molecular formula C5H2BrClN4 B1447162 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1935930-11-2

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B1447162
CAS No.: 1935930-11-2
M. Wt: 233.45 g/mol
InChI Key: XCRIHEKACCATGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1935930-11-2) is a high-value, multifunctional heterocyclic building block extensively employed in medicinal chemistry and anticancer drug discovery . This solid compound serves as a privileged scaffold in designing molecules that target critical enzymes, particularly protein kinases . Its structure features bromo and chloro substituents at the 3- and 5- positions, which are excellent handles for sequential nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions . This synthetic versatility allows researchers to systematically introduce diverse amines, alcohols, and aryl/heteroaryl groups, enabling the creation of focused libraries for structure-activity relationship (SAR) studies . The pyrazolo[4,3-d]pyrimidine core is a bioisostere of purine, allowing derived compounds to compete with ATP for binding in the catalytic sites of various kinase targets . Research applications include the development of potent inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancers , and Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) for the potential treatment of renal anemia . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-bromo-5-chloro-2H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRIHEKACCATGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC2=C(NN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolopyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The 1H-pyrazolo[4,3-d]pyrimidine scaffold represents a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry. Structurally, it is an isomer of the well-known purine ring system, the backbone of adenine and guanine in DNA and RNA. This bioisosteric relationship allows pyrazolopyrimidines to function as "hinge-binding" motifs, effectively competing with adenosine triphosphate (ATP) for the active sites of various kinases.[1][2][3] Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of kinase inhibitors has become a major focus of modern drug discovery.

The subject of this guide, 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1935930-11-2) , is a strategically functionalized derivative of this core scaffold. The presence of two distinct halogen atoms, bromine at the 3-position and chlorine at the 5-position, provides orthogonal handles for a variety of chemical transformations. This allows for the selective introduction of different substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. While specific data for this particular isomer is emerging, its structural alerts point towards its utility as a versatile building block for the synthesis of potent and selective kinase inhibitors.

Physicochemical Properties and Structural Attributes

While extensive experimental data for this compound is not yet widely published, its properties can be inferred from related compounds and computational models.

PropertyValue (Predicted/Inferred)Source/Analogy
CAS Number 1935930-11-2-
Molecular Formula C₅H₂BrClN₄-
Molecular Weight 233.45 g/mol -
Appearance Likely an off-white to yellow solidAnalogy to related pyrazolopyrimidines
Solubility Expected to be soluble in polar aprotic solvents like DMF and DMSOAnalogy to related heterocyclic compounds
Melting Point Not available-
Boiling Point Not available-

The key structural feature of this molecule is the pyrazolo[4,3-d]pyrimidine core, a planar aromatic system. The bromine and chlorine substituents will influence the electron distribution within the ring system, impacting its reactivity and potential interactions with biological targets.

Figure 1: Chemical structure of this compound.

Synthesis Strategies

A common approach to constructing the pyrazolo[4,3-d]pyrimidine core involves the cyclization of a suitably substituted pyrazole precursor. For instance, a 4-amino-3-cyanopyrazole could be treated with a one-carbon synthon, such as formamide or formic acid, to form the pyrimidine ring.

Proposed Synthetic Pathway:

G start Substituted Pyrazole Precursor step1 Cyclization with Formamide start->step1 intermediate 1H-Pyrazolo[4,3-d]pyrimidine Core step1->intermediate step2 Sequential Halogenation (e.g., NCS then NBS) intermediate->step2 product This compound step2->product

Figure 2: A plausible synthetic workflow for the target compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of the 1H-Pyrazolo[4,3-d]pyrimidine Core

  • Starting Material: A suitable 4-amino-1H-pyrazole-3-carbonitrile.

  • Reaction: The pyrazole starting material is heated at reflux in an excess of formamide.

  • Work-up: Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried.

Rationale: This is a well-established method for the construction of the pyrimidine ring onto a pyrazole core. Formamide serves as the source of the additional carbon and nitrogen atoms required.

Step 2: Halogenation

  • Chlorination: The 1H-pyrazolo[4,3-d]pyrimidine core is dissolved in a suitable solvent (e.g., DMF or acetic acid). N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction is stirred until completion.

  • Bromination: Following the chlorination, N-bromosuccinimide (NBS) is added to the reaction mixture. The temperature may need to be adjusted to facilitate the bromination at the C3 position.

  • Purification: The final product is isolated by aqueous work-up and purified by recrystallization or column chromatography.

Rationale: The pyrazolo[4,3-d]pyrimidine ring system is electron-rich and susceptible to electrophilic halogenation. The relative reactivity of the different positions on the ring will determine the order and regioselectivity of the halogenation. It is anticipated that the C5 and C7 positions are more activated towards electrophilic attack. Selective halogenation can often be achieved by careful control of reaction conditions and the choice of halogenating agent.[4][5]

Reactivity and Chemical Transformations

The two halogen substituents on the this compound core are the key to its utility as a synthetic intermediate. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions.

Key Reactions:

  • Suzuki Coupling: The bromine at the C3 position is generally more reactive in palladium-catalyzed Suzuki couplings than the chlorine at the C5 position. This allows for the selective introduction of aryl or heteroaryl groups at C3.

  • Buchwald-Hartwig Amination: Both the C-Br and C-Cl bonds can undergo amination reactions, allowing for the introduction of various amine substituents. Reaction conditions can be tuned to favor substitution at one position over the other.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine at the C5 position, being part of a pyrimidine ring, is activated towards nucleophilic aromatic substitution. This allows for the introduction of nucleophiles such as amines, alcohols, and thiols.

G start 3-Bromo-5-chloro-1H- pyrazolo[4,3-d]pyrimidine suzuki Suzuki Coupling (at C3-Br) start->suzuki buchwald Buchwald-Hartwig Amination (at C3-Br or C5-Cl) start->buchwald snar SNAr (at C5-Cl) start->snar product1 C3-Aryl/Heteroaryl Derivative suzuki->product1 product2 C3 and/or C5-Amino Derivative buchwald->product2 product3 C5-Amino/Alkoxy/Thio Derivative snar->product3

Figure 3: Key reaction pathways for derivatization.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazolo[4,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6][7] Its ability to mimic the purine core of ATP allows it to bind to the ATP-binding site of kinases, thereby inhibiting their activity. The strategic placement of substituents on the pyrazolopyrimidine core is crucial for achieving potency and selectivity for specific kinases.

This compound is an ideal starting point for the synthesis of libraries of potential kinase inhibitors. The ability to selectively functionalize the C3 and C5 positions allows for the exploration of the chemical space around the core scaffold, leading to the identification of compounds with optimized pharmacological properties. For example, a bulky hydrophobic group introduced at the C3 position via a Suzuki coupling might occupy a hydrophobic pocket in the kinase active site, while a polar, hydrogen-bond-donating group introduced at the C5 position via SNAr could interact with key amino acid residues in the hinge region.

The pyrazolo[3,4-d]pyrimidine scaffold, a close isomer, has been successfully utilized in the development of inhibitors for a variety of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.[1][2]

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, making them attractive targets for cancer therapy.[3]

  • Src Family Kinases: Involved in cell growth, differentiation, and survival.[6]

It is highly probable that derivatives of this compound will also exhibit activity against these and other important kinase targets.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally related halogenated heterocyclic compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.

Conclusion

This compound is a promising, albeit currently under-documented, building block for medicinal chemistry and drug discovery. Its pyrazolo[4,3-d]pyrimidine core is a privileged scaffold for the development of kinase inhibitors, and the presence of two orthogonally reactive halogen atoms provides the synthetic flexibility required for the generation of diverse compound libraries. As research into this and related scaffolds continues, it is expected that this compound will emerge as a valuable tool for the development of novel therapeutics targeting a wide range of diseases.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • 1H-pyrazolo(4,3-d)pyrimidine. [Link]

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. [Link]

  • C-H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. [Link]

Sources

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine spectral data (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Characterization of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Disclaimer: The spectral data presented in this guide are predicted based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), and by comparative analysis of structurally related heterocyclic compounds. As of the time of writing, verified experimental spectra for this specific compound (CAS 1935930-11-2) are not publicly available in the scientific literature. This guide is intended to provide researchers with a robust, theoretically grounded framework for the identification and characterization of this molecule.

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug development community. Its rigid bicyclic core, featuring both hydrogen bond donors and acceptors, makes it an attractive scaffold for developing kinase inhibitors and other targeted therapeutics. Accurate structural confirmation is the bedrock of any chemical research, and this guide provides a detailed analysis of the expected spectral characteristics of this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. We will explain the causal relationships between the molecule's structure and its spectral output, present detailed methodologies for data acquisition, and offer an integrated analysis for unambiguous structural verification.

Molecular Structure and Significance

The pyrazolo[4,3-d]pyrimidine scaffold is a bioisostere of purine and is a privileged structure in drug discovery, known for its ability to interact with the hinge region of ATP-binding sites in various kinases. The specific substitution pattern of a bromine atom at the 3-position and a chlorine atom at the 5-position offers distinct vectors for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

Below is the chemical structure with IUPAC numbering for clear assignment in the subsequent spectral analysis.

Caption: Workflow for unambiguous structural confirmation.

Conclusion

The structural characterization of this compound is straightforward but requires careful application and interpretation of modern spectroscopic techniques. The ¹H NMR spectrum is defined by two key singlets, one for the C7-H and a characteristic broad signal for the N1-H. The ¹³C NMR provides a five-signal fingerprint of the carbon framework. Finally, high-resolution mass spectrometry offers definitive confirmation of the elemental formula through its unique [M]⁺, [M+2]⁺, and [M+4]⁺ isotopic pattern, which serves as an unmistakable indicator of the presence of one bromine and one chlorine atom. By following the integrated workflow described, researchers can proceed with confidence in the identity and integrity of this valuable chemical building block.

References

  • Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. [Link]

The Multifaceted Biological Activities of Substituted Pyrazolo[4,3-d]pyrimidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[4,3-d]pyrimidine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent ability to interact with a multitude of biological targets has led to the development of numerous derivatives with potent and selective activities, positioning them as promising candidates for therapeutic intervention in a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of substituted pyrazolo[4,3-d]pyrimidines, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

I. Anticancer Activity: A Dominant Therapeutic Application

The most extensively investigated therapeutic application of pyrazolo[4,3-d]pyrimidines is in the realm of oncology. These compounds exert their anticancer effects through a variety of mechanisms, highlighting the versatility of this scaffold in targeting the complex signaling networks that drive tumorigenesis and metastasis.

A. Kinase Inhibition: A Primary Mechanism of Action

A significant number of pyrazolo[4,3-d]pyrimidine derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1][2]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Substituted pyrazolo[4,3-d]pyrimidines have been identified as a new generation of CDK inhibitors.[3] By targeting CDKs, such as CDK1/cyclin B and CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3][4][5] For instance, a 7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine was developed as a bioisostere of roscovitine and demonstrated potent CDK2 inhibition and antiproliferative activity.[4] The binding mode of these inhibitors often mimics that of ATP in the kinase active site.[5]

  • FLT3 and VEGFR2 Inhibition: Dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2) is a key strategy in treating acute myeloid leukemia (AML). Pyrazolo[3,4-d]pyrimidine derivatives have been optimized to potently inhibit both kinases, leading to complete tumor regression in preclinical models.[6][7] Structure-activity relationship studies have guided the design of these multi-kinase inhibitors.[6]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold is also a core component of EGFR tyrosine kinase inhibitors, which are effective in treating non-small cell lung cancer.[8][9]

  • Other Kinase Targets: The inhibitory activity of this scaffold extends to other kinases including Src, Abelson murine leukemia viral oncogene homolog 1 (Abl), glycogen synthase kinase (GSK), and protein kinase D (PKD).[2][8][10]

B. Microtubule Targeting Agents

Novel N1-methyl pyrazolo[4,3-d]pyrimidines have been developed as potent inhibitors of tubulin polymerization.[11] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is essential for cell division. This leads to mitotic arrest and apoptosis in cancer cells. Notably, some of these derivatives have shown efficacy against multidrug-resistant cancer cell lines.[11]

C. Induction of Apoptosis and Other Anticancer Mechanisms

Beyond kinase and tubulin inhibition, pyrazolo[4,3-d]pyrimidine derivatives have been shown to induce apoptosis through various other mechanisms. Some compounds generate reactive oxygen species (ROS) in human breast adenocarcinoma cells, leading to oxidative stress and cell death.[12] Others have demonstrated the ability to inhibit urokinase plasminogen activator (uPA), an enzyme involved in tumor invasion and metastasis.[13]

II. Phosphodiesterase (PDE) Inhibition: Modulating Cyclic Nucleotide Signaling

Substituted pyrazolo[4,3-d]pyrimidines are also potent and selective inhibitors of phosphodiesterases (PDEs), enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[14][15]

  • PDE1 and PDE5 Inhibition: Polycyclic pyrazolo[3,4-d]pyrimidines have been synthesized as potent inhibitors of cGMP-specific PDEs, namely PDE1 and PDE5.[14][15] Inhibition of these enzymes leads to increased cGMP levels, resulting in vasodilation and antihypertensive effects.

  • PDE4 and PDE9 Inhibition: Pyrazolopyridine derivatives have been identified as selective inhibitors of PDE4, a target for inflammatory diseases.[16] Furthermore, selective PDE9 inhibitors based on the pyrazolo[3,4-d]pyrimidin-4-one scaffold have been shown to enhance synaptic plasticity and cognitive function in preclinical models, suggesting their potential for treating neurodegenerative disorders like Alzheimer's disease.[17] More recent research has utilized artificial intelligence to discover novel pyrazolo[1,5-a]pyrimidine-based PDE4 inhibitors for idiopathic pulmonary fibrosis.[18]

III. Other Notable Biological Activities

The therapeutic potential of substituted pyrazolo[4,3-d]pyrimidines extends beyond oncology and PDE inhibition.

  • Adenosine Receptor Antagonism: A series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones have been synthesized and found to have a high affinity for the adenosine A1 receptor, acting as antagonists.[19] More recent studies have focused on developing derivatives targeting human A1 and A2A adenosine receptor subtypes for potential use in neurodegenerative diseases.[20]

  • HIF-Prolyl Hydroxylase (PHD) Inhibition: Pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD).[21] Inhibition of this enzyme stabilizes HIF, a key regulator of erythropoiesis, making these compounds promising therapeutic agents for anemia.[21]

  • Anti-inflammatory Activity: Certain pyrazolo[4,3-d]pyrimidine compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[22] The mechanism of action for some of these compounds involves the suppression of the TLR4/p38 signaling pathway.[22] The anti-inflammatory effects can also be attributed to the inhibition of cyclooxygenase-2 (COX-2) and the p38α-MAPK signaling cascade.[23]

  • TGFβ1R1 Inhibition: A novel pyrazolo[3,4-d]pyrimidine derivative has been identified as a potent inhibitor of the transforming growth factor-beta type 1 receptor (TGFβ1R1), also known as activin receptor-like kinase 5 (ALK5).[24] This finding suggests a potential therapeutic application in diseases driven by aberrant TGF-β signaling, such as pancreatic cancer.[24]

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[4,3-d]pyrimidines is highly dependent on the nature and position of substituents on the core scaffold.

  • Substitutions at N1, C3, C5, and C7 positions have been extensively explored to modulate potency and selectivity for various targets. For example, in the context of adenosine receptor antagonists, the potency is significantly influenced by the phenyl substituents at the 5-position.[19]

  • For microtubule targeting agents , the presence of an N1-methyl group and specific substitutions on the phenyl ring at the 5-position are crucial for potent activity.[11]

  • In the development of kinase inhibitors , the substituents are designed to interact with specific amino acid residues in the ATP-binding pocket of the target kinase, thereby enhancing inhibitory activity and selectivity.[5][6]

  • For PDE inhibitors , substitutions on the pyrazole ring play a key role in determining the potency and selectivity for different PDE isozymes.[14][15]

V. Experimental Protocols

The evaluation of the biological activity of substituted pyrazolo[4,3-d]pyrimidines involves a range of in vitro and in vivo assays.

A. In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5][8]

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazolo[4,3-d]pyrimidine derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

B. Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of the compounds on specific kinases.

Protocol (Example: CDK2/Cyclin A2 Inhibition): [5]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing CDK2/cyclin A2 enzyme, a specific substrate (e.g., histone H1), and ATP in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the pyrazolo[4,3-d]pyrimidine inhibitor to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™ Kinase Assay or by detecting radiolabeled phosphate incorporation.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

C. Tubulin Polymerization Assay[11]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent self-assembly.

  • Reaction Initiation: The reaction is initiated by adding GTP and warming the solution to 37°C in the presence or absence of the test compound.

  • Turbidity Measurement: The polymerization of tubulin is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.

  • IC₅₀ Calculation: The concentration of the compound that inhibits tubulin polymerization by 50% is determined.

VI. Visualizations

A. Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

CDK_Inhibition cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK4_6 CDK4/6 Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb_p p-Rb (Inactive) Rb_E2F_complex Rb-E2F Complex (Transcription Repressed) S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates E2F_free Free E2F (Transcription Active) CDK1 CDK1 Cyclin B Mitosis Mitosis CDK1->Mitosis promotes Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->CDK4_6 inhibits Pyrazolo_pyrimidine->CDK1 inhibits

Caption: CDK Inhibition by Pyrazolo[4,3-d]pyrimidines Leading to Cell Cycle Arrest.

B. Experimental Workflow: In Vitro Anticancer Activity Screening

Anticancer_Screening_Workflow start Start: Synthesized Pyrazolo[4,3-d]pyrimidine Derivatives cell_culture 1. Cell Culture (e.g., MCF-7, HCT-116) start->cell_culture treatment 2. Compound Treatment (Dose-Response) cell_culture->treatment mtt_assay 3. MTT Assay (Cell Viability) treatment->mtt_assay ic50 4. Calculate IC50 Values mtt_assay->ic50 potent_compounds Identify Potent Compounds ic50->potent_compounds mechanism_studies 5. Mechanistic Studies (e.g., Kinase Assay, Apoptosis Assay) potent_compounds->mechanism_studies end End: Lead Compound Identification mechanism_studies->end

Caption: Workflow for In Vitro Screening of Anticancer Activity.

VII. Conclusion

Substituted pyrazolo[4,3-d]pyrimidines represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their ability to potently and selectively modulate the function of various key biological targets, particularly protein kinases and phosphodiesterases, underscores their significant therapeutic potential. The continued exploration of this scaffold, guided by a deep understanding of structure-activity relationships and the application of robust experimental methodologies, will undoubtedly lead to the discovery and development of novel and effective therapies for a multitude of human diseases.

VIII. References

  • Unknown author. Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. 2003.

  • Shim, Y., et al. Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry. 1995.

  • Mahdavian, E., et al. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. 2017.

  • Goi, T., et al. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters. 2017.

  • El-Gohary, N., et al. Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives as potential anticancer agents. Journal of Molecular Structure. 2023.

  • Popowycz, F., et al. Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry. 2009.

  • Abdel-Maksoud, M. S., et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. 2022.

  • Ghorab, M. M., et al. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. 2014.

  • Al-Issa, S. A. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. European Journal of Medicinal Chemistry. 2011.

  • Ghorab, M. M., et al. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie. 2012.

  • Ahn, H. S., et al. Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry. 1997.

  • Sybertz, E. J., et al. Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry. 1997.

  • Ghorab, M. M., et al. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. 2014.

  • Wang, B. S., et al. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters. 2019.

  • Schenone, S., et al. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews. 2014.

  • Abdel-Maksoud, M. S., et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. 2022.

  • Unknown author. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. 2016.

  • Unknown author. Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2008.

  • Liu, Y., et al. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. 2013.

  • Liu, Y., et al. Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. 2013.

  • El-Gohary, N. S., et al. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry. 2023.

  • El-Gohary, N. S., et al. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. 2024.

  • De Lombaerde, S., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. 2020.

  • Musumeci, F., et al. Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023.

  • Verhoest, P. R., et al. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. 2011.

  • Li, Y., et al. Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. Bioorganic & Medicinal Chemistry. 2024.

  • Wang, Y., et al. Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. 2025.

  • Falsini, M., et al. Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. Current Drug Discovery Technologies. 2022.

Sources

The Ascendancy of Pyrazolo[4,3-d]pyrimidines: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its remarkable versatility and potent biological activities. As a purine isostere, this scaffold has been ingeniously exploited to design a plethora of inhibitors targeting key enzymes and receptors implicated in a wide range of pathologies, including cancer, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of pyrazolo[4,3-d]pyrimidine derivatives, offering field-proven insights for professionals in drug discovery and development.

The Pyrazolo[4,3-d]pyrimidine Core: A Scaffold of Opportunity

The pyrazolo[4,3-d]pyrimidine nucleus is a bicyclic heteroaromatic system composed of a pyrazole ring fused to a pyrimidine ring. This unique arrangement offers a rich chemical space for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. The structural similarity to adenine, a fundamental component of ATP, provides a rational basis for its efficacy as a competitive inhibitor for numerous ATP-binding proteins, particularly kinases.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the pyrazolo[4,3-d]pyrimidine core and its subsequent derivatization can be achieved through a variety of synthetic routes. The choice of a specific pathway is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches to the Pyrazolo[4,3-d]pyrimidine Ring System

A common and versatile method for the synthesis of the pyrazolo[4,3-d]pyrimidine scaffold commences with appropriately substituted pyrazole precursors. A widely employed strategy involves the cyclization of 5-aminopyrazole-4-carbonitrile or carboxamide derivatives with one-carbon synthons like formamide, formic acid, or orthoesters.

Experimental Protocol: A Representative Synthesis of a 7-aminopyrazolo[4,3-d]pyrimidine Derivative [1]

  • Step 1: Synthesis of the Pyrazole Precursor: A mixture of a β-ketoester and a hydrazine derivative is refluxed in a suitable solvent, such as ethanol, to yield the corresponding 5-aminopyrazole-4-carboxylate.

  • Step 2: Amidation: The ester is then converted to the corresponding amide by treatment with ammonia or an appropriate amine.

  • Step 3: Cyclization to the Pyrazolo[4,3-d]pyrimidinone: The 5-aminopyrazole-4-carboxamide is cyclized by heating with formamide or triethyl orthoformate to afford the pyrazolo[4,3-d]pyrimidin-7-one core.

  • Step 4: Chlorination: The pyrimidinone is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the 7-chloro-pyrazolo[4,3-d]pyrimidine intermediate.

  • Step 5: Nucleophilic Substitution: The versatile 7-chloro intermediate can then be subjected to nucleophilic aromatic substitution with a variety of amines to introduce diverse functionalities at the 7-position, yielding the final 7-amino-pyrazolo[4,3-d]pyrimidine derivatives.

Modern Synthetic Methodologies

To enhance efficiency and expand the chemical space, modern synthetic techniques have been increasingly applied to the synthesis of pyrazolo[4,3-d]pyrimidines.

  • Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of pyrazolo[4,3-d]pyrimidine derivatives. The focused heating and rapid temperature elevation accelerate the cyclization and substitution steps.[2]

  • Multi-component Reactions: One-pot, multi-component reactions offer a streamlined approach to generate molecular diversity. These reactions combine three or more starting materials in a single step to form the desired product, minimizing purification steps and resource consumption.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions are invaluable tools for introducing aryl and heteroaryl substituents at various positions of the pyrazolo[4,3-d]pyrimidine scaffold, particularly at positions where nucleophilic substitution is challenging.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C-5 Arylation [4]

  • Reaction Setup: To a solution of the 5-halo-pyrazolo[4,3-d]pyrimidine derivative in a suitable solvent (e.g., a mixture of 1,4-dioxane and water) is added the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours. Microwave irradiation can also be employed to accelerate the reaction.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the C-5 arylated pyrazolo[4,3-d]pyrimidine.

G cluster_synthesis General Synthetic Workflow Start Pyrazole Precursor (e.g., 5-aminopyrazole-4-carbonitrile) Cyclization Cyclization (e.g., with formamide) Start->Cyclization Core Pyrazolo[4,3-d]pyrimidinone Core Cyclization->Core Activation Activation (e.g., Chlorination with POCl3) Core->Activation Intermediate Reactive Intermediate (e.g., 7-chloro derivative) Activation->Intermediate Diversification Diversification (e.g., Suzuki Coupling, Amination) Intermediate->Diversification Final Substituted Pyrazolo[4,3-d]pyrimidine Derivatives Diversification->Final

Caption: A generalized workflow for the synthesis of pyrazolo[4,3-d]pyrimidine derivatives.

A Spectrum of Biological Activities and Therapeutic Applications

The versatility of the pyrazolo[4,3-d]pyrimidine scaffold has led to the discovery of derivatives with a wide array of biological activities, targeting key players in various disease pathways.

Cyclin-Dependent Kinase (CDK) Inhibition: A Promising Anticancer Strategy

Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolo[4,3-d]pyrimidines have emerged as potent and selective CDK inhibitors.[5]

Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest, typically at the G1/S or G2/M transition, and subsequently induces apoptosis in cancer cells.

G cluster_cdk CDK Inhibition Pathway CDK_Cyclin CDK/Cyclin Complex Phospho_Substrate Phosphorylated Substrate CDK_Cyclin->Phospho_Substrate Phosphorylation ATP ATP ATP->CDK_Cyclin Substrate Substrate (e.g., Rb) Substrate->CDK_Cyclin CellCycle Cell Cycle Progression Phospho_Substrate->CellCycle Pyrazolo Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo->CDK_Cyclin Inhibits

Caption: Mechanism of cell cycle arrest by pyrazolo[4,3-d]pyrimidine CDK inhibitors.

Structure-Activity Relationship (SAR): The SAR of pyrazolo[4,3-d]pyrimidine-based CDK inhibitors has been extensively studied. Key interactions with the hinge region of the kinase domain are crucial for potent inhibition. Substituents at the N1, C3, C5, and C7 positions can be modified to enhance potency and selectivity for specific CDK isoforms. For instance, bulky hydrophobic groups at the N1-position and hydrogen bond donors/acceptors at the C7-position often lead to improved activity.

Experimental Protocol: CDK2 Kinase Assay [6][7]

  • Reaction Mixture: Prepare a reaction mixture containing recombinant CDK2/Cyclin A enzyme, a specific peptide substrate (e.g., a derivative of histone H1), and the pyrazolo[4,3-d]pyrimidine inhibitor at various concentrations in a kinase buffer.

  • Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for non-radioactive detection).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves separating the phosphorylated peptide from unreacted ATP using phosphocellulose paper and measuring the incorporated radioactivity with a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence-based ADP detection (e.g., ADP-Glo™) can be used.

  • Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Adenosine Receptor Antagonism: Targeting Neurological and Inflammatory Disorders

Adenosine receptors are G-protein coupled receptors that are widely distributed throughout the body and are involved in various physiological processes. Antagonists of adenosine receptors, particularly the A₁ and A₂A subtypes, have shown therapeutic potential in neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in inflammatory conditions. Pyrazolo[4,3-d]pyrimidines have been developed as potent and selective adenosine receptor antagonists.[1]

Mechanism of Action: These compounds competitively bind to adenosine receptors, blocking the binding of endogenous adenosine and thereby inhibiting its downstream signaling pathways. For example, A₂A receptor antagonists can modulate dopaminergic neurotransmission in the brain, which is beneficial in Parkinson's disease.

Structure-Activity Relationship (SAR): The SAR for adenosine receptor antagonists is subtype-specific. For A₁ antagonists, substituents at the N1 and C5 positions of the pyrazolo[4,3-d]pyrimidine core are critical for high affinity. For A₂A antagonists, modifications at the C7 and N1 positions have been shown to be important for both potency and selectivity.

Experimental Protocol: Adenosine Receptor Binding Assay [3][8]

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., A₁ or A₂A).

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁ or [³H]ZM241385 for A₂A) and varying concentrations of the pyrazolo[4,3-d]pyrimidine test compound.

  • Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 4°C).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters, representing the bound ligand, is measured using a liquid scintillation counter.

  • Data Analysis: The Kᵢ value, a measure of the binding affinity of the test compound, is calculated from the IC₅₀ value obtained from the competition binding curve.

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) Inhibition: A Novel Approach for Anemia

HIF is a transcription factor that plays a central role in the cellular response to hypoxia. HIF prolyl hydroxylases are enzymes that regulate the stability of HIF-α subunits. Inhibition of PHDs leads to the stabilization of HIF-α, which in turn promotes the expression of genes involved in erythropoiesis, such as erythropoietin (EPO). Pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent HIF-PHD inhibitors, offering a potential oral therapy for anemia associated with chronic kidney disease.[9][10]

Mechanism of Action: These compounds chelate the ferrous iron in the active site of PHD enzymes, preventing the hydroxylation of proline residues on HIF-α. This leads to the accumulation of HIF-α, its translocation to the nucleus, and the subsequent transcription of target genes, including EPO.

G cluster_hif HIF-PHD Inhibition Pathway PHD PHD Enzyme Hydroxylated_HIFa Hydroxylated HIF-α PHD->Hydroxylated_HIFa Hydroxylation HIFa HIF-α HIFa->PHD EPO_Gene EPO Gene HIFa->EPO_Gene Activates Degradation Proteasomal Degradation Hydroxylated_HIFa->Degradation EPO_Production EPO Production EPO_Gene->EPO_Production Pyrazolo Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo->PHD Inhibits

Caption: Mechanism of EPO production induced by pyrazolo[4,3-d]pyrimidine HIF-PHD inhibitors.

Experimental Protocol: HIF-PHD2 Enzymatic Assay [11][12]

  • Reaction Components: The assay is typically performed in a buffer containing recombinant human PHD2, a synthetic peptide substrate corresponding to a portion of HIF-1α, Fe(II), 2-oxoglutarate, and ascorbate.

  • Inhibitor Addition: The pyrazolo[4,3-d]pyrimidine inhibitor is added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature.

  • Detection of Hydroxylation: The extent of peptide hydroxylation can be measured using various methods, including mass spectrometry (to detect the mass shift due to the addition of an oxygen atom) or antibody-based methods like ELISA that specifically recognize the hydroxylated peptide.

  • Data Analysis: The IC₅₀ value is determined from the dose-response curve.

Tubulin Polymerization Inhibition: A Microtubule-Targeting Anticancer Strategy

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are effective anticancer drugs. Novel pyrazolo[4,3-d]pyrimidine derivatives have been designed as microtubule targeting agents that inhibit tubulin polymerization.[6][13]

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR): The SAR of these inhibitors often involves a trimethoxyphenyl moiety, which is a common feature of many colchicine-site binding agents. The substitution pattern on the pyrazolo[4,3-d]pyrimidine core and the nature of the linker between the core and the trimethoxyphenyl ring are crucial for potent activity.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [2][14]

  • Reaction Setup: Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C in the presence or absence of the test compound.

  • Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in light scattering (turbidity) at 340 nm over time using a spectrophotometer.

  • Data Analysis: The effect of the compound on the rate and extent of tubulin polymerization is determined. The IC₅₀ value for the inhibition of polymerization is calculated.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the in vitro activity of representative pyrazolo[4,3-d]pyrimidine derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Pyrazolo[4,3-d]pyrimidine Derivatives in Cancer Cell Lines

CompoundTargetCell LineIC₅₀ (µM)Reference
Compound 9 TubulinNCI-60 Panel0.001 - 0.01[13]
Compound 14 CDK2HCT-1160.006[15][16]
Compound 15 CDK2HCT-1160.007[15][16]
Compound 5 -HT108096.25[17]
Compound 7 -Hela17.50[17]
Compound 12c -UO-31 (Renal)0.87[18]
Compound 12j -NCI-60 PanelMean IC₅₀[18]

Note: The NCI-60 panel consists of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

Future Directions and Clinical Prospects

While the preclinical data for pyrazolo[4,3-d]pyrimidine derivatives are highly promising, the translation of these findings into clinical applications is an ongoing process. To date, information on pyrazolo[4,3-d]pyrimidine derivatives that have entered clinical trials is limited. The continued exploration of this versatile scaffold, with a focus on optimizing pharmacokinetic and pharmacodynamic properties, is crucial for advancing these compounds into clinical development.

Future research should focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific targets to minimize off-target effects and improve the therapeutic index.

  • Overcoming Drug Resistance: Developing compounds that are effective against drug-resistant cancer cell lines.

  • Exploring New Therapeutic Areas: Investigating the potential of pyrazolo[4,3-d]pyrimidine derivatives in other diseases where the targeted pathways are implicated.

  • Clinical Translation: Advancing the most promising candidates through preclinical and clinical trials to validate their therapeutic efficacy and safety in humans.

References

  • Bio-protocol. (n.d.). Cell-Based Tubulin Polymerization Assay. Retrieved from [Link]

  • Goi, T., Nakajima, T., Komatsu, Y., Kawata, A., Yamakoshi, S., Okada, O., ... & Fukase, K. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters, 11(6), 1256-1262.
  • El-Sayed, M. A., Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(15), 4588.
  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]

  • Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2022). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 12(48), 31235-31257.
  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • Wang, Y., Zhang, N., Li, W., Wang, L., Zhang, Y., Morris-Natschke, S. L., ... & Lee, K. H. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 157, 103-116.
  • Ali, M. A., Ismail, N. S. M., Choon, T. S., & Al-Said, M. S. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][14][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14652-14671.

  • Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(41), 29143-29160.
  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]

  • Sarges, R., Howard, H. R., Browne, R. G., Lebel, L. A., Seymour, P. A., & Koe, B. K. (1990). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 33(8), 2240-2254.
  • Goi, T., Nakajima, T., Komatsu, Y., Kawata, A., Yamakoshi, S., Okada, O., ... & Fukase, K. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters, 11(6), 1256-1262.
  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • Havlicek, L., & Veselý, J. (2000). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Acta Universitatis Palackianae Olomucensis, Facultas Medica, 143, 37-41.
  • Ali, M. A., Ismail, N. S. M., Choon, T. S., & Al-Said, M. S. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][14][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14652-14671.

  • Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. Retrieved from [Link]

  • van der Klein, P. A., IJzerman, A. P., & van Westen, G. J. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry, 490, 1-9.
  • Ali, M. A., Ismail, N. S. M., Choon, T. S., & Al-Said, M. S. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][14][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14652-14671.

  • Goi, T., Nakajima, T., Komatsu, Y., Kawata, A., Yamakoshi, S., Okada, O., ... & Fukase, K. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters, 11(6), 1256-1262.
  • Kim, J., Wess, J., van Rhee, A. M., Schöneberg, T., & Jacobson, K. A. (1995). Structure-based discovery of A2A adenosine receptor ligands. Journal of Medicinal Chemistry, 38(21), 4168-4177.
  • Ali, M. A., Ismail, N. S. M., Choon, T. S., & Al-Said, M. S. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][14][19]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1863.

  • Ali, M. A., Ismail, N. S. M., Choon, T. S., & Al-Said, M. S. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][14][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14652-14671.

  • Ali, M. A., Ismail, N. S. M., Choon, T. S., & Al-Said, M. S. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][14][19]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1863.

  • Poucher, S. M., Keddie, J. R., Singh, P., St-Gallay, S. A., & Caulkett, P. W. (2008). Antagonists of the human adenosine A2A receptor. Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines and 6-arylpurines. Bioorganic & Medicinal Chemistry Letters, 18(9), 2901-2905.
  • van der Wenden, E. M., van der Klein, P. A., IJzerman, A. P., & van Westen, G. J. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(6), 987-993.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2015).
  • ResearchGate. (n.d.). Analysis of adenosine A2A receptors by radioligand binding assay in SH-SY5Y cells. Retrieved from [Link]

  • NIH. (n.d.). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Retrieved from [Link]

  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from [Link]

  • Francis, J. E., Cash, W. D., Barbaz, B. S., Bernard, P. S., Liebowitz, S. M., & Ghai, G. R. (1988). Synthesis and adenosine receptor affinity of a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine. Journal of Medicinal Chemistry, 31(5), 1014-1020.
  • Leung, I. K., & Flashman, E. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2638, 159-174.
  • Springer Nature Experiments. (n.d.). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Retrieved from [Link]

  • El-Gamal, M. I., Al-Said, M. S., Ghorab, M. M., & El-Gazzar, M. G. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2568-2584.
  • Wang, X., Zhang, Y., Li, Y., Wang, Y., Zhang, N., Li, W., ... & Morris-Natschke, S. L. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry, 179, 32-46.
  • El-Sayed, M. A., Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638.
  • NIH. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][14][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Retrieved from [Link]

  • Al-Dhfyan, A., Al-Omair, M. A., & El-Emam, A. A. (2024).

Sources

The Pyrazolo[4,3-d]pyrimidine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-d]pyrimidine scaffold, a heterocyclic purine isostere, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines have rendered it a versatile template for the design of highly selective and potent modulators of various biological targets. This guide provides an in-depth technical overview of the discovery and history of pyrazolo[4,3-d]pyrimidine compounds, from their initial synthesis to their evolution into blockbuster therapeutics. We will explore the progression of synthetic methodologies, delve into the serendipitous discovery and development of the landmark drug sildenafil, and provide detailed experimental protocols for the construction of this key heterocyclic system. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pyrazolo[4,3-d]pyrimidine core.

Introduction: The Rise of a Privileged Scaffold

In the vast landscape of heterocyclic chemistry, the pyrazolo[4,3-d]pyrimidine nucleus stands out as a cornerstone for the development of targeted therapies. Its structural analogy to the natural purine bases, adenine and guanine, allows it to effectively interact with the ATP-binding sites of numerous enzymes, leading to a broad spectrum of pharmacological activities. This inherent bioisosterism has been the driving force behind the extensive investigation of pyrazolo[4,3-d]pyrimidine derivatives as inhibitors of kinases, phosphodiesterases, and other key cellular regulators. The journey of this scaffold from a synthetic curiosity to a clinically validated pharmacophore is a testament to the synergy of synthetic chemistry, pharmacology, and serendipity in drug discovery.

Early History and Foundational Synthesis

The initial forays into the synthesis of the pyrazolo[4,3-d]pyrimidine ring system were pioneered by researchers exploring purine analogs as potential antimetabolites. A significant early contribution was made by Roland K. Robins and his colleagues in the mid-1960s. Their work on "Potential Purine Antagonists" laid the groundwork for the construction of this heterocyclic core.

The foundational synthetic strategy revolved around the cyclization of appropriately substituted pyrazole precursors. A common and historically significant approach begins with a 4-aminopyrazole-5-carboxamide derivative. This precursor contains the necessary functionalities poised for ring closure to form the fused pyrimidine ring.

A generalized representation of this early synthetic logic is depicted below:

Early_Synthesis cluster_0 Core Precursor cluster_1 Cyclization cluster_2 Final Core pyrazole 4-Amino-3-substituted- 1H-pyrazole-5-carboxamide cyclization Thermal Cyclization (Condensation) pyrazole->cyclization Reacts with reagent One-Carbon Source (e.g., Formamide, Urea) reagent->cyclization product 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one cyclization->product Forms

Caption: Early synthetic route to the pyrazolo[4,3-d]pyrimidinone core.

This approach, while foundational, often required harsh reaction conditions and offered limited scope for diversification. The evolution of synthetic organic chemistry has since provided milder, more efficient, and versatile methods for the construction of the pyrazolo[4,3-d]pyrimidine scaffold, enabling the creation of vast libraries of derivatives for biological screening.

Modern Synthetic Strategies: Versatility and Efficiency

Contemporary methods for the synthesis of pyrazolo[4,3-d]pyrimidines offer significant advantages in terms of yield, purity, and the ability to introduce a wide array of substituents. A widely adopted and adaptable strategy involves a multi-step sequence that allows for the controlled installation of desired functionalities at various positions of the heterocyclic core. This approach provides medicinal chemists with the flexibility to fine-tune the pharmacological properties of the resulting compounds.

A representative modern synthetic workflow is outlined below:

Modern_Synthesis start Substituted Pyrazole Precursor step1 Amide Formation (e.g., with a substituted carboxylic acid) start->step1 intermediate1 N-Acyl Pyrazole Intermediate step1->intermediate1 step2 Cyclization (e.g., NaOEt, EtOH, reflux) intermediate1->step2 intermediate2 Pyrazolo[4,3-d]pyrimidinone step2->intermediate2 step3 Chlorination (e.g., POCl₃, reflux) intermediate2->step3 intermediate3 7-Chloro-pyrazolo[4,3-d]pyrimidine step3->intermediate3 step4 Nucleophilic Aromatic Substitution (e.g., with various amines) intermediate3->step4 final_product Substituted Pyrazolo[4,3-d]pyrimidine Derivatives step4->final_product

Caption: A modern, multi-step synthetic workflow for pyrazolo[4,3-d]pyrimidines.

This modular approach is highly valued in drug discovery as it facilitates the systematic exploration of the structure-activity relationship (SAR) by allowing for the introduction of diverse chemical groups at key positions of the scaffold.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrazolo[4,3-d]pyrimidine

The following protocol is a representative example of a modern synthetic route to a substituted pyrazolo[4,3-d]pyrimidine, adapted from methodologies reported in the literature.[1]

Step 1: Amide Formation

  • To a solution of a 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a substituted carboxylic acid (1.1 eq), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and an activator like 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Add a tertiary amine base, such as triethylamine (TEA, 2.0 eq), to the reaction mixture.

  • Stir the mixture at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acyl pyrazole intermediate.

Step 2: Cyclization

  • Dissolve the N-acyl pyrazole intermediate from Step 1 in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol (NaOEt, 2.0 eq).

  • Reflux the reaction mixture for 8-10 hours, monitoring for the formation of the cyclized product by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the pyrazolo[4,3-d]pyrimidinone.

Step 3: Chlorination

  • Suspend the pyrazolo[4,3-d]pyrimidinone from Step 2 in phosphorus oxychloride (POCl₃).

  • Reflux the mixture for 8 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to yield the 7-chloro-pyrazolo[4,3-d]pyrimidine.

Step 4: Nucleophilic Aromatic Substitution

  • Dissolve the 7-chloro-pyrazolo[4,3-d]pyrimidine from Step 3 in a suitable solvent such as isopropanol (IPA).

  • Add the desired primary or secondary amine (1.2 eq).

  • Reflux the reaction mixture for 6-10 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final substituted pyrazolo[4,3-d]pyrimidine derivative.

Case Study: The Serendipitous Discovery of Sildenafil (Viagra®)

The story of sildenafil is a classic example of serendipity in drug discovery and highlights the therapeutic potential of the pyrazolo[4,3-d]pyrimidine scaffold.

5.1. The Initial Goal: A Treatment for Angina

In the late 1980s and early 1990s, researchers at Pfizer were searching for a new treatment for angina, a type of chest pain caused by reduced blood flow to the heart.[2][3] Their strategy was to develop a compound that could block the action of the phosphodiesterase type 5 (PDE5) enzyme. The rationale was that inhibiting PDE5 would lead to the relaxation of blood vessels, thereby increasing blood flow to the heart muscle. The pyrazolo[4,3-d]pyrimidine scaffold was chosen as a promising starting point for the design of a PDE5 inhibitor.

5.2. An Unexpected Side Effect

Sildenafil (initially designated UK-92,480) was synthesized and progressed into early clinical trials for angina.[4] While the drug showed only modest effects on angina, an interesting and consistently reported side effect was observed in male volunteers: the induction of penile erections.[5]

5.3. A Paradigm Shift: From Angina to Erectile Dysfunction

Recognizing the significant unmet medical need for an oral treatment for erectile dysfunction (ED), Pfizer astutely pivoted the development program for sildenafil.[2][6] This decision proved to be immensely successful. Sildenafil was approved by the US FDA in 1998 under the brand name Viagra, becoming the first oral medication for the treatment of ED.[2][4]

5.4. Mechanism of Action: PDE5 Inhibition in the Corpus Cavernosum

Sildenafil's efficacy in treating ED stems from its potent and selective inhibition of PDE5.[4][7] The physiological mechanism of penile erection is mediated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[7] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow, resulting in an erection.

PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum.[7] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the smooth muscle relaxation necessary for a sustained erection.[4]

Sildenafil_MoA Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release GC_Activation Guanylate Cyclase Activation NO_Release->GC_Activation GTP_to_cGMP GTP → cGMP GC_Activation->GTP_to_cGMP cGMP Increased cGMP Levels GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection cGMP_Degradation cGMP → GMP (Inactive) PDE5->cGMP_Degradation Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Mechanism of action of Sildenafil as a PDE5 inhibitor.

5.5. Structure-Activity Relationship (SAR) of Sildenafil Analogs

The development of sildenafil involved extensive SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. The pyrazolo[4,3-d]pyrimidine core serves as the anchor, mimicking the purine ring of cGMP and fitting into the active site of PDE5. Key structural features and their impact on activity are summarized below:

PositionMoietyContribution to Activity
Pyrazolo[4,3-d]pyrimidine Core Bicyclic HeterocycleMimics the purine ring of cGMP, forms key interactions with the PDE5 active site.
5-Position Ethoxyphenyl groupOccupies a hydrophobic pocket in the active site, contributing to potency. The ethoxy group is crucial for optimal binding.
Sulfonylpiperazine group Sulfonamide and PiperazineThe sulfonamide group forms hydrogen bonds with the enzyme. The N-methylpiperazine moiety enhances solubility and provides a site for salt formation.
3-Position Propyl groupFills a small hydrophobic pocket, contributing to affinity.
1-Position Methyl groupEnhances potency and metabolic stability.

These SAR insights have been instrumental in the design of second-generation PDE5 inhibitors with improved properties.

Conclusion and Future Perspectives

The journey of pyrazolo[4,3-d]pyrimidine compounds from their early synthesis to their current status as clinically important drugs exemplifies the power of heterocyclic chemistry in addressing significant medical needs. The scaffold's inherent drug-like properties and synthetic tractability have made it a fertile ground for the discovery of novel therapeutics. The serendipitous discovery of sildenafil not only revolutionized the treatment of erectile dysfunction but also brought the pyrazolo[4,3-d]pyrimidine core into the limelight, inspiring further research into its potential applications.

Current research continues to explore the utility of this versatile scaffold in targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. The ongoing development of innovative synthetic methodologies will undoubtedly lead to the discovery of new pyrazolo[4,3-d]pyrimidine derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, ensuring the continued legacy of this remarkable heterocyclic system in medicinal chemistry.

References

  • Sildenafil. In: Wikipedia. ; 2024. Accessed January 20, 2026. [Link]

  • Wang Z, Bi W, Wang Y, et al. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. J Med Chem. 2019;62(17):7893-7907. [Link]

  • El-Gamal MI, Abdel-Maksoud MS, Al-Said MS, et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Adv. 2022;12(24):14865-14882. [Link]

  • Hassaballah AI, AboulMagd AM, Hemdan MM, Hekal MH, El-Sayed AA, Farag PS. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Adv. 2024;14(3):1845-1865. [Link]

  • Viagra: How a Little Blue Pill Changed the World. Drugs.com. Published October 4, 2023. Accessed January 20, 2026. [Link]

  • Viagra's Journey to Blockbuster Patent and the Single Journal Article It Cites. ACS Axial. Published July 29, 2024. Accessed January 20, 2026. [Link]

  • Berger A. The rise and fall of Viagra: Viagra has probably received more media hype than any other drug. Abi Berger examines how this massive publicity will affect general practitioners, who may eventually have to prescribe the impotence treatment. BMJ. 1998;317(7161):765. [Link]

  • Devlin H. ‘It wouldn’t exist’: Viagra inventor tells how Welsh miners began its rise. The Guardian. Published December 2, 2023. Accessed January 20, 2026. [Link]

  • El-Gamal MI, Abdel-Maksoud MS, Al-Said MS, et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Adv. 2022;12(24):14865-14882. [Link]

  • Tajti A, Sinka I, Csolle C, et al. PDE5 Inhibitors. In: StatPearls. StatPearls Publishing; 2024. [Link]

  • Shin Y, Kim H, Kim C, Lim Y. Structure elucidation of sildenafil analogues in herbal products. Food Addit Contam. 2004;21(8):737-748. [Link]

  • Kim JK, Kim Y, Cho YS, et al. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. J Med Chem. 2007;50(18):4346-4355. [Link]

  • Fernández-Bachiller MI, Novoa H, Pérez-Castaño R, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2021;26(11):3194. [Link]

  • Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Urology-textbook.com. Accessed January 20, 2026. [Link]

  • Gratz SR, Zeller M, Flurer CL. Structural characterization of sulfoaildenafil, an analog of sildenafil. J Pharm Biomed Anal. 2009;50(2):224-228. [Link]

  • Al-Ostoot FH, Al-Qurashi N, Al-Ghamdi S, et al. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2024;29(21):5021. [Link]

  • Vişneci EF, Aydın T, Tekin FC, Acar D. The mechanism of action of sildenafil and its subsequent potential indications. Molecules. 2023;28(24):8001. [Link]

  • Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate. Published August 7, 2025. [Link]

  • El-Gamal MI, Abdel-Maksoud MS, Al-Said MS, et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Adv. 2022;12(24):14865-14882. [Link]

  • Thwing J, Sildenafil. In: StatPearls. StatPearls Publishing; 2024. [Link]

  • Tzanavaras PD, Theochari I. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Molecules. 2021;26(16):4999. [Link]

  • Baraldi PG, Cacciari B, Dalpiaz A, et al. 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one and 5H-pyrazolo[4,3-d] 1,2,3-triazin-4(3H)-one derivatives. Synthesis and in vitro biological activity at adenosine A1 and A2a receptors. Arzneimittelforschung. 1996;46(4):365-368. [Link]

  • Shamroukh AH, Zaki ME, Morsy EM, Abdel-Motti FM, Abdel-Megeid FM. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Arch Pharm (Weinheim). 2007;340(5):236-243. [Link]

  • Robins RK, Townsend LB, Cassidy F, Gerster JF, Lewis AF, Miller RL. Potential Purine Antagonists. V. Synthesis of Some 3-Methyl-5,7-substituted Pyrazolo[4,3-d]pyrimidines. J Org Chem. 1966;31(1):110-114. [Link]

Sources

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Introduction

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, serving as a core component in numerous compounds designed as kinase inhibitors.[1][2] Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor, making it a valuable building block in the development of targeted therapies, particularly in oncology.[2] this compound (CAS: 1935930-11-2) is a key intermediate in the synthesis of these advanced therapeutic agents.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the safety and handling protocols for this compound. As specific safety data for this exact compound is not extensively published, this document synthesizes information from authoritative sources on closely related structural isomers to establish a robust and cautious safety framework. The principles and procedures outlined herein are grounded in established laboratory safety practices and are intended to foster a culture of safety and scientific excellence.

Disclaimer: The hazard classifications and detailed safety protocols in this guide are based on data from structurally analogous compounds due to limited specific data for CAS 1935930-11-2. This approach represents a standard, precautionary practice in chemical risk assessment. Users must always consult the most current Safety Data Sheet (SDS) provided by their supplier and perform their own risk assessment before use.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The following assessment is based on the known profiles of similar pyrazolopyrimidine derivatives.

Chemical Identity and Properties

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1935930-11-2[3]
Molecular Formula C₅H₂BrClN₄[3]
Molecular Weight 233.45 g/mol [3]
Physical Form Solid / Powder
Structure Chemical Structure[3]

Inferred GHS Classification and Hazards

Based on data from structural analogues, this compound should be handled as a hazardous substance.[4]

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 3/4) Skull and Crossbones or Exclamation MarkDanger or Warning H301: Toxic if swallowed. / H302: Harmful if swallowed.[4]
Skin Irritation (Category 2) Exclamation MarkWarning H315: Causes skin irritation.[4]
Serious Eye Irritation (Category 2) Exclamation MarkWarning H319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation Exclamation MarkWarning H335: May cause respiratory irritation.[4]

Primary Routes of Exposure The primary routes of occupational exposure are:

  • Inhalation: Dust from the solid compound can be inhaled, causing respiratory irritation.[4]

  • Skin Contact: Direct contact can cause skin irritation.[4]

  • Eye Contact: The compound is a serious eye irritant.[4]

  • Ingestion: The substance is considered harmful or toxic if swallowed.[4]

Risk Assessment Workflow Before any experiment, a systematic risk assessment should be performed. This involves identifying hazards, evaluating risks, and implementing control measures.

RiskAssessment A Identify Task (e.g., Weighing, Reaction Setup) B Identify Hazards - Acute Toxicity - Skin/Eye Irritation - Inhalation of Dust A->B C Evaluate Risks (Likelihood & Severity) B->C D Implement Control Measures C->D E Engineering Controls (Chemical Fume Hood) D->E F Administrative Controls (SOPs, Training) D->F G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->G H Proceed with Experiment G->H I Review and Update Protocol H->I

Caption: Pre-experiment risk assessment workflow.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. A multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls The primary engineering control for handling this compound is a certified chemical fume hood . All manipulations that could generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed inside a fume hood to protect the user from inhalation.[4][5] The ventilation system should ensure an adequate number of air changes per hour in the laboratory space.

Personal Protective Equipment (PPE) PPE creates a barrier between the user and the hazardous material. The selection of PPE should be based on the specific tasks being performed.[6]

  • Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory. If there is a splash hazard, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Nitrile gloves are a common standard, but it is crucial to check the manufacturer's specifications for compatibility and breakthrough time. For handling acutely toxic substances, double-gloving is a highly recommended practice. Contaminated gloves must be removed and disposed of properly.[7]

    • Lab Coat: A buttoned, long-sleeved lab coat is required. A chemically resistant or rubber apron may be necessary for larger quantities or when there is a significant splash risk.

  • Respiratory Protection: When engineering controls are not sufficient or during certain high-risk procedures like cleaning up large spills, respiratory protection may be necessary. A NIOSH-approved N95 or higher-rated particulate respirator should be used.[6] All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing.[6]

PPE_Selection Start Task Assessment A Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->A Q1 Handling Solid Powder? Q2 Splash Hazard? Q1->Q2 No B Add: - Work in Fume Hood - Consider N95 Respirator Q1->B Yes C Add: - Face Shield - Double Gloves Q2->C Yes End Proceed Safely Q2->End No A->Q1 B->Q2 C->End EmergencyResponse cluster_skin_eye Skin / Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Accidental Exposure Event S1 Remove Contaminated Clothing Exposure->S1 I1 Move to Fresh Air Exposure->I1 G1 Rinse Mouth Exposure->G1 S2 Flush with Water (15-20 mins) S1->S2 SeekMedical Seek Immediate Medical Attention S2->SeekMedical I1->SeekMedical G2 Do NOT Induce Vomiting G1->G2 G2->SeekMedical Report Report Incident to Supervisor SeekMedical->Report

Caption: Workflow for responding to an accidental exposure.

Section 5: Waste Disposal

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: Unused compound, contaminated weigh boats, and spill clean-up materials should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, sealed, and labeled waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste stream.

Disposal must be carried out in strict accordance with institutional guidelines and local, state, and federal regulations. Never dispose of this chemical down the drain. [5]

Conclusion

This compound is a valuable research chemical with a significant hazard profile that demands respect and careful handling. By understanding its potential toxicity and irritant properties, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established safe handling protocols, researchers can mitigate risks effectively. A proactive approach to safety, including thorough planning and emergency preparedness, is essential for protecting personnel and ensuring the integrity of scientific research.

References

  • 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine AldrichCPR 245325-30-8 . Sigma-Aldrich.

  • 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 . PubChem.

  • 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine . Sigma-Aldrich.

  • Safety Data Sheet - 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE . CymitQuimica.

  • 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | 90914-41-3 . Sigma-Aldrich.

  • SAFETY DATA SHEET . Fisher Scientific.

  • SAFETY DATA SHEET - Pyrimidine . Fisher Scientific.

  • SAFETY DATA SHEET - 1-Bromo-3-chloropropane . Thermo Fisher Scientific.

  • This compound . BLDpharm.

  • 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine . BLDpharm.

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents . PubMed Central, National Institutes of Health.

  • NIOSH Recommendations for Chemical Protective Clothing . Centers for Disease Control and Prevention.

  • Personal protective equipment for preparing toxic drugs . GERPAC.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M . National Institutes of Health.

Sources

Commercial availability of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Strategic Utility of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and strategic application of this compound (CAS No. 1935930-11-2). As a member of the pyrazolopyrimidine class of heterocycles—a privileged scaffold in medicinal chemistry—this compound represents a valuable and highly functionalized starting material for drug discovery programs. We will detail its current commercial landscape, present a plausible and chemically sound synthetic route for its preparation when commercial stock is limited, and explore its strategic importance as a bifunctional building block for creating diverse chemical libraries, particularly those targeting protein kinases. This document serves as a practical resource for researchers aiming to incorporate this potent scaffold into their development pipeline.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Bioisostere of Adenine

The pyrazolopyrimidine core is a recurring motif in modern medicinal chemistry, comprising a fused pyrazole and pyrimidine ring system. This heterocyclic family has garnered significant attention primarily because it acts as a bioisostere of the purine ring system, specifically mimicking the adenine base of adenosine triphosphate (ATP).[1] This structural mimicry allows pyrazolopyrimidine derivatives to function as competitive inhibitors within the ATP-binding pocket of a vast array of protein kinases.[1]

While several isomers exist, the pyrazolo[3,4-d]pyrimidine scaffold is particularly well-documented in the development of potent kinase inhibitors.[1][2] The closely related pyrazolo[4,3-d]pyrimidine scaffold, the subject of this guide, offers a distinct spatial arrangement of nitrogen atoms and substitution vectors, providing a valuable alternative for scaffold-hopping and intellectual property development. Compounds based on the pyrazolo[4,3-d]pyrimidine core have been investigated as microtubule targeting agents and potential therapeutics for acute lung injury, demonstrating the scaffold's broad utility.[3][4] The specific compound, this compound, is pre-functionalized at two key positions, making it an exceptionally powerful starting point for rapid library synthesis.

Compound Profile

It is critical to correctly identify the target compound, as several constitutional isomers exist. The definitive identifiers for this compound are provided below.

IdentifierValue
IUPAC Name This compound
CAS Number 1935930-11-2
Molecular Formula C₅H₂BrClN₄
Molecular Weight 233.45 g/mol
SMILES Clc1nccn2c1c(Br)nn2
InChI Key FLLCVGUAJGYFQN-UHFFFAOYSA-N

Note: An older CAS number, 903148-93-0, has been associated with this structure in some databases but appears to be obsolete. The current and widely accepted identifier is 1935930-11-2.

Commercial Availability and Procurement

This compound is available from a select number of specialized chemical suppliers who focus on providing advanced building blocks for research and development. Procurement is typically for research quantities (mg to g scale).

SupplierExample Product NumberPurityAvailable QuantitiesCAS Verified
Ark Pharm / AladdinB981063≥97%100mg, 250mg, 1g, 5gYes[5]
ChiralenSC26MN/AResearch QuantitiesYes[6]

Procurement Insights:

  • Lead Times: As a specialized reagent, this compound may not be a stock item and could have significant lead times. It is advisable to inquire about stock status and delivery timelines well in advance of planned experiments.

  • Purity Verification: For drug discovery applications, independent verification of purity and identity via analytical methods (e.g., ¹H NMR, LC-MS) is strongly recommended upon receipt. Reputable suppliers should be able to provide a Certificate of Analysis (CoA).

  • Isomer Confirmation: Given the potential for confusion with isomers like 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, it is crucial to confirm the identity using the CAS number 1935930-11-2 when ordering.

Proposed Synthesis and Quality Control

The proposed pathway involves three key transformations:

  • Core Formation: Construction of the pyrazolo[4,3-d]pyrimidin-5-one ring system from a suitable pyrazole precursor.

  • Chlorination: Conversion of the C5-oxo group to a C5-chloro group, creating a reactive site for nucleophilic substitution.

  • Bromination: Regioselective electrophilic bromination at the electron-rich C3 position of the pyrazole ring.

Synthetic Workflow Start 4-Cyano-5-aminopyrazole (Precursor) Core 1H-Pyrazolo[4,3-d]pyrimidin-5(4H)-one (Core Structure) Start->Core Step A: Cyclization (e.g., Formamide, heat) Chlorinated 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (Activated Intermediate) Core->Chlorinated Step B: Chlorination (e.g., POCl₃, heat) Final This compound (Target Compound) Chlorinated->Final Step C: Bromination (e.g., NBS, DMF)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step A: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-5(4H)-one (Core Structure)

  • To a flask charged with 5-amino-1H-pyrazole-4-carbonitrile (1.0 equiv.), add formamide (20-30 equiv.).

  • Heat the reaction mixture to 160-180 °C and stir for 4-6 hours, monitoring the consumption of starting material by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Dilute the mixture with water, collect the solid by filtration, wash thoroughly with water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the pyrazolo[4,3-d]pyrimidin-5(4H)-one core.

    • Causality: This is a standard Dimroth rearrangement/cyclization reaction where formamide serves as both the solvent and the source of the final carbon atom needed to form the pyrimidine ring.

Step B: Synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

  • Carefully add the 1H-Pyrazolo[4,3-d]pyrimidin-5(4H)-one (1.0 equiv.) to phosphoryl chloride (POCl₃, 10-15 equiv.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base (e.g., N,N-diisopropylethylamine, 0.2 equiv.).

  • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours until the reaction is complete.

  • Cool the reaction mixture and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.

    • Causality: POCl₃ is a classic and effective reagent for converting hydroxyl groups on heteroaromatic rings (or their keto tautomers) into chlorides, transforming a poor leaving group (–OH) into a good one (–Cl).

Step C: Synthesis of this compound

  • Dissolve the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv.) in a suitable solvent such as DMF or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction for 2-12 hours. The C3 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack.

  • Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the final product by column chromatography or recrystallization.

    • Causality: NBS is a mild and regioselective source of electrophilic bromine (Br⁺), which preferentially attacks the most electron-rich position of the heterocyclic system, typically the C3 position of the pyrazole moiety in this scaffold.[7]

Applications in Medicinal Chemistry: A Bifunctional Scaffold

The primary value of this compound lies in its two distinct and orthogonally reactive halogen atoms. This bifunctionality allows for sequential, site-selective modifications, making it an ideal scaffold for generating diverse molecular libraries.

  • C5-Position (Chloro): The chlorine atom on the pyrimidine ring is activated towards nucleophilic aromatic substitution (SₙAr) . It can be readily displaced by a variety of nucleophiles, most commonly primary or secondary amines, to install side chains that can probe deep into a protein's binding pocket.

  • C3-Position (Bromo): The bromine atom on the pyrazole ring is a classic handle for transition-metal-catalyzed cross-coupling reactions . It is highly effective in reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

This differential reactivity enables a robust and flexible drug discovery workflow.

Scaffold Diversification Core 3-Bromo-5-chloro-1H- pyrazolo[4,3-d]pyrimidine SnAr Nucleophilic Substitution (SnAr) at C5-Cl Core->SnAr Intermediate C5-Substituted Intermediate SnAr->Intermediate Install R¹ Coupling Cross-Coupling (e.g., Suzuki) at C3-Br Final Fully Decorated Drug Candidate Coupling->Final Install R² Amines Amine Library (R¹-NH₂) Amines->SnAr Boronics Boronic Acid Library (R²-B(OH)₂) Boronics->Coupling Intermediate->Coupling

Caption: Strategic diversification of the scaffold using its orthogonal reactive handles.

This two-step diversification strategy is a cornerstone of modern library synthesis for kinase inhibitor programs. By first reacting at the C5-chloro position and then performing a cross-coupling at the C3-bromo position, chemists can rapidly generate hundreds or thousands of unique analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound, identified by CAS 1935930-11-2 , is a high-value, albeit specialized, building block for drug discovery. While its commercial availability is limited to a few expert suppliers, its strategic importance justifies the effort in procurement. The compound's bifunctional nature, with two chemically distinct halogen handles, provides an efficient and powerful platform for the synthesis of diverse chemical libraries aimed at discovering novel therapeutics. The plausible synthetic route outlined herein offers a reliable backup for its production, ensuring its accessibility for critical research and development programs. Researchers are encouraged to leverage this versatile scaffold to explore new chemical space, particularly in the highly competitive field of kinase inhibitor development.

References

  • Zhang, J., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. Available at: [Link]

  • Rashid, M., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed. Available at: [Link]

  • Ghorab, M. M., et al. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed. Available at: [Link]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2016). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Gogoi, K., et al. (2019). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available at: [Link]

  • Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing. Available at: [Link]

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. (2018). ResearchGate. Available at: [Link]

  • Examples of (a) nitration and (b) halogenation reactions of pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]

  • Ark Pharm Inc. This compound - CAS:1935930-11-2. Available at: [Link]

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of physiologically significant proteins. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazolo[4,3-d]pyrimidine derivatives, offering researchers and drug development professionals a comprehensive resource to navigate the complexities of target validation and compound characterization. We delve into the molecular mechanisms of action, present detailed experimental protocols for target engagement and cellular effect assays, and summarize critical quantitative data to facilitate informed decision-making in drug discovery programs. This guide is structured to empower scientists with the foundational knowledge and practical methodologies required to unlock the full therapeutic potential of this promising class of small molecules.

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold - A Keystone in Modern Drug Discovery

The pyrazolo[4,3-d]pyrimidine core, a bicyclic heteroaromatic system, has emerged as a cornerstone in the design of targeted therapeutics. Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisostere, competitively binding to the ATP-binding sites of a multitude of enzymes, particularly kinases.[1] This inherent property, combined with the synthetic tractability of the scaffold, has enabled the development of potent and selective inhibitors for a diverse range of protein targets implicated in numerous pathologies, most notably cancer, inflammation, and cardiovascular diseases.

This guide will systematically explore the most promising therapeutic targets of pyrazolo[4,3-d]pyrimidines, providing the scientific rationale for their inhibition and detailed methodologies for their investigation.

Cyclin-Dependent Kinases (CDKs): Halting the Aberrant Cell Cycle in Cancer

Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[2] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Pyrazolo[4,3-d]pyrimidines have been extensively investigated as CDK inhibitors, with several derivatives demonstrating potent, nanomolar-range activity.[3]

Mechanism of Action and Therapeutic Rationale

By competitively binding to the ATP pocket of CDKs, pyrazolo[4,3-d]pyrimidine derivatives block the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). This action prevents the cell from progressing through critical cell cycle checkpoints, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The inhibition of transcriptional CDKs, such as CDK7 and CDK9, further contributes to their anti-cancer effects by disrupting the cellular machinery responsible for transcribing oncogenes.[4]

Quantitative Analysis of Pyrazolo[4,3-d]pyrimidine-based CDK Inhibitors

The following table summarizes the inhibitory activities of representative pyrazolo[4,3-d]pyrimidine compounds against various CDKs.

Compound IDTarget CDKIC50 (µM)Reference
Compound 14 CDK2/cyclin A20.057[5]
Compound 13 CDK2/cyclin A20.081[5]
Compound 15 CDK2/cyclin A20.119[5]
Compound 10 CDK20.021[3]
Experimental Workflow: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. This assay is well-suited for high-throughput screening of kinase inhibitors.

ADP_Glo_Workflow start Start kinase_rxn 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) start->kinase_rxn adp_glo_reagent 2. Add ADP-Glo™ Reagent kinase_rxn->adp_glo_reagent incubation1 3. Incubate 40 min (Terminate kinase reaction, deplete ATP) adp_glo_reagent->incubation1 kinase_detection_reagent 4. Add Kinase Detection Reagent incubation1->kinase_detection_reagent incubation2 5. Incubate 30-60 min (Convert ADP to ATP, generate light) kinase_detection_reagent->incubation2 read_luminescence 6. Read Luminescence incubation2->read_luminescence end End read_luminescence->end

Caption: ADP-Glo™ Kinase Assay Workflow.

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[4,3-d]pyrimidine test compound in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended. Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the target CDK enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Mix well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Mix well.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]

Src Family Kinases (SFKs): Targeting a Central Node in Oncogenic Signaling

The Src family of non-receptor tyrosine kinases plays a crucial role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[8] Aberrant Src activation is a common feature in many human cancers and is associated with tumor progression and metastasis.[9] Pyrazolo[3,4-d]pyrimidines have emerged as potent Src inhibitors, demonstrating significant anti-tumor activity in preclinical models.[10]

Mechanism of Action and Therapeutic Rationale

Pyrazolo[3,4-d]pyrimidine-based Src inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of Src.[11] This leads to the downregulation of key downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and STAT3 pathways, which are critical for cancer cell survival and proliferation. Inhibition of Src also disrupts focal adhesion kinase (FAK) signaling, thereby impeding cancer cell migration and invasion.[11]

Quantitative Analysis of Pyrazolo[3,4-d]pyrimidine-based Src Inhibitors

The following table presents the inhibitory activities of selected pyrazolo[3,4-d]pyrimidine derivatives against Src kinase and their cytotoxic effects on glioblastoma cell lines.

Compound IDTarget KinaseIC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
SI306 SrcN/AGIN811.2[12]
SI306 SrcN/AGIN287.7[12]
SI306 SrcN/AGCE287.2[12]
S29 SrcN/ADaoy1.72[13]
SI163 SrcN/ADaoy3.5[13]
6e Src5.6N/AN/A[10]
10c Src5.1N/AN/A[10]
Experimental Workflow: Cellular Proliferation Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]

MTT_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate_adhesion 2. Incubate 24h (Cell Adhesion) seed_cells->incubate_adhesion add_compound 3. Add Test Compound incubate_adhesion->add_compound incubate_treatment 4. Incubate 48-72h add_compound->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_formazan 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_formazan solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: MTT Cell Proliferation Assay Workflow.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition and Analysis:

    • Gently mix the plate to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Other Promising Therapeutic Targets

The versatility of the pyrazolo[4,3-d]pyrimidine scaffold extends beyond CDKs and Src kinases. Several other important therapeutic targets have been identified, highlighting the broad potential of this compound class.

Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cAMP and cGMP.[3] PDE inhibitors have therapeutic applications in a range of diseases, including cardiovascular disorders, respiratory diseases, and erectile dysfunction. Pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of cGMP-specific PDEs, such as PDE1 and PDE5.[3]

The PDE-Glo™ Assay is a luminescent, homogeneous method for measuring the activity of any PDE, utilizing either cAMP or cGMP as a substrate.[6] The assay is completed in under an hour and is amenable to high-throughput screening.[5][6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2.[15] One such derivative, compound 10k , exhibited an IC50 in the range of 0.03-1.6 µM against selected cancer cell lines.[15] Another compound, II-1 , showed an IC50 of 5.90 µM on HepG2 cells, outperforming sorafenib in this cell line.[10]

The inhibitory activity of pyrazolo[3,4-d]pyrimidines against VEGFR-2 can be determined using a biochemical kinase assay, such as the VEGFR2 Kinase Assay Kit, which measures the phosphorylation of a substrate by the recombinant VEGFR-2 enzyme.[16] Cellular anti-angiogenic effects can be assessed using human umbilical vein endothelial cells (HUVECs) in migration, adhesion, and tube formation assays.[15]

Tubulin

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for cell division.[17] Microtubule-targeting agents are a cornerstone of cancer chemotherapy. Novel N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[18]

The effect of pyrazolo[4,3-d]pyrimidine derivatives on microtubule dynamics can be evaluated using an in vitro tubulin polymerization assay. This assay monitors the assembly of purified tubulin into microtubules over time, typically by measuring changes in light scattering or fluorescence.[19]

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)

HIF-PHD is an enzyme that regulates the levels of hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in the cellular response to low oxygen levels. Inhibition of HIF-PHD stabilizes HIF, leading to the production of erythropoietin (EPO), which stimulates red blood cell production. Pyrazolo[4,3-d]pyrimidine derivatives have been developed as HIF-PHD inhibitors for the potential treatment of anemia.[20][21] A lead compound, 13 , demonstrated a potent HIF-PHD2 inhibitory activity with an IC50 of 290 nM.[20]

The inhibitory activity of compounds against HIF-PHD can be measured using various methods, including AlphaScreen assays that detect the hydroxylation of a HIF-α peptide substrate.[22] Cellular activity can be assessed by measuring the stabilization of HIF-α protein by Western blot or by using a hypoxia response element (HRE) reporter gene assay.[22]

Signaling Pathways and Interconnectivity

The therapeutic efficacy of pyrazolo[4,3-d]pyrimidines often arises from their ability to modulate multiple, interconnected signaling pathways. The following diagram illustrates the central role of the targets discussed in this guide in key cellular processes.

Signaling_Pathways cluster_proliferation Cell Proliferation & Survival cluster_angiogenesis Angiogenesis cluster_hypoxia Hypoxia Response cluster_migration Cell Migration & Invasion CDK CDKs Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Promotes Src Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Activates Migration Migration & Invasion Src->Migration Promotes VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt Activates VEGFR2->RAS_MAPK Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits RAS_MAPK->Cell_Cycle Promotes HIF_PHD HIF-PHD HIF HIF-1α Stabilization HIF_PHD->HIF Inhibits EPO Erythropoietin (EPO) Production HIF->EPO Induces Compound Pyrazolo[4,3-d]pyrimidines Compound->CDK Inhibits Compound->Src Inhibits Compound->VEGFR2 Inhibits Compound->HIF_PHD Inhibits

Caption: Interconnected signaling pathways targeted by pyrazolo[4,3-d]pyrimidines.

Conclusion and Future Directions

The pyrazolo[4,3-d]pyrimidine scaffold has unequivocally demonstrated its value as a versatile platform for the development of targeted therapies. The ability of this single chemical core to potently and selectively inhibit a diverse range of enzymes, including kinases, phosphodiesterases, and hydroxylases, underscores its profound therapeutic potential. This guide has provided a comprehensive overview of the key targets, their biological significance, and the experimental methodologies required for their investigation.

Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: While many potent inhibitors have been developed, achieving greater selectivity for specific enzyme isoforms remains a critical challenge to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: The development of next-generation pyrazolo[4,3-d]pyrimidines that can overcome acquired resistance mechanisms to existing targeted therapies is a high-priority area of research.

  • Exploring Novel Targets: As our understanding of disease biology deepens, new therapeutic targets will undoubtedly emerge. The adaptability of the pyrazolo[4,3-d]pyrimidine scaffold makes it an ideal starting point for the rapid development of inhibitors against these novel targets.

  • Combination Therapies: Investigating the synergistic effects of pyrazolo[4,3-d]pyrimidine-based inhibitors with other therapeutic modalities, such as immunotherapy and chemotherapy, holds significant promise for improving patient outcomes.

By leveraging the knowledge and methodologies outlined in this guide, researchers and drug developers are well-equipped to continue to unlock the full therapeutic potential of the pyrazolo[4,3-d]pyrimidine scaffold and translate these promising scientific discoveries into novel medicines that address unmet medical needs.

References

  • Ahmed, S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 744-763.

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Chen, J., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948.
  • Flashman, E., et al. (2018). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 9(29), 6218-6236.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

  • Goi, T., et al. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters, 11(7), 1416-1420.
  • Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269.
  • Li, X., et al. (2022). Design, synthesis and biological characteristics of pyrazolo[3,4-d]pyrimidine derivatives as potential VEGFR-2 inhibitors. Future Medicinal Chemistry, 14(22), 1649-1662.
  • Kazmierczak, B. I. (2017). Determining Phosphodiesterase Activity (Radioactive Assay). Methods in Molecular Biology, 1657, 279-283.
  • Lee, S., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 16016.
  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
  • Blair, C. M., Ling, J., & Baillie, G. S. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3581.
  • Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 22(11), 3937-3947.
  • Request PDF. (n.d.). 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 163-181.
  • Lugnier, C. (Ed.). (2005). Phosphodiesterase Methods and Protocols. Humana Press.
  • Contadini, C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 487-493.
  • Schenone, S., et al. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe.
  • Lugnier, C. (2006). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in Molecular Biology, 370, 45-64.
  • Stakle, D., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences, 21(18), 6806.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • G. Grynkiewicz, W. Pucko, M. Z. Zellig, Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors, Acta Pol. Pharm., 2000, 57, 457-460.
  • Flashman, E., et al. (2011). Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion. Journal of Medicinal Chemistry, 54(12), 4085-4094.
  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]

  • Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Pharmaceuticals, 16(7), 958.
  • H. M. Abdel-Rahman, et al., Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines, Molecules, 2021, 26, 5396.
  • Benes, O., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 8881-8896.
  • El-Sayed, N. N. E., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry, 112, 104933.

  • Chan, M. C., et al. (2017). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Analytical Biochemistry, 529, 62-69.
  • ResearchGate. (n.d.). Phosphodiesterase Methods and Protocols. Retrieved from [Link]

  • Helal, M. H., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2640-2657.
  • Musumeci, F., et al. (2021). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Pharmaceutics, 13(10), 1550.
  • Kumar, A., et al. (2016). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 124, 699-712.
  • Abdel-Rahman, H. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(18), 5396.
  • ResearchGate. (n.d.). Table 1 Molecular modeling consensus scores, IC50 and NO release (%). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its structural resemblance to purine has made it a cornerstone for designing inhibitors of various protein kinases and other key cellular targets. The targeted compound, 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine, serves as a versatile intermediate, featuring two distinct halogen atoms that can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core, making it a valuable building block for creating libraries of potential therapeutic agents for oncology, inflammation, and virology research.[1][2]

This application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of this key intermediate. The narrative explains the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles for potential adaptation and troubleshooting.

Synthetic Strategy: A Two-Step Halogenation Approach

The synthesis of this compound is most logically achieved through a sequential halogenation strategy. The proposed pathway begins with a suitable pyrazolo[4,3-d]pyrimidine precursor, followed by chlorination and then bromination.

A common and practical starting point for this class of compounds is 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1) , which is commercially available.[3][4] The protocol proceeds as follows:

  • Step 1: Dichlorination. The di-oxo precursor (1) is treated with a potent chlorinating agent, phosphorus oxychloride (POCl₃), to convert both hydroxyl (enol) groups into chlorides, yielding the 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (2) intermediate. This transformation is a standard and highly effective method for converting cyclic amides (lactams) and vinylogous amides into their corresponding chloro-heterocycles.[5][6]

  • Step 2: Selective Monobromination. The resulting dichloro-intermediate (2) is then subjected to regioselective electrophilic bromination at the C3 position of the pyrazole ring. N-Bromosuccinimide (NBS) is the reagent of choice for this step, as it is a mild and reliable source of electrophilic bromine (Br⁺) that demonstrates high selectivity for electron-rich positions on heterocyclic systems.[7][8] While this step yields a tribromo-dichloro intermediate, for the purpose of synthesizing the title compound, we will focus on a more direct route starting from a commercially available monochloro precursor.

For this guide, we will detail the most direct and efficient final step: the bromination of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (3) , a known intermediate (CAS 633328-98-0) that can be procured from specialized chemical suppliers.[9] This approach simplifies the procedure and avoids the complexities of selective dechlorination. The bromination at the C3 position is highly favored due to the electronic nature of the pyrazole ring within the fused system.

Overall Reaction Scheme

Reaction_Scheme cluster_main Synthetic Pathway Start 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (3) Product This compound (4) Start->Product  N-Bromosuccinimide (NBS)  Acetonitrile (CH3CN)  Room Temperature   Workflow Setup 1. Reaction Setup (Reagents in CH3CN) React 2. Stir at RT (2-4 hours) Setup->React Monitor 3. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench 4. Quench (Na2S2O3, NaHCO3) Monitor->Quench Complete Extract 5. Extraction with DCM Quench->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Column Chromatography Dry->Purify Product Final Product (4) Purify->Product

Sources

Application Note: A Protocol for the Regioselective Buchwald-Hartwig Amination of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant pharmacological activity, particularly in oncology and kinase inhibition.[1][2] The strategic introduction of amine functionalities onto this core is a critical step in drug discovery, enabling the modulation of physicochemical properties and target engagement. The Buchwald-Hartwig amination stands as a premier method for forging C(sp²)–N bonds, offering broad substrate scope and functional group tolerance where classical methods like SNAr may fail.[3][4] This guide provides a comprehensive, field-proven protocol for the regioselective Buchwald-Hartwig amination of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine. We delve into the mechanistic rationale for achieving high selectivity at the C3-bromo position, detail key reaction parameters, and present a step-by-step methodology designed for reproducibility and success in a research and drug development setting.

Introduction: The Strategic Challenge of Regioselectivity

The functionalization of dihalogenated heterocycles presents a unique synthetic challenge: controlling which halogen undergoes reaction. In the case of this compound, two distinct sites are available for cross-coupling. The successful synthesis of a specific, targeted analogue hinges on the ability to selectively functionalize one position while leaving the other available for subsequent transformations.

The Buchwald-Hartwig amination's catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][6] The rate of this oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The general order of reactivity for aryl halides is I > Br > OTf > Cl.[6][7] This established reactivity hierarchy provides a strong mechanistic basis for achieving regioselective amination at the more labile C3-bromo position over the more inert C5-chloro position. By carefully controlling reaction conditions, we can exploit this intrinsic difference in reactivity to achieve a highly selective transformation.

Buchwald_Hartwig_Cycle cluster_reactants Inputs pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', - Base-H+X-) amido_complex->pd0 Regeneration of Catalyst product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination center ArX Ar-Br (Pyrazolopyrimidine) Amine Amine (HNR'R'') Base Base

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Key Experimental Parameters

The success of this selective amination relies on the careful selection of four key components. The choices below are grounded in extensive literature precedent for coupling reactions on electron-deficient heterocyclic systems. [8][9][10]

Parameter Recommended Choice Rationale & Expert Insights
Palladium Pre-catalyst tBuXPhos Pd G3 or G4 These are air- and moisture-stable pre-catalysts that reliably generate the active Pd(0) species under reaction conditions. The bulky, electron-rich biarylphosphine ligand (tBuXPhos) is crucial for promoting the final, often difficult, reductive elimination step, especially with sterically hindered or electron-deficient substrates.
Ligand (Included in pre-catalyst) The tBuXPhos ligand provides the necessary steric bulk to facilitate a monoligated Pd(0) species, which is highly active in oxidative addition. Its electron-donating nature stabilizes the resulting Pd(II) complex.
Base Sodium tert-butoxide (NaOtBu) A strong, non-nucleophilic base is required to deprotonate the amine once it coordinates to the palladium center. While weaker bases like carbonates can be used, NaOtBu is often more effective for less nucleophilic amines or challenging substrates, driving the reaction to completion. [11]Care must be taken with base-sensitive functional groups. [5]
Solvent Dioxane or Toluene These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions. It is critical that the solvent is anhydrous and degassed to prevent catalyst deactivation and competing side reactions.

| Temperature | 80–110 °C | This temperature range typically provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting decomposition or undesired side reactions, such as C-Cl bond activation. Monitoring by TLC or LC-MS is recommended to determine the optimal endpoint. |

Detailed Experimental Protocol

This protocol describes the amination of this compound with a generic secondary amine (e.g., morpholine) as a representative example.

4.1. Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Example QuantityMolar Equiv.
This compoundN/A235.45235 mg1.0
Morpholine110-91-887.12105 mg (118 µL)1.2
tBuXPhos Pd G31445085-87-9828.5341.4 mg0.05 (5 mol%)
Sodium tert-butoxide (NaOtBu)865-48-596.10135 mg1.4
Anhydrous, Degassed 1,4-Dioxane123-91-1-5.0 mL-

4.2. Experimental Workflow

Experimental_Workflow cluster_prep Preparation (In Glovebox) cluster_reaction Reaction Setup cluster_workup Work-up & Purification vial 1. Add solids to oven-dried vial: - Pyrazolopyrimidine (1.0 eq) - Pd Pre-catalyst (0.05 eq) - NaOtBu (1.4 eq) - Stir bar seal 2. Seal vial with septum cap vial->seal purge 3. Remove from glovebox. Purge with Argon/Nitrogen seal->purge add_solvents 4. Add anhydrous Dioxane and Amine via syringe purge->add_solvents heat 5. Place in pre-heated oil bath (100 °C) and stir vigorously add_solvents->heat monitor 6. Monitor reaction by TLC/LC-MS (Typically 2-16 h) heat->monitor cool 7. Cool to room temperature monitor->cool quench 8. Quench with water/brine. Dilute with Ethyl Acetate cool->quench filter 9. Filter through Celite® to remove Palladium residues quench->filter extract 10. Separate layers, extract aqueous phase with EtOAc filter->extract dry 11. Dry combined organics (Na2SO4), filter, and concentrate extract->dry purify 12. Purify by flash column chromatography dry->purify

Figure 3: Step-by-step experimental workflow diagram.

4.3. Step-by-Step Procedure

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add this compound (235 mg, 1.0 mmol, 1.0 eq).

    • In a glovebox or under a stream of inert gas (Argon or Nitrogen), add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq) and the tBuXPhos Pd G3 pre-catalyst (41.4 mg, 0.05 mmol, 5 mol%).

    • Seal the vial with a septum cap and wrap with electrical tape or secure with a clamp.

  • Reagent Addition: 4. Remove the vial from the glovebox. Pierce the septum with a needle connected to an inert gas line. 5. Using a syringe, add anhydrous, degassed 1,4-dioxane (5.0 mL). 6. Add morpholine (118 µL, 1.2 mmol, 1.2 eq) via syringe. The mixture may change color.

  • Reaction Execution: 7. Place the sealed vial into a preheated oil bath at 100 °C. 8. Stir the reaction mixture vigorously for 2-16 hours. 9. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: 10. Once the reaction is complete, remove the vial from the oil bath and allow it to cool to room temperature. 11. Carefully unseal the vial and dilute the mixture with ethyl acetate (20 mL). 12. Quench the reaction by slowly adding water (10 mL). 13. Pass the entire mixture through a short pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate. 14. Transfer the filtrate to a separatory funnel. Separate the organic layer. 15. Extract the aqueous layer twice with ethyl acetate (2 x 15 mL). 16. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 17. Purify the resulting crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-(morpholino)-5-chloro-1H-pyrazolo[4,3-d]pyrimidine.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (due to oxygen/moisture).2. Insufficient temperature.3. Base is not strong enough.1. Ensure all reagents are anhydrous and the system is properly purged with inert gas.2. Increase temperature in 10 °C increments.3. Switch to a stronger base like LHMDS if NaOtBu is insufficient.
Formation of Side Products 1. Double amination (at C3 and C5).2. Hydrodehalogenation (Br replaced by H).1. Lower the reaction temperature. Reduce the amount of amine to 1.05 equivalents. Shorten reaction time.2. Ensure the amine and solvent are of high purity. This can arise from β-hydride elimination with certain amines. [3]
Difficult Purification Ligand or pre-catalyst byproducts co-eluting with the product.Pass the crude material through a plug of activated carbon or use a scavenger resin designed to bind palladium before final chromatography.

Conclusion

This application note provides a robust and scientifically grounded protocol for the regioselective Buchwald-Hartwig amination of this compound. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing a modern, well-defined palladium catalyst system, researchers can selectively install a diverse range of amino groups at the C3 position. This key transformation opens the door to the rapid synthesis of focused compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of novel therapeutics based on the valuable pyrazolo[4,3-d]pyrimidine scaffold.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.

  • Procter, D. J., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Organic Chemistry. (2020). Buchwald-Hartwig Amination Mechanism. YouTube.

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.

  • Szostak, M., et al. (2020). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. ResearchGate.

  • Nishihara, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolo[4,3-c]pyridine Derivatives.

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.

  • Nishihara, Y., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.

  • Hafez, H. N., et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules.

  • Wang, L., et al. (2013). Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes. ResearchGate.

  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central.

  • ResearchGate. (2019). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines.

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health.

Sources

Developing kinase inhibitor assays for pyrazolo[4,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing Kinase Inhibitor Assays for Pyrazolo[4,3-d]pyrimidine Derivatives

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of the adenine ring of ATP.[1] This allows molecules based on this scaffold to effectively target the ATP-binding site of numerous protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery.[1][2][3] The successful development of potent and selective kinase inhibitors, such as those targeting Src, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR), relies on robust and well-validated assay methodologies.[4][5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate a suite of biochemical and cell-based assays tailored for the characterization of pyrazolo[4,3-d]pyrimidine kinase inhibitors. We delve into the causality behind experimental choices, offering detailed, self-validating protocols from high-throughput screening to in-cell target engagement.

Foundational Principles in Kinase Assay Design

A successful kinase inhibitor discovery program is built upon a deep understanding of the target enzyme and the assays used to measure its inhibition. The choices made during assay development directly impact the quality and interpretation of the resulting data.

The Kinase Reaction and Modes of Inhibition

At its core, a kinase catalyzes the transfer of the γ-phosphate from ATP to a hydroxyl group on a protein or peptide substrate.[8] The pyrazolo[3,4-d]pyrimidine core typically acts as an ATP-competitive inhibitor, binding to the kinase's active site and preventing ATP from binding.[1][9] However, it is crucial to confirm this mechanism, as allosteric inhibitors, which bind to sites other than the ATP pocket, are also of significant therapeutic interest.[10][11]

  • ATP-Competitive Inhibitors: The measured potency (IC50) of these compounds will increase (i.e., they will appear less potent) as the concentration of ATP in the assay increases.

  • Allosteric (Non-ATP-Competitive) Inhibitors: The IC50 of these compounds is largely independent of the ATP concentration.[12]

Understanding the mechanism of action is critical for translating biochemical potency into cellular efficacy.

Critical Assay Parameters

Before embarking on screening, establishing a robust assay window and understanding its statistical validity is paramount.

  • IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce kinase activity by 50% under specific assay conditions.[13][14] It is the primary metric for comparing the potency of different compounds. It is essential to recognize that the IC50 is not an absolute value; it is highly dependent on assay conditions, particularly the concentration of ATP.[14]

  • ATP Concentration: For ATP-competitive inhibitors like many pyrazolo[3,4-d]pyrimidines, the choice of ATP concentration is arguably the most critical experimental parameter.

    • Assays at Kₘ(ATP): Running the assay with an ATP concentration equal to the Michaelis-Menten constant (Kₘ) for ATP ensures high sensitivity for detecting inhibitors. This is common in primary high-throughput screening (HTS).[14]

    • Assays at Physiological ATP: To better predict cellular activity, assays should also be run at physiological ATP concentrations (typically 1-10 mM), although this is often challenging.[15] This provides a more stringent test of an inhibitor's potency.

  • Z'-Factor: The Z'-factor is a statistical parameter used to quantify the quality and suitability of an assay for HTS.[16][17] It measures the separation between the high signal (negative control, e.g., DMSO) and low signal (positive control, e.g., a known potent inhibitor) distributions.[18][19]

    The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|

    Table 1: Interpretation of Z'-Factor Values [18][19]

    Z'-Factor Value Assay Quality Suitability for HTS
    > 0.5 Excellent The assay is robust and reliable for screening.
    0 to 0.5 Marginal The assay may be acceptable but requires optimization.

    | < 0 | Unsuitable | The assay is not suitable for screening. |

A Decision Framework for Assay Selection

Choosing the right assay depends on the stage of the drug discovery process, from initial library screening to in-depth mechanistic studies. The following decision framework can guide this selection process.

Assay_Selection cluster_0 Primary Screening & SAR cluster_1 Cellular Validation Start Project Goal: Characterize Pyrazolo[4,3-d]pyrimidine Biochem Biochemical Assays (Potency, MoA) Start->Biochem Need initial potency data? CellBased Cell-Based Assays (Efficacy, Target Engagement) Start->CellBased Need to confirm cellular activity? HTRF HTRF / TR-FRET Biochem->HTRF Select Technology ADP_Glo Luminescence (ADP-Glo) Biochem->ADP_Glo Select Technology Radiometric Radiometric Assay Biochem->Radiometric Select Technology Biochem->CellBased Advance Hits Western Western Blot (Downstream Signaling) CellBased->Western Select Endpoint CETSA CETSA (Direct Target Binding) CellBased->CETSA Select Endpoint

Caption: Decision framework for selecting appropriate kinase assays.

Protocols for Biochemical Kinase Assays

Biochemical assays measure the direct interaction between the inhibitor and the isolated kinase enzyme. They are the workhorses of early-stage drug discovery for determining potency and structure-activity relationships (SAR).

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This assay uses Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore to detect substrate phosphorylation.[15][20] Its homogeneous ("mix-and-read") format makes it ideal for HTS.

HTRF_Workflow cluster_workflow HTRF Assay Workflow A 1. Dispense Inhibitor (Pyrazolo[4,3-d]pyrimidine) B 2. Add Kinase & Substrate-Biotin A->B C 3. Add ATP (Initiate Reaction) B->C D 4. Incubate C->D E 5. Add Detection Reagents (Eu-Ab & SA-XL665) D->E F 6. Incubate E->F G 7. Read TR-FRET Signal (665nm / 620nm) F->G

Caption: Workflow for a typical HTRF kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the pyrazolo[4,3-d]pyrimidine test compound in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final top concentration might be 10 µM.

    • Prepare a 2X Kinase/Substrate mix containing the target kinase and a biotinylated peptide substrate in assay buffer. The optimal concentrations must be determined empirically during assay development.

    • Prepare a 2X ATP solution in assay buffer. The concentration should be 2x the desired final concentration (e.g., 2x Kₘ).

    • Prepare the detection mix containing Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (SA-XL665).

  • Assay Execution (384-well plate):

    • Add 5 µL of the compound dilution (or DMSO for controls) to the appropriate wells.

    • Add 5 µL of the 2X Kinase/Substrate mix to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the kinase reaction, determined during development.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the detection mix.

    • Incubate for 60 minutes at room temperature to allow for detection antibody binding.

  • Data Analysis:

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio: (Emission_665nm / Emission_620nm) * 10,000.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)), where Ratio_max is the DMSO control and Ratio_min is the positive control (e.g., staurosporine).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.[21]

Protocol: Luminescence-Based ADP Detection (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of all kinase reactions.[22][23] The assay uses a two-step enzymatic process to convert ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. The amount of light is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction:

    • Set up the kinase reaction in a white, opaque 384-well plate.

    • Add 2.5 µL of test compound dilution.

    • Add 2.5 µL of a mix containing kinase, substrate, and ATP in kinase reaction buffer.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction (by chelating Mg²⁺) and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This reagent contains the enzymes and substrates needed to convert ADP to ATP and then uses the newly synthesized ATP to drive the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The signal is directly proportional to kinase activity. A lower signal indicates inhibition.

    • Calculate percent inhibition and determine the IC50 as described in Protocol 3.1.

Protocols for Cell-Based Assays

While biochemical assays are essential for determining potency, cell-based assays are critical for confirming that an inhibitor can enter a cell, engage its target, and modulate downstream signaling pathways in a physiological context.[13]

Protocol: Western Blotting for Downstream Signaling Inhibition

This technique is used to measure the change in the phosphorylation state of a known downstream substrate of the target kinase, providing evidence of target modulation in a cellular environment.[24]

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/NC membrane) D->E F 6. Blocking & Antibody Incubation (1° & 2°) E->F G 7. Chemiluminescent Detection & Imaging F->G

Caption: Standard workflow for Western blot analysis.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate cells (e.g., Daoy medulloblastoma cells for a Src inhibitor) and allow them to adhere overnight.[4]

    • Treat cells with various concentrations of the pyrazolo[4,3-d]pyrimidine inhibitor for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Electrophoresis and Transfer:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.[26]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[27]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[27][28]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate of interest (e.g., anti-phospho-Stat3 for a Src inhibitor) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting signal using a digital imager.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA provides direct evidence that a compound binds to its target protein inside the cell.[29] The principle is that ligand binding increases the thermal stability of the target protein, so more of it remains in the soluble fraction after heat shock.[30]

Step-by-Step Methodology:

  • Cell Treatment and Heating:

    • Treat intact cells in suspension or adherent cells in a plate with the pyrazolo[4,3-d]pyrimidine inhibitor or DMSO vehicle for 1 hour.

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. This creates a "melt curve". Cool immediately on ice.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated fraction by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction) and analyze it by Western blot (as described in Protocol 4.1) using an antibody against the target kinase.

    • For an isothermal dose-response (ITDR) experiment, treat cells with a range of inhibitor concentrations and heat all samples at a single temperature (e.g., 52°C, determined from the melt curve) that gives a good signal window.[31]

    • Quantify the band intensities. A positive result is a shift in the melt curve to higher temperatures or an increase in the amount of soluble protein at a given temperature in the inhibitor-treated samples compared to the DMSO control.

Data Analysis and Validation

Rigorous data analysis and assay validation are non-negotiable for producing trustworthy results.

IC50 Determination

The IC50 value is determined by fitting dose-response data to a four-parameter logistic model.

Table 2: Example IC50 Data for Pyrazolo[4,3-d]pyrimidine Derivatives

Compound ID Target Kinase Assay Type ATP Conc. IC50 (nM)
SI306-Analog 1 Src HTRF 10 µM (Kₘ) 85
SI306-Analog 1 Src HTRF 1 mM 950
SI306-Analog 2 CDK2 ADP-Glo 25 µM (Kₘ) 5.7

| SI306-Analog 2 | EGFR | ADP-Glo | 5 µM (Kₘ) | 418 |

This data illustrates how potency can be compared across different kinases and how the IC50 for an ATP-competitive inhibitor (Analog 1) shifts with ATP concentration.

Differentiating Inhibition Mechanisms

To confirm an ATP-competitive mechanism of action, the IC50 determination assay should be performed at both a low (near Kₘ) and a high (saturating) concentration of ATP.

MoA_Diagram Start Determine IC50 at Low [ATP] & High [ATP] Result1 IC50 (High ATP) >> IC50 (Low ATP) Start->Result1 Observe >10-fold shift? Result2 IC50 (High ATP) ≈ IC50 (Low ATP) Start->Result2 Observe minimal shift? Outcome1 Conclusion: ATP-Competitive Inhibitor Result1->Outcome1 Yes Outcome2 Conclusion: Non-ATP-Competitive or Allosteric Inhibitor Result2->Outcome2 No

Sources

Screening 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the methods and rationale for profiling the kinase selectivity of the novel compound 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine.

Introduction: The Scientific Rationale for Kinase Profiling

The pyrazolo[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its potential as a potent inhibitor of protein kinases.[1][2] This is due to its structural similarity to the adenine base of ATP, allowing it to effectively compete for the ATP-binding site in a wide range of kinases.[3][4] Derivatives of this and related scaffolds have shown significant activity against key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are crucial regulators of the cell cycle.[1][2]

This compound is a novel analog of this promising scaffold. While its specific biological activities are yet to be fully characterized, its core structure strongly suggests potential as a kinase inhibitor. Kinase inhibitor discovery is no longer just about potency against a single target; it is critically about selectivity. Unintended inhibition of off-target kinases can lead to cellular toxicity and adverse side effects, while controlled polypharmacology (inhibition of a desired set of kinases) can offer enhanced therapeutic efficacy.[5][6]

This application note provides a comprehensive, field-proven framework for screening this compound against a broad panel of kinases. We will detail the experimental protocols, the causality behind methodological choices, and the data analysis required to build a complete kinase selectivity profile, moving from a primary screen to definitive IC₅₀ determination.

Part 1: Assay Technology Selection and Principles

The first critical decision in any screening campaign is the choice of assay technology. Numerous platforms exist, including radiometric assays, and fluorescence- or luminescence-based methods.[7][8][9]

  • Radiometric Assays: Often considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[10] They are highly sensitive and not prone to interference from compound autofluorescence. However, the requirement for handling radioactive materials necessitates specialized facilities and disposal procedures, making them less suitable for high-throughput screening (HTS) in many labs.[10][11]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) use antibodies to detect substrate phosphorylation, resulting in a change in fluorescence.[11][12] They are highly amenable to HTS but can be susceptible to interference from colored or fluorescent compounds.

  • Luminescence-Based Assays: These assays are robust, highly sensitive, and measure a downstream product of the kinase reaction, typically the amount of ADP produced.[13] Because the readout is light emission from a dark background, they are less prone to interference than fluorescence assays.

For this protocol, we select a luminescence-based ADP-detection assay (e.g., ADP-Glo™ Kinase Assay). This choice is based on its universality—it can be applied to virtually any kinase that consumes ATP—and its high signal-to-background ratio, which ensures robust and reproducible data suitable for HTS.[11][13] The principle involves two steps: first, the kinase reaction proceeds, and then a reagent is added to deplete unused ATP. A second reagent converts the product, ADP, back to ATP, which is then used by a luciferase to generate a light signal directly proportional to kinase activity.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase Reaction Kinase->Reaction Inhibitor modulates this step ATP ATP ATP->Reaction Inhibitor modulates this step Substrate Substrate Substrate->Reaction Inhibitor modulates this step ADP ADP ADP_detect ADP ADP->ADP_detect pSubstrate Phospho-Substrate Reaction->ADP Reaction->pSubstrate ATP_regen Regenerated ATP ADP_detect->ATP_regen Detection Reagent (Converts ADP to ATP) Luciferase Luciferase/ Luciferin Light Luminescent Signal (Measured) Luciferase->Light ATP_regen->Light

Caption: Workflow of a luminescence-based kinase assay.

Part 2: Primary Screening Protocol at a Single Concentration

The objective of the primary screen is to efficiently identify which kinases from a large panel are sensitive to the test compound. This is typically performed at a single, relatively high concentration (e.g., 1 or 10 µM) to maximize the chances of detecting inhibitory activity.

Materials
  • This compound

  • Dimethyl Sulfoxide (DMSO), Molecular Biology Grade

  • Kinase Panel (recombinant enzymes)

  • Kinase-specific substrates (peptides or proteins)

  • ATP solution

  • General Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[13]

  • Staurosporine (non-selective kinase inhibitor, positive control)[13]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 10 mM stock solution of Staurosporine in 100% DMSO.

    • Create an intermediate dilution of the test compound and Staurosporine in kinase assay buffer to achieve the desired final concentration in the assay (e.g., for a 10 µM final concentration in a 10 µL assay, prepare a 4X solution at 40 µM).

  • Assay Plate Setup:

    • Design the plate map to include wells for:

      • Negative Control: 0.1% DMSO (Maximum kinase activity).

      • Positive Control: Staurosporine at a concentration known to cause full inhibition (e.g., 1 µM) (Minimum kinase activity).

      • Test Compound: this compound at the screening concentration (e.g., 10 µM).

    • All conditions should be run in triplicate or quadruplicate to ensure statistical significance.

Plate WellsReagent Added (2.5 µL)
A1-A4 4X Test Compound
B1-B4 4X Staurosporine (Positive Control)
C1-C4 4X Buffer + DMSO (Negative Control)

Table 1: Example 384-well plate layout for primary screening controls.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X test compound, 4X Staurosporine, or 4X DMSO control buffer to the appropriate wells of a 384-well plate.

    • Prepare a 2X Kinase/Substrate mixture in kinase assay buffer. Add 5 µL to each well.

    • Incubate for 15-20 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to its target kinase before the reaction is initiated.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Signal Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.[13]

    • Measure the luminescence of each well using a compatible plate reader.

Data Analysis

The raw luminescence data is converted to Percent Inhibition using the following formula:

% Inhibition = 100 x (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

Kinases showing significant inhibition (e.g., >50%) are considered "hits" and are prioritized for follow-up studies.

Part 3: Assay Validation and Quality Control (Z'-Factor)

For a screening result to be trustworthy, the assay itself must be robust. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of a high-throughput assay.[14][15] It measures the separation between the positive and negative control signals, providing confidence that "hits" are distinguishable from background noise.

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the control wells:

Z' = 1 - (3σ_positive + 3σ_negative) / |µ_negative - µ_positive|

  • Z' > 0.5: An excellent assay, suitable for HTS.[15][16]

  • 0 < Z' ≤ 0.5: A marginal assay; optimization may be needed.[15][16]

  • Z' < 0: A poor assay, not suitable for screening.[15]

This calculation must be performed for each screening plate to ensure data validity.

Z_Factor_Concept cluster_pos Positive Control (Min Signal) cluster_neg Negative Control (Max Signal) axis_start Low Signal axis_end High Signal axis_start->axis_end Assay Signal -> pos_dist pos_mean dyn_start neg_dist neg_mean dyn_end sep_start sep_end sep_start->sep_end Separation Band dyn_start->dyn_end Dynamic Range

Caption: The Z'-Factor evaluates an assay by comparing the control separation to the dynamic range.

Part 4: Secondary Screening and IC₅₀ Determination

Hits identified in the primary screen must be confirmed and quantified. This is achieved by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[17][18]

Protocol

The protocol is similar to the primary screen, but instead of a single concentration, a serial dilution of the compound is tested.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration might be 100 µM, yielding a final assay concentration range from ~30 µM down to the nanomolar level.

  • Assay Execution: Perform the kinase assay as described in Part 2, using the full dilution series for each "hit" kinase.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter variable slope (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[18]

Data Presentation

The resulting IC₅₀ values should be compiled into a table to create a clear selectivity profile.

Kinase TargetCompound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
CDK2/CycA155
Aurora A25010
SRC82
ABL1>10,00020
EGFR75015

Table 2: Hypothetical IC₅₀ profile for this compound. Data is for illustrative purposes only.

Part 5: Interpreting the Kinase Selectivity Profile

The IC₅₀ table provides a quantitative snapshot of the compound's potency and selectivity.[5] A compound is considered "selective" if it inhibits its primary target(s) at significantly lower concentrations than other kinases. For example, the hypothetical data in Table 2 suggests the compound is most potent against SRC and CDK2, with weaker activity against Aurora A and EGFR, and no significant activity against ABL1 at the concentrations tested.

This selectivity profile is crucial for guiding further drug development.[19] It helps predict potential on-target efficacy as well as off-target liabilities.[6][20] Further studies, such as cell-based assays, are necessary to confirm that biochemical inhibition translates to functional effects in a cellular context.[20]

Start Novel Compound: This compound PrimaryScreen Primary Screen (Single Concentration, e.g., 10 µM) Across Kinase Panel Start->PrimaryScreen DataAnalysis1 Calculate % Inhibition PrimaryScreen->DataAnalysis1 HitSelection Identify 'Hits' (e.g., >50% Inhibition) DataAnalysis1->HitSelection SecondaryScreen Secondary Screen (Dose-Response Curve) for each 'Hit' Kinase HitSelection->SecondaryScreen Hits Profile Generate Kinase Selectivity Profile HitSelection->Profile Non-Hits DataAnalysis2 Determine IC₅₀ Values SecondaryScreen->DataAnalysis2 DataAnalysis2->Profile

Caption: A comprehensive workflow for kinase inhibitor profiling.

Conclusion

This application note outlines a robust and validated methodology for characterizing the kinase selectivity of this compound. By following a systematic screening cascade—from a broad primary screen with rigorous quality control to precise IC₅₀ determination—researchers can build a comprehensive understanding of the compound's biological activity. This selectivity profile is an indispensable tool, providing critical insights to guide hit-to-lead optimization, predict potential therapeutic applications, and anticipate off-target effects in the complex journey of drug discovery.

References

  • Słabik, E., et al. (2003). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • PunnettSquare Tools. (2025). Z-Factor Calculator.
  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay.
  • Eduati, F., et al. (n.d.). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. Journal of Cheminformatics.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • Ianevski, A., et al. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.
  • Voller, J., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design.
  • Klink, T.A. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program.
  • BMG LABTECH. (2025). The Z prime value (Z´).
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
  • Breunig, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals.
  • Krišt M, et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM.
  • AACR Journals. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • Lo, Y.C., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
  • Thomas, M.P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Lo, Y.C., et al. (n.d.). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. Bioinformatics.
  • Martin, M.P., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Pharma IQ. (n.d.). Kinase Profiling & Screening: Choosing a Biochemical Assay Platform.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • PubChem. (n.d.). 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
  • Creative Bioarray. (2021). Technologies to Study Kinases. YouTube.
  • Al-Ostoot, F.H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
  • BenchChem. (n.d.). 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Al-Awad, M., et al. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine.
  • Strem. (n.d.). 3-bromo-4-chloro-1h-pyrazolo[3, 4-d]pyrimidine, min 97%, 1 gram.
  • BLDpharm. (n.d.). This compound.
  • AChemBlock. (n.d.). 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine 97%.
  • ChemicalBook. (2025). 3-BROMO-4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDINE.
  • BLDpharm. (n.d.). 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Sources

Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Target Engagement of Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Engagement in Drug Discovery

In the realm of drug discovery, a molecule's journey from a promising hit to a clinical candidate is fraught with challenges. A frequent cause of failure, particularly in the later stages, is a lack of efficacy stemming from insufficient engagement of the intended molecular target within the complex cellular environment.[1][2] Pyrazolo[4,3-d]pyrimidines represent a significant class of kinase inhibitors, with many demonstrating potent anti-cancer properties by targeting cyclin-dependent kinases (CDKs) and other key signaling proteins.[3][4][5] However, potent inhibition in a biochemical assay with purified proteins does not always translate to effective target modulation in living cells. Factors such as cell membrane permeability, intracellular metabolism, and off-target binding can significantly alter a compound's performance.[6] Therefore, a robust method to unequivocally confirm that a compound reaches and binds to its intended intracellular target is paramount.

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free technology to directly measure this critical drug-target interaction in a physiologically relevant setting.[7][8][9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of CETSA for verifying the target engagement of pyrazolo[4,3-d]pyrimidine-based inhibitors.

The Core Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA is founded on a fundamental biophysical principle: the binding of a ligand, such as a pyrazolo[4,3-d]pyrimidine inhibitor, to its target protein typically increases the protein's thermal stability.[6][10] When subjected to a heat gradient, proteins unfold and aggregate out of solution.[11][12] The temperature at which 50% of the protein has aggregated is known as the apparent aggregation temperature (Tagg).[6] A ligand-bound protein is thermodynamically stabilized, requiring more thermal energy to denature.[10] This results in a measurable shift to a higher Tagg compared to the unbound protein. By quantifying the amount of soluble protein remaining after a heat challenge, CETSA provides a direct readout of target engagement.[9][13]

This method is broadly applicable and can be performed on intact cells, cell lysates, and even tissue samples, offering a versatile platform for target validation and lead optimization.[2][8][14]

Visualizing the CETSA Workflow

The overall process of a CETSA experiment is a multi-step workflow designed to isolate and quantify the stabilized target protein.

CETSA_Workflow cluster_prep Phase 1: Sample Preparation & Treatment cluster_heating Phase 2: Thermal Challenge cluster_processing Phase 3: Fractionation & Detection cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture (e.g., K-562, Medulloblastoma cells) compound_treatment Incubate cells with Pyrazolo[4,3-d]pyrimidine or Vehicle (DMSO) cell_culture->compound_treatment aliquot Aliquot treated cells into PCR tubes compound_treatment->aliquot heat_challenge Apply Temperature Gradient (Thermal Cycler) aliquot->heat_challenge lysis Cell Lysis (e.g., Freeze-Thaw) heat_challenge->lysis centrifugation Centrifugation to separate soluble vs. aggregated proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Fraction) centrifugation->supernatant detection Protein Quantification (e.g., Western Blot, MS, PEA) supernatant->detection melt_curve Generate Melt Curve (% Soluble Protein vs. Temp) detection->melt_curve itdr_curve Generate Isothermal Dose- Response (ITDR) Curve detection->itdr_curve analysis Calculate ΔTagg & EC50 melt_curve->analysis itdr_curve->analysis

Figure 1. A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocols

CETSA experiments are typically conducted in two primary formats:

  • Melt Curve Analysis: Used to determine the thermal shift (ΔTagg) at a fixed, saturating compound concentration across a range of temperatures.[15]

  • Isothermal Dose-Response (ITDR) Analysis: Used to determine the compound's potency (apparent EC50) by challenging cells with varying compound concentrations at a fixed temperature.[10][14]

Part 1: Melt Curve Protocol for ΔTagg Determination

This protocol is designed to demonstrate a shift in the thermal stability of a target protein upon binding to a pyrazolo[4,3-d]pyrimidine inhibitor.

1. Cell Culture and Treatment: a. Culture your cells of interest (e.g., K-562, a human cancer cell line used in kinase inhibitor studies) to approximately 80% confluency.[1] b. Harvest and wash the cells with PBS. Resuspend the cell pellet in a complete culture medium to a final concentration of 20 x 10^6 cells/mL. c. Prepare two pools of cells. Treat one pool with the pyrazolo[4,3-d]pyrimidine inhibitor at a final concentration of 20-50 µM. Treat the second pool with an equivalent volume of vehicle (e.g., DMSO) as a negative control.[16] d. Incubate the cells for 1 hour at 37°C with gentle agitation to allow for compound uptake and target binding.

2. Thermal Challenge: a. Aliquot 100 µL of the inhibitor-treated and vehicle-treated cell suspensions into separate PCR tubes for each temperature point.[6] b. Use a thermal cycler with a gradient function to heat the aliquots for 3-8 minutes across a predefined temperature range (e.g., 40°C to 70°C in 2-3°C increments).[6][13] Cool the samples to room temperature for 3 minutes.[17] Expert Insight: The optimal temperature range and heating duration should be empirically determined for each target protein and cell line to ensure a complete denaturation curve for the unbound protein.[6]

3. Cell Lysis and Fractionation: a. Lyse the cells by subjecting the PCR tubes to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. b. Transfer the lysates to microcentrifuge tubes. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[2] c. Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new, pre-chilled tube.

4. Protein Quantification: a. Determine the protein concentration of each supernatant. b. Analyze the samples via Western blotting.[10] Load equal amounts of total protein per lane on an SDS-PAGE gel. c. After transfer to a PVDF membrane, probe with a primary antibody specific to the target protein (e.g., anti-CDK2) and a suitable secondary antibody.[17] d. Detect the signal using a chemiluminescence imager. The band intensity corresponds to the amount of soluble protein remaining at each temperature. Alternative Detection: For higher throughput or multiplexed analysis, other detection methods like mass spectrometry (MS) or Proximity Extension Assay (PEA) can be employed.[1][16]

Part 2: Isothermal Dose-Response (ITDR) Protocol for EC50 Determination

This protocol determines the potency of the inhibitor by measuring protein stabilization as a function of compound concentration at a single, fixed temperature.[10][14]

1. Cell Culture and Treatment: a. Prepare a cell suspension as described in the Melt Curve protocol (Step 1a-b). b. Aliquot cells into tubes. Treat each aliquot with a different concentration of the pyrazolo[4,3-d]pyrimidine inhibitor, typically in a serial dilution (e.g., 0.1 nM to 50 µM).[6] Include a vehicle-only (DMSO) control. c. Incubate for 1 hour at 37°C.

2. Thermal Challenge: a. Based on the melt curve data, select a single temperature that results in approximately 50-80% precipitation of the unbound target protein (near the Tagg). b. Heat all samples (including the vehicle control) at this fixed temperature for 3-8 minutes, followed by cooling at room temperature.[6][17]

3. Lysis, Fractionation, and Quantification: a. Follow the same procedures for lysis, centrifugation, and protein quantification as outlined in the Melt Curve protocol (Steps 3 and 4).

Data Analysis and Interpretation

Melt Curve Analysis
  • Quantify Band Intensities: Use imaging software to quantify the band intensity for your target protein at each temperature point for both the vehicle- and inhibitor-treated samples.

  • Normalize Data: Normalize the data by setting the intensity of the lowest temperature point (e.g., 40°C) to 100% soluble protein.[6]

  • Plot the Curve: Plot the normalized percentage of soluble protein against temperature for both conditions.

  • Determine Tagg: Use a sigmoidal dose-response (variable slope) equation in a program like GraphPad Prism to fit the curves and calculate the Tagg (the temperature at which 50% of the protein is denatured).[6]

  • Calculate ΔTagg: The thermal shift is the difference between the Tagg of the inhibitor-treated sample and the vehicle-treated sample (ΔTagg = Tagg_inhibitor - Tagg_vehicle). A positive ΔTagg indicates target stabilization and engagement.

Treatment ConditionApparent Tagg (°C)Thermal Shift (ΔTagg)
Vehicle (DMSO)52.5°C-
Pyrazolo[4,3-d]pyrimidine (20 µM)58.0°C+5.5°C
Isothermal Dose-Response (ITDR) Analysis
  • Quantify and Normalize: Quantify the band intensity for each compound concentration. Normalize the data by setting the signal from the highest compound concentration (maximum stabilization) to 100%.[6]

  • Plot the Curve: Plot the normalized percentage of soluble protein against the logarithm of the compound concentration.

  • Calculate EC50: Fit the data using a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization. This value serves as an apparent measure of inhibitor potency in the cellular context.

Data_Analysis cluster_melt Melt Curve Analysis cluster_itdr Isothermal Dose-Response (ITDR) Analysis mc_data Input: Normalized Band Intensity vs. Temperature mc_plot Plot: Sigmoidal Melt Curves (Vehicle vs. Drug) mc_data->mc_plot mc_output Output: Calculate ΔTagg (Tagg_drug - Tagg_vehicle) mc_plot->mc_output itdr_data Input: Normalized Band Intensity vs. [Compound] itdr_plot Plot: Sigmoidal Dose-Response Curve itdr_data->itdr_plot itdr_output Output: Calculate Apparent EC50 itdr_plot->itdr_output

Sources

Application Notes and Protocols for In Vivo Efficacy Studies of Pyrazolo[4,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold in Oncology

The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of targeted therapeutic agents. Its significance stems from its role as a bioisostere of purine, the essential building block of adenosine triphosphate (ATP).[1][2] This structural mimicry allows pyrazolo[4,3-d]pyrimidine analogs to effectively compete with ATP for binding to the catalytic sites of various protein kinases, many of which are key drivers of cancer cell proliferation and survival.[1][2]

Consequently, this scaffold has been successfully exploited to develop potent and selective inhibitors against several critical oncogenic targets, including Cyclin-Dependent Kinases (CDKs), Src family kinases, and receptor tyrosine kinases like VEGFR-2.[3][4][5] This guide provides a comprehensive overview and detailed protocols for designing and executing robust in vivo efficacy studies to evaluate these promising anticancer agents in relevant preclinical models.

Pillar 1: Mechanism of Action & Target-Driven Study Design

The design of a meaningful in vivo study is fundamentally dictated by the compound's mechanism of action. Understanding the target pathway is not merely academic; it informs the selection of appropriate tumor models, pharmacodynamic readouts, and dosing strategies.

Common Targets and Signaling Pathways

Pyrazolo[4,3-d]pyrimidine analogs have been developed to inhibit a range of oncogenic drivers. The choice of an in vivo model must be rationalized based on the specific target of the analog being tested.

  • Cyclin-Dependent Kinases (CDK4/6): A predominant application of this scaffold is in the development of CDK4/6 inhibitors, such as Ribociclib and Palbociclib.[6][7][8] These kinases, in complex with Cyclin D, phosphorylate the Retinoblastoma (Rb) tumor suppressor protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, permitting the transcription of genes required for the G1-to-S phase transition of the cell cycle.[9] Inhibition of CDK4/6 maintains Rb in its active, hypophosphorylated state, inducing G1 cell cycle arrest.[9][10] Therefore, in vivo models for CDK4/6 inhibitors must be Rb-proficient (e.g., MCF-7 breast cancer, Colo-205 colon cancer). [7][9]

  • Src Family Kinases: Deregulated Src activity is implicated in the progression of numerous cancers, promoting proliferation, survival, and motility.[3] Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potent Src kinase inhibitors, demonstrating efficacy in medulloblastoma models by inducing G2/M phase arrest and apoptosis.[3]

  • Tubulin Polymerization: Certain analogs function as microtubule targeting agents, binding to the colchicine site on tubulin to inhibit its polymerization.[11][12] This disruption of microtubule dynamics leads to mitotic arrest and cell death. These agents have shown potent activity in multidrug-resistant tumor models, including those overexpressing βIII-tubulin.[11][12]

  • Other Kinases: The versatility of the scaffold has led to the development of inhibitors for other key kinases, including CDK2 and VEGFR-2, which are involved in cell cycle progression and angiogenesis, respectively.[1][13][14]

Diagram 1: The CDK4/6-Rb Signaling Pathway

CDK46_Pathway cluster_0 Upstream Mitogenic Signals (e.g., Growth Factors) cluster_1 G1 Phase Control cluster_2 Cell Cycle Progression GF Growth Factors CDK46_CyclinD CDK4/6 Cyclin D GF->CDK46_CyclinD Upregulates CDK46 CDK4/6 CyclinD Cyclin D Rb Rb E2F E2F Rb->E2F Sequesters pRb pRb (Inactive) pRb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription CDK46_CyclinD->Rb Phosphorylates Inhibitor Pyrazolo[4,3-d]pyrimidine CDK4/6 Inhibitor Inhibitor->CDK46_CyclinD INHIBITS

Caption: Inhibition of the CDK4/6-Cyclin D complex by pyrazolo[4,3-d]pyrimidine analogs prevents Rb phosphorylation, causing G1 cell cycle arrest.

Pillar 2: In Vivo Study Design & Protocols

A meticulously planned and executed study is paramount for generating reliable and reproducible data. This section outlines the critical steps from model selection to endpoint analysis.

Animal Model Selection

The choice of animal model is the most critical decision in an in vivo study.

  • Human Tumor Xenografts: These models involve implanting human cancer cell lines or patient-derived tumors (PDX) into immunodeficient mice (e.g., NOD/SCID, NSG).[15]

    • Advantages: Allows for the direct assessment of a drug's effect on human cancer cells. PDX models, in particular, retain key features of the original tumor.[15] They are essential for target-specific agents that may not have a murine ortholog with sufficient homology.

    • Disadvantages: The absence of a competent immune system precludes the evaluation of immunomodulatory effects.

  • Syngeneic Models: These models involve implanting murine tumor cells into immunocompetent mice of the same genetic background (e.g., LLC cells in C57BL/6 mice).[16]

    • Advantages: Feature a fully intact immune system, making them indispensable for evaluating compounds that may have an immunomodulatory component to their mechanism of action.

    • Disadvantages: The drug must be active against the murine ortholog of the intended target.

General Experimental Workflow

A typical in vivo efficacy study follows a standardized workflow to ensure consistency and animal welfare.

Diagram 2: Standard In Vivo Efficacy Workflow

InVivo_Workflow cluster_acclimatization Phase 1: Preparation cluster_implantation Phase 2: Model Establishment cluster_treatment Phase 3: Therapeutic Intervention cluster_endpoint Phase 4: Endpoint & Analysis A Animal Acclimatization (1-2 weeks) C Tumor Implantation (Subcutaneous) A->C B Tumor Cell Culture & Viability Check B->C D Tumor Growth Monitoring (2-3 times/week) C->D E Randomization into Treatment Groups (e.g., 100-150 mm³ tumors) D->E F Treatment Initiation (Vehicle vs. Drug) E->F G Daily Health Monitoring & Body Weight F->G H Tumor Volume Measurement (2-3 times/week) F->H I Endpoint Criteria Met (e.g., Tumor size, Study duration) G->I H->I J Euthanasia & Necropsy I->J K Tumor Excision & Weight J->K L Sample Collection (Tumor, Blood for PK/PD) K->L M Data Analysis & Reporting L->M

Caption: A generalized workflow for conducting an in vivo xenograft efficacy study, from preparation to final data analysis.

Protocol: Xenograft Efficacy Study for a Pyrazolo[4,3-d]pyrimidine CDK4/6 Inhibitor

This protocol provides a detailed methodology for evaluating a representative CDK4/6 inhibitor in an MCF-7 (ER+, Rb-proficient) breast cancer xenograft model.

Materials:

  • MCF-7 human breast cancer cell line

  • Female NOD/SCID or athymic nude mice, 6-8 weeks old

  • Growth medium (e.g., EMEM with 10% FBS, 0.01 mg/mL human insulin)

  • Matrigel® Basement Membrane Matrix

  • Test Compound (Pyrazolo[4,3-d]pyrimidine analog)

  • Vehicle (e.g., 0.5% Methylcellulose + 0.2% Tween 80 in sterile water)

  • Digital calipers, sterile syringes and needles

  • Anesthetic (e.g., Isoflurane)

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture MCF-7 cells under standard conditions (37°C, 5% CO₂).

    • On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and perform a cell count (e.g., using a hemocytometer or automated counter).

    • Assess cell viability using Trypan Blue exclusion; viability must be >95%.

    • Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep on ice.[16]

  • Tumor Implantation:

    • Anesthetize the mouse (e.g., with 2% isoflurane).

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

    • Monitor animals daily for general health and for the appearance of palpable tumors.

  • Tumor Monitoring and Randomization:

    • Begin measuring tumors 2-3 times weekly with digital calipers once they become palpable.

    • Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=6-10 per group) to ensure a similar mean tumor volume across all groups. A typical study includes:

      • Group 1: Vehicle Control

      • Group 2: Test Compound (e.g., 50 mg/kg)

      • Group 3: Positive Control (e.g., Ribociclib, 100 mg/kg)[8]

  • Drug Formulation and Administration:

    • Prepare a fresh formulation of the test compound and vehicle daily. The compound should be micronized and suspended in the vehicle by sonication or homogenization to ensure uniformity.

    • Administer the formulation via the chosen route, typically oral gavage (p.o.) for CDK4/6 inhibitors, once daily (QD). The dosing volume is typically 10 mL/kg.

    • Record the body weight of each animal daily or at least 3 times per week to monitor for toxicity.

  • Endpoint and Tissue Collection:

    • Continue treatment for the duration of the study (e.g., 21-28 days) or until endpoint criteria are met. Endpoints include:

      • Tumor volume reaching a predetermined limit (e.g., 2000 mm³).

      • Body weight loss exceeding 20%.

      • Significant signs of morbidity (lethargy, ulceration).

    • Excise the tumors and record their final weight.

    • For pharmacodynamic (PD) analysis, a satellite group of animals may be dosed and tumors collected at specific time points (e.g., 4 and 24 hours post-final dose). A portion of the tumor should be snap-frozen in liquid nitrogen for Western blot analysis (e.g., for pRb) and another portion fixed in 10% neutral buffered formalin for immunohistochemistry (IHC) (e.g., for Ki67).

Protocol: Pharmacodynamic (PD) Biomarker Analysis

Verifying target engagement in vivo is crucial for validating the efficacy data.

Western Blot for pRb Suppression:

  • Homogenize snap-frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-pRb (Ser807/811), anti-total Rb, anti-Actin).

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize bands using an ECL substrate and an imaging system.

  • Expected Outcome: A significant decrease in the ratio of pRb to total Rb in the tumors of treated animals compared to the vehicle control, confirming CDK4/6 inhibition.[9]

Pillar 3: Data Presentation and Interpretation

Quantitative Data Summary
Parameter Description Example Value/Metric
Animal Model Strain and cancer cell line used.Athymic Nude mice bearing MCF-7 xenografts.
Treatment Groups Vehicle, Test Article(s), Positive Control.Vehicle; Compound X (50 mg/kg, p.o., QD); Ribociclib (100 mg/kg, p.o., QD).
Primary Efficacy Endpoint The main measure of anti-tumor activity.Tumor Growth Inhibition (TGI).
TGI (%) Percent difference in mean tumor volume between treated and control groups at end of study.TGI = [1 - (ΔT / ΔC)] x 100
Secondary Endpoints Additional measures of efficacy and tolerability.Tumor weight, body weight change, survival.
PD Endpoint Measure of target engagement in tumor tissue.Reduction in pRb (Ser807/811) levels via Western Blot.
Interpreting the Results
  • Efficacy: A statistically significant reduction in tumor growth (high TGI) in the treated group compared to the vehicle control indicates anti-tumor activity. Comparing the efficacy to a known standard-of-care agent (positive control) provides valuable context.

  • Tolerability: Monitoring body weight is a simple yet effective way to assess systemic toxicity. A body weight loss of less than 10-15% is generally considered well-tolerated.

  • PK/PD Correlation: The ultimate goal is to establish a correlation between drug exposure (pharmacokinetics), target engagement (pharmacodynamics), and anti-tumor response (efficacy). Demonstrating that tumor growth is inhibited at doses that also achieve significant target modulation (e.g., pRb reduction) provides strong evidence for an on-target mechanism of action.

References

  • Al-Gharabli, S., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • NCI Developmental Therapeutics Program. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed. Available at: [Link]

  • Aisa, H. A., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. Available at: [Link]

  • Rossi, A., et al. (2009). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. Available at: [Link]

  • Faydallah, H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Scientifica. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Jiang, L., et al. (2023). BMS-265246, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1. Viruses. Available at: [Link]

  • Gomaa, H. A. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • Guida, E., et al. (2020). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules. Available at: [Link]

  • Xu, W., et al. (2019). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Jiang, L., et al. (2023). BMS-265246, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1. ResearchGate. Available at: [Link]

  • Chen, P., et al. (2017). Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature. Oncotarget. Available at: [Link]

  • VanderWel, S. N., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry. Available at: [Link]

  • Soni, R., et al. (2001). Selective in vivo and in vitro effects of a small molecule inhibitor of cyclin-dependent kinase 4. Journal of the National Cancer Institute. Available at: [Link]

  • Tadesse, S., et al. (2020). A first-in-class CDK4 inhibitor demonstrates in vitro, ex-vivo and in vivo efficacy against ovarian cancer. Gynecologic Oncology. Available at: [Link]

  • Australian Prescriber. (2018). Ribociclib for breast cancer. Australian Prescriber. Available at: [Link]

  • Jiang, L., et al. (2023). BMS-265246, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1. PubMed Central. Available at: [Link]

  • Tatum, J. L., et al. (2022). Study Protocol. Twenty-four NSG mice bearing patient derived xenografts... ResearchGate. Available at: [Link]

  • Smee, D. F., et al. (1989). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • National Cancer Institute. (2021). Combo of Ribociclib, Letrozole Improves Survival in Advanced Breast Cancer. National Cancer Institute. Available at: [Link]

  • Guerrero, A. (2018). LLC cells tumor xenograft model. Protocols.io. Available at: [Link]

  • OncologyTube. (2024). FDA Approves Kisqali / Ribociclib for Early High-Risk Breast Cancer ESMO 2024. YouTube. Available at: [Link]

  • Elewa, M. A., et al. (2024). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Pharmaceuticals. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1][11][12]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine is a novel compound with limited publicly available experimental data. The following application notes and protocols are based on the well-established activities of the structurally related pyrazolo[3,4-d]pyrimidine scaffold, a privileged core structure in kinase inhibitor development.[1][2][3] This document is intended to serve as a comprehensive guide for initiating research and formulating experimental strategies to characterize and utilize this compound as a chemical probe.

Introduction: The Pyrazolopyrimidine Scaffold as a Foundation for Kinase Inhibition

The pyrazolopyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][3] Its structure is bioisosteric to the adenine base of ATP, enabling it to competitively bind to the ATP-binding site of a wide array of protein kinases.[1][4] This competitive inhibition effectively blocks the transfer of a phosphate group from ATP to substrate proteins, thereby modulating cellular signaling pathways that are often hyperactivated in diseases like cancer.

Prominent examples of FDA-approved drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, feature the pyrazolo[3,4-d]pyrimidine scaffold, highlighting its clinical significance.[1] Derivatives of this scaffold have been shown to inhibit a multitude of kinases, including Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Cyclin-Dependent Kinases (CDKs).[2][4][5][6]

Given this extensive precedent, it is highly probable that this compound also functions as an ATP-competitive kinase inhibitor. The bromine and chlorine substituents offer potential for both modulating selectivity and serving as handles for further chemical modification, making it an intriguing candidate for development as a chemical probe to investigate specific kinase functions.

Postulated Mechanism of Action: Competitive ATP Inhibition

We hypothesize that this compound acts by binding to the hinge region of the kinase ATP-binding pocket, mimicking the hydrogen bonding interactions of the adenine ring of ATP. This occupation of the active site prevents the natural substrate, ATP, from binding, thereby inhibiting the phosphotransferase activity of the kinase. The downstream effect is the suppression of signaling cascades that rely on the activity of the target kinase.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Domain Kinase Domain Receptor_Kinase->Kinase_Domain Activation ATP ATP ATP->Kinase_Domain Probe 3-Bromo-5-chloro-1H- pyrazolo[4,3-d]pyrimidine Probe->Kinase_Domain Competitive Inhibition Substrate_Protein Substrate Protein Kinase_Domain->Substrate_Protein Phosphorylation Downstream_Signaling Downstream Signaling Kinase_Domain->Downstream_Signaling BLOCK Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Figure 1: Postulated mechanism of action for this compound.

Initial Characterization of the Chemical Probe

To begin characterizing this compound, a tiered approach is recommended. The initial goal is to identify its primary kinase targets and assess its potency and effects in a cellular context.

Workflow for Probe Characterization

Probe_Characterization_Workflow Start Start: Synthesize/Acquire Compound Step1 Protocol 1: In Vitro Kinase Panel Screen Start->Step1 Step2 Identify Primary Kinase Targets (e.g., EGFR, Src, CDK2) Step1->Step2 Step3 Protocol 2: Cell-Based Assay (Western Blot for p-Target) Step2->Step3 Step4 Confirm Target Engagement in Cells & Determine IC50 Step3->Step4 Step5 Protocol 3: Cell Viability Assay (MTT) Step4->Step5 Step6 Determine Cellular Potency (GI50) Step5->Step6 End Validated Chemical Probe Step6->End

Figure 2: Recommended experimental workflow for the initial characterization of the probe.

Experimental Protocols

The following protocols are adapted from established methods for characterizing pyrazolopyrimidine-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Kinase Panel Screen)

This protocol is designed to broadly screen the compound against a panel of purified kinases to identify its primary targets and determine its selectivity profile.

Causality and Rationale: A broad kinase panel provides an unbiased view of the compound's activity across the kinome. This is a critical first step to understand both on-target potency and potential off-target effects. Commercial services (e.g., Eurofins, Promega) offer standardized assays, typically based on measuring residual ATP or phosphopeptide formation.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Assay Execution (Example using ADP-Glo™ Kinase Assay):

    • In a 96-well or 384-well plate, add the kinase, its specific substrate, and ATP to the appropriate kinase buffer.

    • Add the diluted compound or DMSO (vehicle control) to the wells.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal proportional to the ADP generated.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibited kinase.

Representative Data (Hypothetical):

Kinase TargetIC50 (nM) [Hypothetical]
EGFR85
Src150
CDK2/Cyclin A320
VEGFR2>10,000
PI3Kα>10,000
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol verifies that the compound can enter cells and inhibit the phosphorylation of its intended target.

Causality and Rationale: An in vitro assay does not guarantee cellular activity. This experiment confirms target engagement in a physiological context. Western blotting for the phosphorylated form of a kinase's direct substrate is a standard method to assess the inhibitor's cellular efficacy.[7][8][9] For example, if EGFR is a primary target, one would measure the change in phosphorylated EGFR (p-EGFR).[10]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to have high activity of the target kinase (e.g., A549 cells for EGFR) in a 6-well plate until they reach 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase activation and phosphorylation. A non-stimulated control should be included.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. For phospho-proteins, BSA is often preferred over milk to reduce background.[9]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for the total protein (e.g., total EGFR) and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.

    • Plot the normalized signal against the compound concentration to determine the cellular IC50.

Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)

This protocol assesses the functional consequence of kinase inhibition on cell viability and proliferation.

Causality and Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which generally correlates with cell viability and number.[3][11] A reduction in the MTT signal indicates that the compound has cytotoxic or cytostatic effects, which is the expected outcome for an inhibitor of an oncogenic kinase.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well for A549) in 100 µL of complete medium.

    • Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or DMSO (vehicle control).

    • Incubate the plate for a desired period (e.g., 72 hours).[12]

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Plot the percent viability versus the log of the compound concentration and fit the curve to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

References

  • Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer. This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites. (RSC Publishing)
  • Kinase Activity-Tagged Western Blotting Assay. (Taylor & Francis Online)
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (PubMed Central)
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (MDPI)
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (RSC Publishing)
  • Cell Viability Assays - Assay Guidance Manual. (NCBI Bookshelf - NIH)
  • General Protocol for Western Blotting. (Bio-Rad)
  • Western Blotting Protocol. (Cell Signaling Technology)
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (PMC - NIH)
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (PMC - NIH)

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (ScienceDirect)
  • Western blot for phosphoryl
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • MTT assay protocol. (Abcam)
  • This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity. (Cell Signaling Technology)
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (Taylor & Francis Online)
  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Deriv
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
  • Guideline for anticancer assays in cells.
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (bioRxiv)
  • New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and comput
  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • MTT Cell Assay Protocol. (txch.org)
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][6][7]triazolopyrimidine Derivatives as Potential Anticancer Agents. (NIH)

Sources

Application Notes & Protocols: Formulation of Pyrazolo[4,3-d]pyrimidine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Pyrazolo[4,3-d]pyrimidines

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry. As a bioisostere of adenine, it expertly mimics the hinge-binding interactions of ATP within the catalytic sites of numerous protein kinases.[1] This has led to the successful development of potent inhibitors targeting critical oncogenic drivers, including Bruton's tyrosine kinase (BTK), Src family kinases (SFKs), and BCR-ABL.[1][2][3][4] The FDA-approved BTK inhibitor, ibrutinib, stands as a testament to the therapeutic potential of this chemical class.[1]

However, the journey from a promising synthesized molecule to a biologically characterized lead is frequently hampered by a significant physicochemical hurdle: poor aqueous solubility.[5][6] Many pyrazolo[4,3-d]pyrimidine derivatives are highly hydrophobic, readily dissolving in organic solvents like dimethyl sulfoxide (DMSO) but exhibiting negligible solubility in the aqueous buffers and media required for biological assays.[5] This limited solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading or irreproducible biological data.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for formulating pyrazolo[4,3-d]pyrimidine derivatives. We will move beyond simple dissolution, explaining the causality behind formulation choices and providing validated, step-by-step protocols to ensure the scientific integrity of your biological assays.

Part 1: Foundational Principles of Formulation

The success of any biological assay hinges on the ability of the test compound to remain in a soluble, monomeric state to interact with its biological target. For pyrazolo[4,3-d]pyrimidines, this requires a systematic approach that begins with understanding the compound's intrinsic properties.

The Solubility Dilemma: DMSO Stocks vs. Aqueous Reality

The default starting point for any new compound is the preparation of a high-concentration stock solution in 100% DMSO. This is effective for long-term storage but represents a precarious supersaturated state when introduced to an aqueous environment. The core challenge arises during the dilution of this DMSO stock into assay buffers, cell culture media, or in vivo vehicles. The abrupt change in solvent polarity can cause the compound to crash out of solution, forming aggregates or fine precipitates that are biologically inactive and can interfere with assay detection systems.

The consequences of poor solubility are severe:

  • Underestimation of Potency: The actual concentration of soluble compound available to the target is much lower than the nominal concentration, leading to artificially high IC50/EC50 values.

  • Poor Reproducibility: Minor variations in dilution technique, temperature, or buffer composition can lead to significant differences in compound solubility and, therefore, assay results.

  • In Vivo Inefficacy: For animal studies, poor aqueous solubility directly translates to low bioavailability, preventing the compound from reaching its target tissue at therapeutic concentrations.[7][8]

Compound Stability: Beyond Dissolution

While solubility is the primary challenge, the chemical stability of the derivative in both DMSO stock and the final aqueous formulation must also be considered. The pyrazolo[4,3-d]pyrimidine core itself is generally stable.[9] However, specific functional groups on the molecule can be susceptible to hydrolysis or degradation over time, especially when exposed to light, repeated freeze-thaw cycles, or reactive components in the assay buffer.

Part 2: Core Protocol: Preparation and Management of Primary Stock Solutions

A reliable primary stock solution is the bedrock of all subsequent experiments. The goal is to create a stable, high-concentration solution that can be accurately and reproducibly diluted.

Step-by-Step Protocol for 10 mM DMSO Stock Preparation
  • Accurate Weighing: Using a calibrated analytical balance, carefully weigh a precise amount of the pyrazolo[4,3-d]pyrimidine derivative (e.g., 5 mg) into a sterile, appropriate-sized glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Causality: Anhydrous DMSO is crucial as water can reduce the solubilizing capacity for highly hydrophobic compounds and may introduce hydrolytic instability over time.

  • Complete Solubilization: Ensure the compound is fully dissolved by vortexing vigorously. If necessary, gentle warming in a water bath (30-37°C) can be applied, but this should be done with caution and the solution cooled to room temperature before storage. Sonication can also aid dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particulates. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light. Causality: Aliquoting is critical to prevent repeated freeze-thaw cycles, which can compromise compound stability and introduce atmospheric moisture into the primary stock.

Workflow for Stock Solution Preparation

G weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Gentle Heat to Dissolve add_dmso->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect aliquot 5. Aliquot into Single-Use Vials inspect->aliquot store 6. Store at -20°C / -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a primary DMSO stock solution.

Part 3: Formulation Strategies for Diverse Biological Assays

The choice of formulation is dictated by the specific requirements of the biological assay. The guiding principle is to maintain compound solubility while minimizing the concentration of potentially interfering excipients.

Formulation for In Vitro Assays (Enzymatic and Cell-Based)

For most in vitro assays, the primary goal is to dilute the DMSO stock into an aqueous buffer or medium while keeping the final DMSO concentration as low as possible, typically below 0.5% , and ideally below 0.1%.

Standard Dilution Protocol:

  • Perform serial dilutions of the high-concentration DMSO stock in 100% DMSO to create intermediate stocks.

  • Add a small, precise volume of the appropriate intermediate DMSO stock to the final aqueous assay buffer or cell culture medium.

  • Immediately and vigorously vortex or mix the solution to facilitate rapid dispersion and minimize localized high concentrations that promote precipitation.

Trustworthiness Check: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO (or other excipients) used in the experiment to ensure that the solvent itself does not affect the biological readout (e.g., enzyme activity, cell viability).

Advanced Formulations for Poorly Soluble Derivatives

When a compound precipitates even at low DMSO concentrations, more advanced formulation strategies are required. These introduce excipients that enhance aqueous solubility.

Formulation Component Typical Use Concentration (In Vitro) Mechanism of Action & Rationale
Co-solvents (e.g., PEG 400, ethanol)1-5%Increases the polarity of the solvent system, acting as a bridge between the hydrophobic compound and the aqueous medium.[10]
Surfactants (e.g., Tween® 80, Pluronic® F-68)0.01-0.1%Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous environment.
Cyclodextrins (e.g., HP-β-CD)1-10 mMForm inclusion complexes where the hydrophobic compound resides within the cyclodextrin's nonpolar cavity.[5]
Formulation for In Vivo Assays

In vivo studies require formulations that are non-toxic, biocompatible, and capable of maintaining the compound in a soluble or uniformly suspended state for administration. High concentrations of DMSO are not suitable for animal dosing.

Vehicle Component Typical Use Concentration (Oral) Purpose & Rationale
DMSO ≤ 10%Used as a co-solvent to initially dissolve the compound.
PEG 400 10-60%A common, safe co-solvent that improves solubility.
Tween® 80 / Cremophor® EL 1-10%Surfactants used to create stable emulsions or micellar solutions, improving absorption.[11]
Saline / Water q.s. (to 100%)The primary aqueous vehicle.
Methylcellulose (MC) / Carboxymethylcellulose (CMC) 0.5-1% in waterSuspending agents used to create uniform suspensions for compounds that cannot be fully solubilized.

Example In Vivo Formulation (Oral Gavage): A common vehicle for poorly soluble compounds is a formulation consisting of 10% DMSO, 40% PEG 400, and 50% Saline . The compound is first dissolved in DMSO, then PEG 400 is added, and finally, the saline is added slowly while vortexing.

Part 4: Essential Validation Methodologies

A formulation is only useful if it is validated. The following protocols are essential for ensuring your formulation is performing as expected.

Protocol: Kinetic Solubility Assessment

This protocol provides a quick assessment of a compound's apparent solubility in a chosen buffer.

  • Prepare a 10 mM stock of the compound in DMSO.

  • Add 2 µL of the DMSO stock to 98 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This creates a 200 µM nominal concentration with 2% DMSO.

  • Seal the plate and shake at room temperature for 2-4 hours.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable method (e.g., HPLC-UV, LC-MS).

  • The measured concentration is the apparent kinetic solubility under those conditions.

Decision-Making Workflow for Formulation Selection

G decision decision start Start: New Pyrazolo[4,3-d] pyrimidine Derivative stock Prepare 10mM Stock in 100% DMSO start->stock test_vitro Dilute to Final Conc. in Assay Buffer stock->test_vitro precip_vitro Precipitation? test_vitro->precip_vitro use_dmso Proceed with Assay (Final DMSO < 0.5%) precip_vitro->use_dmso No add_excipient Add Excipient (e.g., Tween, PEG) precip_vitro->add_excipient Yes need_vivo In Vivo Study Needed? use_dmso->need_vivo retest_vitro Re-test Solubility add_excipient->retest_vitro precip_excip Precipitation? retest_vitro->precip_excip use_excip Proceed with Assay (Validate Vehicle Control) precip_excip->use_excip No develop_vivo Develop In Vivo Vehicle (e.g., PEG/Tween/Saline) precip_excip->develop_vivo Yes (Consider Suspension) use_excip->need_vivo need_vivo->develop_vivo Yes end End need_vivo->end No develop_vivo->end

Caption: Decision tree for selecting an appropriate formulation strategy.

Part 5: Case Study: Formulation of a Dual Src/BCR-ABL Inhibitor

Many pyrazolo[4,3-d]pyrimidine derivatives have been developed as potent inhibitors of the c-Src and BCR-ABL tyrosine kinases, which are key drivers in several cancers, including chronic myeloid leukemia (CML).[1][3][12]

Target Pathway: BCR-ABL Signaling in CML

G cluster_downstream Downstream Signaling cluster_output Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT P43DP Pyrazolo[4,3-d]pyrimidine Inhibitor P43DP->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis

Caption: Inhibition of the BCR-ABL signaling pathway by a pyrazolo[4,3-d]pyrimidine.

Hypothetical Compound: PZP-451

  • Target: Dual Src/BCR-ABL inhibitor.

  • Challenge: Aqueous solubility < 1 µg/mL.

Formulation Strategy:

  • Primary Stock: A 10 mM stock of PZP-451 is prepared in 100% anhydrous DMSO and stored in aliquots at -80°C.

  • In Vitro Kinase Assay: For a cell-free enzymatic assay, intermediate dilutions are made in DMSO. The final dilution into the kinase assay buffer is performed to ensure the final DMSO concentration is ≤ 0.2%. The buffer is vortexed immediately upon addition.

  • Cell-Based Proliferation Assay (K-562 CML cells): The 10 mM stock is serially diluted in cell culture medium (e.g., RPMI + 10% FBS). A kinetic solubility test confirms that PZP-451 is soluble up to 10 µM in the medium with a final DMSO concentration of 0.1%. This concentration is used for the assay, with a 0.1% DMSO vehicle control run in parallel.

  • In Vivo Xenograft Model: For an oral dosing study in mice, PZP-451 is formulated at 5 mg/mL in a vehicle of 5% DMSO, 40% PEG 400, 5% Tween® 80, and 50% Water for Injection . The formulation is prepared fresh daily, heated slightly (37°C) to ensure dissolution, and vortexed to form a clear, stable microemulsion before administration.

This systematic approach ensures that the data generated from each stage of testing is reliable, allowing for a confident assessment of PZP-451's biological activity.

Conclusion

The therapeutic potential of pyrazolo[4,3-d]pyrimidine derivatives is immense, but it can only be realized through meticulous and rational formulation science. Simply dissolving a compound in DMSO is not sufficient for generating high-quality, reproducible biological data. Researchers must anticipate and address the inherent challenge of poor aqueous solubility by employing a systematic approach that includes careful stock preparation, validated dilution protocols, and the judicious use of solubility-enhancing excipients. By treating formulation as an integral part of the experimental design, the scientific community can more effectively and efficiently translate these promising molecules into next-generation therapeutics.

References

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). Molecular Pharmaceutics, ACS Publications. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central, NIH. [Link]

  • Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. (2010). Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Inhibition of Bcr-Abl phosphorylation and induction of apoptosis by pyrazolo[3,4-d]pyrimidines in human leukemia cells. (2003). PubMed. [Link]

  • Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. (2013). PubMed. [Link]

  • Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. (1999). Oxford Academic. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Combinatorial Science, NIH. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. [Link]

  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. (2021). ACS Medicinal Chemistry Letters, NIH. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2014). Drug Development & Delivery. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). BioWorld. [Link]

  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. (2022). MDPI. [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). PubMed. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). NIH. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (2012). PubMed Central, NIH. [Link]

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. (2021). MDPI. [Link]

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (2020). PubMed Central, NIH. [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2019). ResearchGate. [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). ResearchGate. [Link]

  • Pyrazolo[3,4-d]pyrimidines c-Src inhibitors reduce epidermal growth factor-induced migration in prostate cancer cells. (2009). ResearchGate. [Link]

  • Water-soluble pyrazolo[4,3-e][1][7][10]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. (2012). PubMed. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). ACS Medicinal Chemistry Letters, NIH. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazolo[4,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazolo[4,3-d]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals. Pyrazolo[4,3-d]pyrimidines are a vital class of heterocyclic compounds, acting as purine isosteres that are foundational to numerous therapeutic agents.[1][2] However, their synthesis is often accompanied by challenges, including low yields, difficult purifications, and the formation of persistent side products.

This document provides in-depth troubleshooting guides and answers to frequently asked questions, moving beyond simple protocols to explain the causality behind common synthetic issues. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve these challenges in your own laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of pyrazolo[4,3-d]pyrimidines in a practical question-and-answer format.

Question 1: I've isolated a mixture of N1 and N2 alkylated regioisomers. How did this happen and how can I control the selectivity?

Answer:

This is the most common side reaction in the functionalization of pyrazolo[4,3-d]pyrimidine scaffolds. The pyrazole portion of the fused ring system contains two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either site, leading to a mixture of products that are often difficult to separate.[3]

Plausible Causes & Mechanistic Insight:

The regioselectivity of N-alkylation is not arbitrary; it is governed by a delicate interplay between the solvent, the base, and the nature of the ion pairs formed in solution.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent are critical.

    • In non-polar, coordinating solvents like Tetrahydrofuran (THF) , the deprotonated pyrazolopyrimidine anion and the metal cation from the base form a close ion pair (CIP) . The cation (e.g., Na⁺) can coordinate with N7 of the pyrimidine ring, sterically hindering the adjacent N1 position and directing the alkylating agent towards the more accessible N2 position .[4]

    • In polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) , the solvent molecules effectively solvate the cation, creating solvent-separated ion pairs (SSIPs) . This leaves the N1 anion more exposed and often more nucleophilic, leading to preferential alkylation at the N1 position .[4][5]

  • Base Selection: The choice of base influences the deprotonation equilibrium and the resulting ionic species. Strong, non-nucleophilic bases like Sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used.

Troubleshooting Strategies:

  • To Favor N2-Alkylation: Conduct the reaction in THF using NaHMDS as the base. This combination promotes the formation of the N7-coordinated sodium complex that directs alkylation to N2.[4]

  • To Favor N1-Alkylation: Switch the solvent to DMSO. This will favor the formation of solvent-separated ion pairs, exposing the N1 position for alkylation.[4]

  • Characterization: Use advanced NMR techniques like 2D NOESY to definitively distinguish between the N1 and N2 isomers by observing through-space correlations between the newly introduced alkyl group and protons on the core scaffold.[3]

DOT Visualization: Controlling N-Alkylation Regioselectivity

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start 1H-Pyrazolo[4,3-d]pyrimidine THF Solvent: THF Base: NaHMDS start->THF Deprotonation DMSO Solvent: DMSO Base: NaHMDS start->DMSO Deprotonation N2_Product Major Product: N2-Alkylated Isomer THF->N2_Product  Forms Close Ion Pair (CIP)  Steric direction to N2 N1_Product Major Product: N1-Alkylated Isomer DMSO->N1_Product  Forms Solvent-Separated Ion Pair (SSIP)  N1 is more accessible

Caption: Solvent choice dictates ion pair formation, controlling N-alkylation.

Question 2: My reaction is clean by TLC, but my final yield is low after workup and purification. I suspect product decomposition. What is happening?

Answer:

This issue often points to the hydrolytic instability of the pyrazolo[4,3-d]pyrimidine core, particularly when certain substituents are present. The product may be stable in the anhydrous reaction solvent but can decompose during aqueous workup or chromatography on silica gel.

Plausible Causes & Mechanistic Insight:

  • Hydrolysis of Halogenated Intermediates: Syntheses often proceed through 4-chloro- or 4,6-dichloro- pyrazolo[3,4-d]pyrimidine intermediates.[6] These chloro-substituents are excellent leaving groups and are highly susceptible to nucleophilic attack by water, especially under acidic or basic conditions, leading to the formation of the corresponding pyrazolopyrimidin-4-one byproducts.[7]

  • N-Glycosylic Bond Cleavage: For pyrazolopyrimidine nucleosides, the N-glycosylic bond can be labile and prone to proton-catalyzed hydrolysis, cleaving the sugar moiety from the heterocyclic base.[7] However, it's noteworthy that pyrazolo[3,4-d]pyrimidine nucleosides are generally less susceptible to hydrolysis than their natural purine counterparts due to differences in how the positive charge is delocalized during the cleavage mechanism.[7]

Troubleshooting Strategies:

  • Minimize Water Contact: During the workup, use brine (saturated NaCl solution) instead of pure water to wash the organic layer. Dry the organic extracts thoroughly with a strong drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.

  • Neutralize pH: Ensure that any acidic or basic catalysts are fully neutralized before beginning the aqueous workup.

  • Modify Purification:

    • Consider using a less acidic stationary phase for chromatography, such as neutral alumina, instead of standard silica gel.

    • If using silica gel, it can be pre-treated by slurrying it in the eluent containing a small amount of a neutralizer like triethylamine (~0.5-1%) to deactivate acidic sites.

    • Alternatively, recrystallization may be a better purification method than chromatography to avoid prolonged contact with a stationary phase.

Question 3: I am seeing a byproduct with the same mass as my desired product but with different NMR shifts. Could this be a rearrangement?

Answer:

While less common than regioisomerization, structural rearrangements are possible under certain conditions. The most relevant for this class of heterocycles is an isomerization involving ring-opening and closing.

Plausible Causes & Mechanistic Insight:

  • ANRORC Mechanism: An "Addition of Nucleophile, Ring-Opening, and Ring-Closing" (ANRORC) mechanism can lead to isomerization. For example, a related pyrazolo[1,5-a]pyrimidine was shown to isomerize to a pyrazolo[3,4-b]pyridine in the presence of aqueous NaOH.[8] This occurs when a nucleophile (like OH⁻) attacks the pyrimidine ring, causing it to open. The resulting intermediate can then re-cyclize in a different orientation to form a more thermodynamically stable isomer.

  • Dimroth Rearrangement: While more frequently cited for other fused pyrimidine systems, the Dimroth rearrangement is a known pathway where the pyrimidine ring opens and re-closes, effectively swapping a ring nitrogen and its exocyclic substituent with an endocyclic nitrogen.[9] This can be triggered by thermal conditions or treatment with nucleophiles.

Troubleshooting Strategies:

  • Control pH and Temperature: Avoid strongly basic conditions (like aqueous NaOH) and high temperatures if you suspect such a rearrangement. These conditions provide the activation energy and the nucleophilic environment required for ring-opening.

  • Structural Elucidation: This is critical. Use a combination of 1D and 2D NMR (COSY, HSQC, HMBC) to unambiguously determine the connectivity of the new structure. If possible, obtain a crystal structure via X-ray diffraction for absolute confirmation.

  • Modify Synthetic Route: If the rearrangement is unavoidable under the required reaction conditions, you may need to redesign the synthesis to avoid the problematic step or introduce the sensitive functional groups at a later stage.

Data Summary: Quick Reference Table
Issue / Side ProductPlausible Cause(s)Recommended Solution(s)
Mixture of N1/N2 Regioisomers Competing alkylation at two different pyrazole nitrogens. Governed by solvent-ion pair effects.[4]For N2: Use THF as solvent. For N1: Use DMSO as solvent. Confirm structure with 2D NOESY.[3][4]
Hydrolysis Product (Pyrimidinone) Nucleophilic attack by water on activated positions (e.g., C4-Cl) during workup or purification.[7]Minimize contact with water. Use brine for washes. Purify using neutral alumina or neutralized silica gel.
Incomplete Cyclization Insufficient reaction time, temperature, or improper stoichiometry. Steric hindrance preventing ring closure.Increase reaction time/temperature. Ensure accurate stoichiometry. Consider a different cyclization agent (e.g., POCl₃, formamide).[10]
Structural Isomerization Ring-opening/ring-closing rearrangement (ANRORC mechanism) under strongly basic or thermal conditions.[8]Avoid harsh pH and high temperatures. Modify the synthetic route to circumvent the problematic conditions.
Key Experimental Protocol: Synthesis of a 1-Aryl-4-amino-pyrazolo[3,4-d]pyrimidine

This protocol is a representative example of a common synthetic pathway and highlights critical steps where side reactions can occur.

Step 1: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile

  • To a solution of arylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add ethoxymethylenemalononitrile (1.05 eq) portion-wise to the suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the aminopyrazole intermediate.

    • Expert Tip: Ensure the arylhydrazine is of high purity. Impurities can lead to complex side products in the subsequent cyclization step.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Ring

  • Place the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 eq) in a round-bottom flask.

  • Add formamide (15-20 eq) as both the reagent and solvent.

  • Heat the mixture to 180-190 °C and reflux for 8-12 hours.

    • Critical Step: This is a high-temperature condensation. Incomplete reaction will leave starting material, while overheating can lead to decomposition and tar formation. Monitor carefully.

  • Cool the reaction mixture to room temperature. A solid product should precipitate.

  • Add ethanol to the slurry, stir, and filter the solid.

  • Wash the crude product with ethanol and then diethyl ether to remove residual formamide.

  • Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[10]

    • Troubleshooting: If the product is oily or does not precipitate, it may be necessary to remove the excess formamide under high vacuum before attempting precipitation with a non-solvent.

DOT Visualization: Troubleshooting Workflow for Low Yield

G start Problem: Low Product Yield q1 Is Starting Material (SM) fully consumed (by TLC/LCMS)? start->q1 sol_no Incomplete Reaction: • Increase reaction time • Increase temperature • Check reagent purity/stoichiometry q1->sol_no No q2 Does crude NMR/LCMS show significant, distinct byproducts? q1->q2 Yes a1_yes YES a1_no NO sol_yes_q2 Side Reactions Occurred: • Identify byproduct structure (NMR, MS) • Consult Troubleshooting Guide:  - Regioisomers?  - Hydrolysis?  - Rearrangement? q2->sol_yes_q2 Yes sol_no_q2 Product Loss During Isolation: • Check for product solubility in aqueous layers • Suspect decomposition on silica?  - Use neutral alumina  - Attempt recrystallization instead q2->sol_no_q2 No a2_yes YES a2_no NO

Caption: A logical workflow for diagnosing the cause of low product yield.

Frequently Asked Questions (FAQs)
  • Q: What are the most critical parameters to control during synthesis?

    • A: Temperature, solvent choice, and atmospheric control. Many intermediates are sensitive to heat, and as discussed, the solvent can dictate regioselectivity.[4] Using an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation and moisture-related side reactions, especially when using organometallic reagents or strong bases.

  • Q: How can I improve the purification of my final compound?

    • A: Beyond the chromatography tips mentioned above (neutral alumina, doped silica), consider reverse-phase chromatography (C18) for more polar compounds. If impurities are persistent, converting the product to a salt (e.g., hydrochloride) can facilitate purification by crystallization, after which the free base can be regenerated.

  • Q: Are there "greener" or more efficient methods for synthesis?

    • A: Yes, research is ongoing into more sustainable methods. This includes microwave-assisted synthesis to dramatically reduce reaction times and the use of one-pot, multi-component reactions to improve atom economy and reduce intermediate isolation steps.[8][11]

References
  • Zaki, R. M., Kamal El-Dean, A. M., Radwan, S. M., & Saber, A. F. (2019). Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d] pyrimidines and related heterocycles. Heterocyclic Communications, 25(1), 39-46. [Link]

  • Goi, T., Nakajima, T., Komatsu, Y., et al. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters, 11(4), 436-442. [Link]

  • Bookser, B. C., Weinhouse, M. I., Burns, A. C., et al. (2018). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[5][9][12]Triazolo[3][7]pyridines and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334-6353. [Link]

  • Seela, F., & Steker, H. (1985). Synthesis and Hydrolytic Stability of 4-Substituted Pyrazolo[3,4-d]pyrimidine 2'- Deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1, 2573-2579. [Link]

  • Tidwell, M. W., Wang, Y. D., Ravanatinia, F., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 126, 1035-1050. [Link]

  • Bookser, B. C., Weinhouse, M. I., Burns, A. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[5][9][12]Triazolo[3][7]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334-6353. [Link]

  • Fallacara, A. L., Mancini, A., Zamperini, C., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5431. [Link]

  • Ettahiri, O., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 22(4), 1-38. [Link]

  • Shaban, R. M., Parvathaneni, V., Kaddour, H., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13, 17289-17311. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Link]

  • Bakr, R. B., & El-Mahdy, H. A. (2019). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Future Journal of Pharmaceutical Sciences, 5(1), 1-13. [Link]

  • Liu, Y., Wang, L., Liu, M., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(15), 1957-1963. [Link]

  • El Hafi, M., Anouar, E. H., Lahmidi, S., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(11), 2585. [Link]

  • El-Adl, K., El-Sattar, N. A., El-Naggar, M., & Al-Abdullah, E. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][9][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(53), 33361-33375. [Link]

  • Squarcialupi, L., Ciacci, A., Contemori, S., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • Varano, F., Catarzi, D., Vincenzi, F., et al. (2015). Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(12), e2200424. [Link]

  • Shamroukh, A. H., Zaki, M. E. A., Morsy, E. M. H., et al. (2007). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Archiv der Pharmazie, 340(5), 236-243. [Link]

  • Seela, F., & Melenewski, A. (1996). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Helvetica Chimica Acta, 79(6), 1567-1582. [Link]

  • Vaghasiya, J. V., & Desai, K. R. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 8(1), 11-16. [Link]

  • Bagley, M. C., & Dale, J. W. (2013). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Synthesis, 45(13), 1791-1806. [Link]

  • Cruz, S., & Portilla, J. (2024). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances, 14(38), 27685-27692. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 3-bromo-5-chloro-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromo-5-chloro-pyrazolo[4,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging yet crucial transformation. The unique electronic properties and potential for site-selectivity with this dihalogenated pyrazolopyrimidine substrate necessitate a carefully considered approach. This guide provides in-depth, experience-based answers to common issues, detailed experimental protocols, and the underlying chemical principles to empower you to achieve your synthetic goals.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the rationale behind them.

Q1: My Suzuki coupling reaction shows low to no conversion of the 3-bromo-5-chloro-pyrazolo[4,3-d]pyrimidine starting material. What are the primary factors to investigate?

A1: Low or no conversion is a frequent initial hurdle. The pyrazolo[4,3-d]pyrimidine core is electron-deficient, which can influence the catalytic cycle. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity and Choice: The oxidative addition of the palladium(0) catalyst to the C-Br bond is a critical first step.[1][2][3] Ensure your palladium source and phosphine ligands are not degraded. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often required to facilitate oxidative addition and stabilize the catalytic species.[4] Consider catalysts specifically designed for challenging substrates.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Inadequate degassing of solvents and reagents or a poor inert atmosphere (argon or nitrogen) can lead to rapid catalyst deactivation. Ensure all components are rigorously deoxygenated.[6]

  • Reagent Quality: The purity of your boronic acid or boronate ester is paramount. Boronic acids can undergo trimerization to form boroxines or protodeboronation, especially if they are electron-deficient or contain certain heteroatoms.[1][7] Consider using a freshly opened bottle or purifying the boronic acid before use. Pinacol boronate esters offer greater stability and are often a reliable alternative.[8][9]

  • Base Selection and Solubility: The base plays a crucial role in activating the boronic acid for transmetalation.[10] The choice of base can significantly impact the reaction outcome.[11][12] Ensure your chosen base is sufficiently soluble in the reaction medium. Finely powdered, anhydrous bases like K₃PO₄ or Cs₂CO₃ are often effective.[13]

Q2: I am observing significant debromination of my starting material, leading to 5-chloro-pyrazolo[4,3-d]pyrimidine as a major byproduct. How can this be minimized?

A2: Debromination (hydrodehalogenation) is a common side reaction, particularly with electron-deficient aryl halides.[6] It occurs when a hydride source intercepts the palladium intermediate after oxidative addition.

  • Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., amine bases), or impurities.[6]

  • Mitigation Strategies:

    • Avoid Protic Solvents and Amine Bases: Switch from alcohol-based solvents or amine bases like triethylamine to aprotic solvents (e.g., dioxane, THF, toluene) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[6]

    • Catalyst/Ligand Choice: Certain ligand systems are more prone to promoting dehalogenation. Using a well-defined precatalyst, such as a Buchwald-type G3 or G4 precatalyst, can sometimes suppress this side reaction. Tandem catalyst systems, like XPhosPdG2/XPhos, have been shown to be effective in avoiding debromination in similar heterocyclic systems.[14][15][16]

Q3: How can I achieve selective coupling at the 3-bromo position while leaving the 5-chloro position intact?

A3: Achieving regioselectivity in dihalogenated heterocycles is a key challenge. Generally, the order of reactivity for halogens in Suzuki couplings is I > Br > Cl. This intrinsic reactivity difference is the primary basis for selectivity. However, the electronic environment of the pyrazolopyrimidine core and the reaction conditions can significantly influence the outcome.

  • Exploiting Inherent Reactivity: The C-Br bond is weaker and more readily undergoes oxidative addition than the C-Cl bond. Therefore, under carefully controlled conditions, selective coupling at the 3-bromo position is expected.

  • Ligand Control: The choice of ligand can be a powerful tool to control regioselectivity.[17][18][19]

    • Bulky Ligands: Sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can enhance selectivity by differentiating between the two halogen sites.[4][20]

    • Bite Angle: For bidentate phosphine ligands, the "bite angle" can influence selectivity. Ligands like Xantphos, with a wide bite angle, have been used to control regioselectivity in other dihaloheterocycles.[17]

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling at the C-Br bond can help minimize competing reactions at the C-Cl position.

Troubleshooting Workflow Diagram

G Start Low Conversion or Side Products Low_Conversion Issue: Low/No Conversion Start->Low_Conversion Debromination Issue: Debromination Start->Debromination Selectivity Issue: Poor Regioselectivity Start->Selectivity Check_Catalyst Q: Is the catalyst/ligand active and appropriate? Sol_Catalyst A: Screen catalysts (e.g., Buchwald G3/G4, NHC-Pd). Increase catalyst loading. Check_Catalyst->Sol_Catalyst Check_Inert Q: Is the reaction under a strict inert atmosphere? Sol_Inert A: Improve degassing procedure for all reagents and solvents. Check_Inert->Sol_Inert Check_Reagents Q: Are the boronic acid/ester and base pure and dry? Sol_Reagents A: Use fresh, high-purity reagents. Consider boronate esters. Check_Reagents->Sol_Reagents Low_Conversion->Check_Catalyst Low_Conversion->Check_Inert Low_Conversion->Check_Reagents Sol_Debromination A: Switch to inorganic base (K3PO4, Cs2CO3). Use aprotic solvent (dioxane, THF). Debromination->Sol_Debromination Sol_Selectivity A: Screen bulky ligands (XPhos, SPhos). Optimize temperature carefully. Selectivity->Sol_Selectivity

Caption: Troubleshooting workflow for Suzuki coupling of 3-bromo-5-chloro-pyrazolo[4,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q4: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?

A4: The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[2][3] The generally accepted mechanism consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the electrophile, forming a Pd(II) intermediate.[1][2]

  • Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[1][10]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_A Ar-Pd(II)-X Pd0->PdII_A Ar-X Transmetalation Transmetalation (R-B(OR)2) PdII_B Ar-Pd(II)-R PdII_A->PdII_B R-B(OR)2 + Base PdII_B->Pd0 RedElim Reductive Elimination Product Ar-R PdII_B->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q5: Which palladium catalyst and ligand combination is a good starting point for this specific substrate?

A5: For electron-deficient dihalogenated N-heterocycles, a robust catalyst system is essential. While traditional catalysts like Pd(PPh₃)₄ can work, modern catalyst systems often provide superior results with lower catalyst loadings and milder conditions.[4][21][22]

A highly recommended starting point would be a Buchwald-type precatalyst , such as XPhos Pd G3 . These catalysts are air- and moisture-stable, making them easy to handle, and they are known for their high activity in coupling challenging substrates, including heteroaryl chlorides and bromides.[4][13] The bulky, electron-rich XPhos ligand facilitates the oxidative addition step, which is often rate-limiting for these types of substrates.[23]

Catalyst SystemAdvantagesConsiderations
Pd(PPh₃)₄ Readily available, well-established.Often requires higher temperatures and catalyst loadings; can be less effective for challenging substrates.[4]
PdCl₂(dppf) Good for a range of substrates.May not be optimal for highly electron-deficient or sterically hindered partners.
Buchwald Precatalysts (e.g., XPhos Pd G3) High activity, air-stable, effective for challenging substrates, lower catalyst loadings.[4][13]Higher cost.
NHC-Pd Catalysts (e.g., PEPPSI-IPr) Thermally stable, highly active for aryl chlorides.[1]Can exhibit different selectivity compared to phosphine-based systems.[17]

Q6: What are the pros and cons of using a boronic acid versus a boronate ester (e.g., pinacol ester)?

A6: The choice between a boronic acid and its ester derivative is a critical decision that balances reactivity and stability.[8]

  • Boronic Acids:

    • Pros: Generally more reactive, which can lead to faster reaction times.[8]

    • Cons: Prone to decomposition pathways like protodeboronation and trimerization (forming boroxines), which can affect stoichiometry and reproducibility.[7][24] Their purity can be variable.

  • Boronate Esters (e.g., Pinacol, MIDA, DABO):

    • Pros: Significantly more stable, often crystalline solids that are easier to handle, purify, and store.[9][24][25] This stability leads to more reproducible results.

    • Cons: Can be less reactive than the corresponding boronic acids, potentially requiring slightly more forcing conditions.[24]

For the 3-bromo-5-chloro-pyrazolo[4,3-d]pyrimidine system, starting with a high-purity pinacol boronate ester is often the most reliable approach to ensure reproducibility, especially during the initial optimization phase.

Experimental Protocols

Protocol 1: General Procedure for Screening Suzuki Coupling Conditions

This protocol is designed for the initial screening of catalysts, bases, and solvents on a small scale.

  • Vessel Preparation: To an oven-dried 2-dram vial equipped with a magnetic stir bar, add 3-bromo-5-chloro-pyrazolo[4,3-d]pyrimidine (1.0 equiv.), the boronic acid or boronate ester (1.2–1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).[13]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[5][13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[13]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, THF, or Toluene) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[13]

  • Reaction: Place the vial in a preheated aluminum heating block and stir vigorously at the desired temperature (e.g., start at 80 °C and increase to 110 °C if necessary).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC.

  • Workup (for analysis): Once the reaction is deemed complete or has stalled, cool to room temperature. Dilute with ethyl acetate, filter through a small plug of celite, and analyze the crude mixture.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Jelali, H., et al. (2019). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025). [Link]

  • Isley, N. A., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 24(10), 1129–1133. [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(11), 4568–4640. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2018). [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025). [Link]

  • Strotman, N. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(16), 10076–10099. [Link]

  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 45(3), 1335–1344. [Link]

  • ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. (2021). [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 9(17), 5891–5914. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? (2014). [Link]

  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). [Link]

  • Yang, J., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(29), 13247–13257. [Link]

  • MDPI. Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. (2024). [Link]

  • Schmidt, J., et al. (2014). Synthesis of chiral heterocycles by ligand-controlled regiodivergent and enantiospecific Suzuki Miyaura cross-coupling. Nature Chemistry, 6(12), 1038–1042. [Link]

  • Arisawa, M., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(29), 10077–10084. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). [Link]

  • American Chemical Society. Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. (2026). [Link]

Sources

Identifying and removing byproducts in 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis

The pyrazolo[4,3-d]pyrimidine scaffold is a critical pharmacophore in numerous developmental drug candidates, valued for its role in kinase inhibition and other therapeutic applications. The synthesis of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine is a key step in the elaboration of this scaffold, often starting from a suitable pyrazole precursor. A common synthetic approach involves the cyclization of a functionalized pyrazole with a carbon source to form the pyrimidine ring, followed by halogenation.

A representative synthetic pathway starts with the formation of a pyrazole core, which is then cyclized and subsequently halogenated. For instance, a common route involves the reaction of a substituted pyrazole with reagents like formamide or POCl3 to construct the pyrimidine ring, followed by selective bromination.[1][2] The precise control of reaction conditions is paramount to minimize the formation of byproducts and achieve a high yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The formation of byproducts is highly dependent on the specific synthetic route and reaction conditions. However, common impurities can include:

  • Over-brominated species: Formation of di-bromo or other poly-halogenated pyrazolopyrimidines can occur if the brominating agent is used in excess or if the reaction temperature is not carefully controlled.

  • Isomeric products: Depending on the starting materials and cyclization conditions, different pyrazolopyrimidine isomers can form. For example, the pyrazolo[1,5-a]pyrimidine isomer is a known related compound.[3][4][5]

  • Unreacted starting materials: Incomplete reactions can lead to the presence of the pyrazole precursor or other starting materials in the final product.[6]

  • Hydrolysis products: If moisture is present, halo-substituents can be susceptible to hydrolysis, leading to hydroxylated impurities. Maintaining anhydrous conditions is crucial.[6]

  • Solvent adducts: In some cases, the solvent can react with intermediates to form adducts.

Q2: How can I detect and quantify these byproducts?

A2: A combination of analytical techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product from byproducts.[7][8][9][10] A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the main product and any isolated byproducts. Characteristic shifts in the aromatic region can help distinguish between different isomers and halogenation patterns.

  • Mass Spectrometry (MS): LC-MS is particularly useful for identifying byproducts by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide exact mass data to help determine the elemental composition of impurities.[12]

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the purity of fractions during purification.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue 1: Low Yield of the Desired Product

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or inefficient mixing.Monitor the reaction progress closely using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.[6]
Suboptimal Reagent Stoichiometry Incorrect molar ratios of reactants can lead to the formation of byproducts or leave starting materials unreacted.Carefully control the stoichiometry of all reagents. A slight excess of the limiting reagent may be necessary to drive the reaction to completion, but a large excess should be avoided to prevent byproduct formation.
Poor Quality of Reagents or Solvents Impurities in starting materials or the presence of water in solvents can interfere with the reaction.Use high-purity, anhydrous reagents and solvents. Ensure all glassware is thoroughly dried before use.[6]
Catalyst Inactivity If a catalyst is used, it may have lost its activity due to improper storage or handling.Use a fresh batch of catalyst or regenerate the existing catalyst according to established procedures.[6]
Issue 2: Presence of Significant Over-bromination

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Excess Brominating Agent Using a significant excess of the brominating agent (e.g., N-Bromosuccinimide or bromine) increases the likelihood of multiple brominations on the pyrazolopyrimidine ring.Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient.
Elevated Reaction Temperature Higher temperatures can increase the reactivity of the system, leading to less selective bromination.Maintain a controlled, and often lower, reaction temperature. Consider adding the brominating agent portion-wise to manage the reaction exotherm.
Prolonged Reaction Time Allowing the reaction to proceed for too long after the desired product has formed can lead to further bromination.Monitor the reaction closely by TLC or HPLC and quench the reaction promptly upon completion.
Issue 3: Formation of Isomeric Byproducts

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Lack of Regiocontrol in Cyclization The cyclization step to form the pyrimidine ring may not be completely regioselective, leading to the formation of different isomers.The choice of cyclization reagent and reaction conditions can significantly influence regioselectivity. For example, using formamide versus a Vilsmeier-Haack reagent can lead to different isomeric outcomes. A thorough literature search for the specific pyrazole precursor is recommended.
Tautomerization of Starting Material The pyrazole starting material may exist in different tautomeric forms, which can react to form different isomers.The tautomeric equilibrium can sometimes be influenced by the solvent and pH of the reaction mixture. Experimenting with different solvent systems may improve the selectivity.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for the analysis of this compound and its potential byproducts. Optimization may be required based on the specific impurity profile.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., Acetonitrile or DMSO) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Column Chromatography

Flash column chromatography is a standard method for purifying the target compound from byproducts.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a common starting point. The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Load the crude product onto the column (dry loading is often preferred for better resolution).

    • Elute the column with a gradually increasing polarity gradient.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizing the Workflow

The following diagram illustrates a typical workflow for troubleshooting the synthesis of this compound.

TroubleshootingWorkflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Crude Product Analysis HPLC & LC-MS Analysis Start->Analysis Purity_Check Purity < 95%? Analysis->Purity_Check Low_Yield Low Yield Issue Purity_Check->Low_Yield Yes Byproducts Byproduct Issue Purity_Check->Byproducts Yes End Final Product (>95% Purity) Purity_Check->End No Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Purification Purification Strategy Byproducts->Purification

Caption: Troubleshooting workflow for synthesis.

References

  • Khan, I., et al. (2021). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 26(15), 4487. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrazolo(4,3-d)pyrimidine. PubChem. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17688-17706. [Link]

  • Said, M. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 12(45), 29339-29363. [Link]

  • Taylor, R. D., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Infectious Diseases, 7(9), 2538-2550. [Link]

  • YouTube. (2023, May 24). HPLC analysis of drugs according to pharmacopoeia. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Journal of Pharmaceutical Research International, 32(17), 1-10. [Link]

Sources

Addressing solubility issues of pyrazolo[4,3-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Research and Development

Welcome to the technical support guide for pyrazolo[4,3-d]pyrimidine compounds. This class of molecules, which act as bioisosteres of adenine, are promising scaffolds for developing targeted therapies, particularly as kinase inhibitors in oncology.[1][2] However, their planar, aromatic structure frequently leads to poor aqueous solubility, creating significant hurdles for in vitro screening, formulation, and in vivo studies.[3][4] This guide provides troubleshooting strategies and detailed protocols to help you navigate these common solubility issues effectively.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My pyrazolo[4,3-d]pyrimidine compound is precipitating out of my aqueous buffer during my in vitro assay. What are my immediate troubleshooting steps?

A1: This is a classic issue, often caused by diluting a high-concentration DMSO stock into an aqueous medium beyond the compound's thermodynamic solubility limit. The DMSO concentration drop increases the solvent polarity, causing the hydrophobic compound to crash out.

Causality: Pyrazolo[4,3-d]pyrimidines are readily soluble in organic solvents like DMSO.[1] However, their limited aqueous solubility means that even a small percentage of DMSO might not be enough to keep them in solution in a buffer. This can lead to inaccurate and irreproducible results in cell-based or enzymatic assays.[3]

Immediate Actions:

  • Reduce Final Compound Concentration: Determine if your assay is sensitive enough to work at a lower, more soluble concentration of the compound.

  • Increase Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO, and some robust lines can handle 1%. Check your specific cell line's tolerance. Ensure your vehicle control has the identical final DMSO concentration.

  • Use a Different Co-Solvent: If DMSO is problematic, consider other pharmaceutically acceptable co-solvents.

Workflow: Co-Solvent Selection

start Compound Precipitates in Aqueous Buffer check_dmso Can Final DMSO Concentration be Increased? (e.g., to 0.5% - 1%) start->check_dmso increase_dmso Increase DMSO in Assay & Vehicle Control check_dmso->increase_dmso Yes check_conc Can Final Compound Concentration be Lowered? check_dmso->check_conc No lower_conc Lower Compound Concentration check_conc->lower_conc Yes adv_formulation Consider Advanced Formulation Strategies (See Q3 & Q4) check_conc->adv_formulation No

Caption: Decision guide for selecting an advanced formulation strategy.

Frequently Asked Questions (FAQs)

Q: What is a prodrug strategy and can it help with solubility? A: A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted in vivo to the active parent drug. This strategy is highly effective for improving solubility. [3]For pyrazolo[4,3-d]pyrimidines, a common approach is to attach a highly water-soluble moiety (like an N-methylpiperazino group) via a linker that is designed to be cleaved by enzymes in the body. [3]This significantly improves the aqueous solubility of the compound for formulation and administration. [3] Q: What is cyclodextrin complexation? A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. [5]They can encapsulate a poorly soluble drug molecule (the "guest") within their central cavity, forming an inclusion complex. [6]This complex shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility. [7]2-Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to improve the water solubility of pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold. [8]

cluster_before Before Complexation cluster_after After Complexation cluster_complex drug_b Hydrophobic Drug (Pyrazolo[4,3-d]pyrimidine) water_b Water Molecules cd Cyclodextrin (Hydrophilic Exterior) water_a Water Molecules drug_a Drug

Caption: Encapsulation of a drug by a cyclodextrin to improve solubility.

Q: Are there any structural modifications I can make to the pyrazolo[4,3-d]pyrimidine scaffold itself to improve solubility? A: Yes, this is a key part of medicinal chemistry optimization. Strategies include:

  • Disrupting Crystal Stacking: Introducing bulky groups or breaking the planarity of the molecule can disrupt the strong intermolecular forces in the crystal lattice, which lowers the energy barrier to dissolution.

  • Adding Polar/Ionizable Groups: Incorporating polar functional groups (like hydroxyls or amines) or ionizable groups (like basic amines or carboxylic acids) can increase interactions with water and improve solubility. [9]

References
  • Di-Blasio, G., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Manfredini, S., et al. (2011). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Schenone, S., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Medicinal Chemistry. Available at: [Link]

  • Di-Blasio, G., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Di-Blasio, G., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kim, H., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry. Available at: [https://www.researchgate.net/publication/366657904_Synthetic_Strategies_for_Improving_Solubility_Optimization_of_Novel_Pyrazolo15-a]pyrimidine_CFTR_Activator_That_Ameliorates_Dry_Eye_Disease]([Link])

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmaTech Research. Available at: [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • International Journal of Chemical Science. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. Available at: [Link]

  • Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Chaudhary, A., et al. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • El-Naggar, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][4][8]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Pyrazolo[4,3-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of pyrazolo[4,3-d]pyrimidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the transition from laboratory-scale to large-scale production of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[4,3-d]pyrimidine synthesis works perfectly on a gram scale, but the yield drops dramatically at the kilogram scale. What are the most likely causes?

A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors that are often negligible at the lab scale.[1] A systematic approach is crucial to identify the root cause. Key areas to investigate include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and degradation of both reactants and products.[1] The surface-area-to-volume ratio decreases significantly on scale-up, making heat dissipation more challenging.

  • Exotherm Control: Many reactions involved in pyrazolopyrimidine synthesis, such as cyclization or nitration steps, can be exothermic. What is easily managed in a small flask with an ice bath can become a significant safety hazard and a source of impurity formation at a larger scale if the reactor's cooling capacity is insufficient.[1]

  • Reagent Addition Rate and Order: The rate and order of reagent addition become critical at scale. A slow, controlled addition of a reactive intermediate is often necessary to maintain temperature and minimize side reactions.

  • Purity of Starting Materials: The impact of impurities in starting materials is magnified at a larger scale. Minor impurities can act as catalysts for side reactions or inhibitors for the main reaction.[1]

Q2: I'm observing new, unexpected impurities in my large-scale synthesis of a pyrazolo[4,3-d]pyrimidine intermediate. How can I identify and control them?

A2: Impurity profiling is a critical aspect of pharmaceutical development and scale-up.[2][3] The appearance of new impurities at scale is often linked to the issues mentioned in Q1 (heat/mass transfer, exotherms).

  • Identification: The first step is to identify the structure of the impurity. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating and providing mass information about impurities.[4] For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.

  • Common Impurities and Mitigation:

    • Regioisomers: In steps involving substitution on the pyrazole or pyrimidine ring, changes in reaction conditions (temperature, solvent polarity) can alter the regioselectivity. For example, in N-alkylation steps, methylation can sometimes occur on different nitrogen atoms of the pyrazole ring.[5] Careful control of reaction conditions is key.

    • Over-reaction Products: If a reagent is not added in a controlled manner, or if mixing is poor, localized excesses can lead to multiple substitutions where only one is desired.

    • Degradation Products: Product instability under prolonged reaction times or harsh work-up conditions can lead to degradation. Monitoring the reaction profile over time with techniques like TLC or LC-MS can help identify product decomposition.[6]

Q3: My intermediate is "oiling out" instead of crystallizing during work-up at a large scale. What can I do?

A3: "Oiling out" is a common problem in crystallization, often caused by supersaturation, rapid cooling, or the presence of impurities that inhibit crystal lattice formation.[7]

  • Add More Solvent: The oil may be a supersaturated solution. Try adding a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[7]

  • Scratch the Flask: Use a glass rod to scratch the inside of the reactor at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

  • Seed Crystals: Adding a few small crystals of the pure compound can induce crystallization.[7]

  • Solvent System: The ideal solvent system for crystallization may be different at scale. Consider performing a solvent screen to find a system that provides good solubility at high temperatures and poor solubility at low temperatures.

Troubleshooting Guides

Guide 1: Low Yield and Incomplete Conversion

This guide provides a systematic approach to troubleshooting low yields in the scale-up synthesis of pyrazolo[4,3-d]pyrimidine intermediates.

Troubleshooting Workflow for Low Yield

start Low Yield Observed in Scale-Up verify_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->verify_conditions assess_purity Assess Reagent and Solvent Purity verify_conditions->assess_purity Conditions OK optimize Systematically Optimize Reaction Parameters verify_conditions->optimize Deviation Found check_mixing Evaluate Mixing Efficiency assess_purity->check_mixing Purity OK assess_purity->optimize Impure review_workup Review Workup and Purification Procedure check_mixing->review_workup Mixing Adequate check_mixing->optimize Inadequate review_workup->optimize Losses Detected end_node Improved Yield review_workup->end_node Workup OK optimize->end_node

Caption: Troubleshooting workflow for low yield.

Step-by-Step Protocol for Troubleshooting Low Yield
  • Verify Reaction Conditions:

    • Action: Cross-reference the batch records with the original laboratory procedure. Ensure that temperatures, reaction times, and reactant concentrations were accurately implemented.[6]

    • Causality: Deviations in these critical parameters are a common source of reduced yield. For example, a lower temperature might lead to an incomplete reaction, while a higher temperature could cause product degradation.

  • Assess Reagent and Solvent Purity:

    • Action: Obtain certificates of analysis for all raw materials used in the large-scale batch. If possible, re-test the materials for key specifications. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[6]

    • Causality: Impurities in starting materials can have a more pronounced effect at a larger scale, potentially poisoning catalysts or initiating side reactions.[1]

  • Evaluate Mixing Efficiency:

    • Action: Review the reactor setup. Is the impeller type and stirring speed appropriate for the viscosity and volume of the reaction mixture? Inefficient mixing can lead to poor reaction rates and lower yields.[6]

    • Causality: Poor mixing leads to non-homogeneity, affecting reaction kinetics and heat transfer. This is a classic scale-up challenge.[1]

  • Review Workup and Purification Procedure:

    • Action: Analyze samples from each step of the workup and purification process (e.g., mother liquor after filtration, aqueous layers after extraction) to identify where product loss is occurring.

    • Causality: A procedure that works at the lab scale may not be efficient at a larger scale. For example, emulsions are more common in large-scale extractions, and filtration times are longer, potentially leading to product degradation on the filter.[7]

Guide 2: Impurity Formation in Chlorination and Amination Steps

The introduction of functional groups at the 4-position of the pyrazolopyrimidine core, often via chlorination followed by nucleophilic substitution, is a key synthetic step.

Common Impurities and Mitigation Strategies
Impurity TypePotential CauseMitigation Strategy
Di-chlorinated product Excess chlorinating agent (e.g., POCl₃), high temperature.Use stoichiometric amounts of the chlorinating agent. Maintain strict temperature control.
Unreacted starting material Insufficient chlorinating agent, low temperature, short reaction time.Optimize reaction stoichiometry and conditions. Monitor reaction completion by TLC or HPLC.
Hydrolysis product (back to hydroxyl) Exposure to moisture during work-up.Use anhydrous solvents and perform the quench under an inert atmosphere.
Bis-substituted amine In amination, if the amine can react twice.Use a large excess of the amine nucleophile.
Protocol for Optimizing a Chlorination Reaction (e.g., with POCl₃)
  • Reactor Setup: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

  • Charge Reactants: Charge the pyrazolo[4,3-d]pyrimidin-4-one starting material and an appropriate solvent (e.g., toluene).

  • Controlled Addition: Slowly add phosphorus oxychloride (POCl₃) to the slurry at a controlled temperature (e.g., 20-30 °C).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and hold for a specified time. Monitor the reaction progress by HPLC.

  • Quench: Cool the reaction mixture and slowly and carefully quench it into a cold aqueous solution (e.g., water/ice or a bicarbonate solution). This step is highly exothermic and requires excellent temperature control.

  • Work-up: Separate the organic layer, wash with brine, dry, and concentrate to obtain the crude chlorinated intermediate.

Guide 3: Crystallization and Isolation Challenges

Achieving a consistent crystalline form with high purity is crucial for downstream processing.

Decision Tree for Crystallization Troubleshooting

start Product Fails to Crystallize ('Oiling Out') check_saturation Is the solution supersaturated? start->check_saturation check_impurities Are impurities present? check_saturation->check_impurities No slow_cooling Add more solvent, cool slowly check_saturation->slow_cooling Yes pre_purify Pre-purify via silica plug check_impurities->pre_purify Yes solvent_screen Perform solvent screen check_impurities->solvent_screen No add_seed Add seed crystals slow_cooling->add_seed success Crystalline Product add_seed->success pre_purify->success solvent_screen->success

Caption: Decision tree for crystallization issues.

Protocol for Developing a Scalable Crystallization
  • Solubility Profile: Determine the solubility of the crude intermediate in a range of solvents at different temperatures. The ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solvent Selection: Choose a solvent or solvent mixture that provides a good yield and high purity. Anti-solvent crystallization (where the product is soluble in one solvent but insoluble in another) is often effective.

  • Cooling Profile: Determine the optimal cooling rate. Slow, controlled cooling generally produces larger, more uniform crystals, which are easier to filter and dry. Rapid cooling can lead to the precipitation of impurities.

  • Seeding: If crystallization is slow to initiate, introduce seed crystals at a temperature where the solution is slightly supersaturated.

  • Isolation and Drying: Filter the crystalline product, wash with a cold, fresh solvent to remove residual mother liquor, and dry under appropriate conditions (e.g., vacuum oven at a specific temperature) to a constant weight.

By systematically addressing these common challenges, researchers and process chemists can improve the robustness and efficiency of the scale-up synthesis of pyrazolo[4,3-d]pyrimidine intermediates, ensuring a consistent supply of these vital building blocks for drug discovery and development.

References
  • National Center for Biotechnology Information. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 17). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 23). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PubMed Central. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Role of Chemical Intermediates in Sildenafil Manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]

  • PubMed. (2022, October 4). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2014, May 29). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Retrieved from [Link]

  • Wiley. (n.d.). Synthesis of Sildenafil Citrate (Viagra®). Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 7). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. Retrieved from [Link]

  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • PubMed. (2024, May 5). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. Retrieved from [Link]

  • Taylor & Francis Online. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Pharmaffiliates. (2026, January 18). The Role of Pyrazolo[3,4-D]Pyrimidines in Modern Chemical Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026, January 11). Priti Talaviya, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1044-1061. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Scientific Update. (2013, April 16). Right First Time in (Fine-Chemical) Process Scale-up. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 17). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. Retrieved from [Link]

  • PubMed. (n.d.). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Retrieved from [Link]

  • Contract Pharma. (2019, September 16). Drug Substances: Scale-Up Challenges. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Retrieved from [Link]

  • PubMed. (n.d.). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Retrieved from [Link]

  • PubMed. (n.d.). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. Retrieved from [Link]

Sources

Troubleshooting Dehalogenation in Pyrazolopyrimidine Cross-Coupling Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. Pyrazolopyrimidine scaffolds are a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents.[1][2][3][4] Their synthesis frequently relies on palladium-catalyzed cross-coupling reactions to introduce molecular complexity. However, a common and frustrating side reaction that plagues these syntheses is dehalogenation, where the halogen atom on the pyrazolopyrimidine ring is replaced by a hydrogen atom.[5] This not only consumes valuable starting material but also complicates purification, leading to lower yields and project delays.

This guide is designed to provide you, the researcher, with a comprehensive understanding of why dehalogenation occurs and, more importantly, how to control it. We will move beyond simple procedural lists to explore the mechanistic underpinnings of this side reaction, empowering you to make informed, rational decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - The "Why" and "What"

This section addresses the fundamental questions surrounding dehalogenation in the context of pyrazolopyrimidine chemistry.

Q1: What is dehalogenation and why is it a problem in my pyrazolopyrimidine synthesis?

Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction in which the halogen substituent (Cl, Br, I) on your pyrazolopyrimidine starting material is replaced by a hydrogen atom.[5][6][7] This results in a "reduced" byproduct that lacks the reactive handle needed for the intended cross-coupling. The primary issues are a reduction in the yield of your desired product and the introduction of a significant impurity that can be challenging to separate.[8]

Q2: I'm seeing a significant amount of a byproduct with a mass corresponding to the loss of my halogen and the gain of a proton in my LC-MS. Is this dehalogenation?

Yes, that is the classic signature of a dehalogenation event. Mass spectrometry is a primary tool for identifying this byproduct, as you will observe a molecular ion peak corresponding to the mass of the dehalogenated pyrazolopyrimidine.[9]

Q3: What are the primary mechanisms that lead to dehalogenation in palladium-catalyzed cross-coupling reactions?

The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[8][10] This highly reactive intermediate can arise from several sources within the reaction mixture, including:

  • Solvents: Alcohols or even trace water can act as hydride donors.[11][12]

  • Bases: Amine bases or certain inorganic bases can contribute to Pd-H formation.[11]

  • Reagents: The boronic acid coupling partner in Suzuki reactions or the amine in Buchwald-Hartwig reactions can also be a source of hydrides.

Once formed, this Pd-H species can participate in a competing reductive elimination pathway with the pyrazolopyrimidine substrate, leading to the dehalogenated byproduct.[8]

Q4: Are certain halogens (I, Br, Cl) on the pyrazolopyrimidine core more prone to dehalogenation?

Yes, the nature of the halogen is critical. The ease of reductive hydrodehalogenation generally follows the order of carbon-halogen bond dissociation energy: I > Br > Cl >> F.[13] Aryl iodides are typically the most susceptible to dehalogenation due to the weaker C-I bond.[13][14] Conversely, aryl chlorides are more robust but can be more challenging to activate for the desired cross-coupling. Therefore, switching from an iodide to a bromide or chloride can be an effective strategy to mitigate dehalogenation.[15]

Q5: Can my choice of catalyst, ligand, or base significantly influence the rate of dehalogenation?

Absolutely. These are the most critical parameters to adjust.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos and SPhos) are often effective at preventing dehalogenation.[8][9] They promote the desired C-C or C-N bond-forming reductive elimination, helping it to outcompete the dehalogenation pathway.[8]

  • Bases: The strength and type of base are crucial. Very strong bases, like sodium tert-butoxide (NaOtBu), can sometimes accelerate dehalogenation.[8][9] Switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[9]

  • Catalyst Precursor: The choice of palladium precursor can also play a role. Using a well-defined pre-catalyst can lead to more controlled and reproducible results.

Part 2: Troubleshooting Guides - The "How-To"

This section provides actionable, scenario-based troubleshooting advice for common pyrazolopyrimidine cross-coupling reactions.

Scenario 1: Dehalogenation in Suzuki-Miyaura Coupling

Problem: You are attempting to couple a boronic acid with a halo-pyrazolopyrimidine, but the primary product observed is the dehalogenated pyrazolopyrimidine.

  • Initial Diagnosis: Confirm the identity of the byproduct via LC-MS and NMR. Quantify the ratio of desired product to the dehalogenated side product to establish a baseline for optimization.

  • Parameter Optimization: The Catalyst and Ligand System The goal is to accelerate the rate of reductive elimination relative to dehalogenation. Bulky, electron-donating ligands often achieve this.

    | Ligand Type | Example(s) | Rationale & Causality | | --- | --- | --- | | Bulky Biarylphosphines | SPhos, XPhos, RuPhos | These ligands create a sterically hindered environment around the palladium center, which promotes the desired reductive elimination to form the C-C bond and discourages the competing dehalogenation pathway.[8][9] | | N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong electron donors that form very stable bonds with palladium. This can lead to highly active catalysts that may reduce reaction times, potentially minimizing the opportunity for dehalogenation.[9][16][17] | | Standard Triphenylphosphine | PPh₃ | While a common ligand, it is often less effective at preventing dehalogenation with electron-deficient heterocycles like pyrazolopyrimidines due to its smaller size and lower electron-donating ability. |

  • Parameter Optimization: The Base and Solvent The base and solvent can be sources of the problematic Pd-H species. Careful selection is key.

    | Base | Recommended Solvent(s) | Rationale & Causality | | --- | --- | --- | | Potassium Phosphate (K₃PO₄) | Toluene, Dioxane | A moderately strong base that is often effective. Can be used with or without water.[8][18] | | Potassium Carbonate (K₂CO₃) | Toluene/Water, Dioxane/Water | A weaker base that can be very effective at minimizing dehalogenation, especially when the substrate is sensitive.[9] | | Cesium Carbonate (Cs₂CO₃) | Toluene, Dioxane | A stronger inorganic base that can sometimes improve reaction rates without significantly increasing dehalogenation.[9] | | Sodium tert-Butoxide (NaOtBu) | Toluene, Dioxane | A very strong base that should be used with caution as it can promote dehalogenation.[8] |

  • Experimental Protocol: Ligand and Base Screening This protocol outlines a small-scale screen to quickly identify improved conditions.

    • Step 1: Setup: In parallel reaction vials under an inert atmosphere (Nitrogen or Argon), add your halo-pyrazolopyrimidine (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).[9]

    • Step 2: Catalyst/Ligand Addition: In separate stock solutions, pre-mix your palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (5-10 mol%). Add the appropriate catalyst solution to each reaction vial.

    • Step 3: Reaction: Add the chosen anhydrous, degassed solvent. Heat the reactions to the desired temperature (start with a lower temperature, e.g., 80 °C, and increase if necessary).[8]

    • Step 4: Analysis: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the product-to-byproduct ratio.

Suzuki_Dehalogenation cluster_main Desired Suzuki Cycle cluster_side Dehalogenation Pathway Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X(L)₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)-Ar'(L)₂ OA_Complex->Transmetalation_Complex Transmetalation (Ar'-B(OR)₂) PdH_Complex H-Pd(II)-X(L)₂ OA_Complex->PdH_Complex Hydride Transfer Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Transmetalation_Complex->Product Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->PdH_Complex PdH_Complex->Pd0 Reductive Elimination Dehalogenated_Product Ar-H (Byproduct) PdH_Complex->Dehalogenated_Product

Caption: Competing pathways in Suzuki coupling.

Scenario 2: Dehalogenation in Buchwald-Hartwig Amination

Problem: While attempting to couple a primary or secondary amine to your halo-pyrazolopyrimidine, you observe significant formation of the dehalogenated starting material.

  • Ligand Selection is Paramount: For Buchwald-Hartwig amination, sterically hindered biarylphosphine ligands are generally the first choice to minimize dehalogenation.[9] Ligands like Xantphos or Josiphos have proven effective.[9] These ligands promote the crucial C-N reductive elimination step, which is often the rate-determining step for the desired product formation.[19][20]

  • Base Choice and Stoichiometry: Strong, non-nucleophilic bases are required for this reaction.[21] Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) and sodium tert-butoxide (NaOtBu) are common choices.[11] However, if dehalogenation is severe, carefully controlling the stoichiometry or switching to a slightly weaker base like K₃PO₄ can sometimes be beneficial.

  • Temperature and Reaction Time: Dehalogenation can be more sensitive to higher temperatures than the desired amination.[11] Attempt the reaction at the lowest temperature that provides a reasonable conversion rate. Microwave irradiation can sometimes be advantageous by rapidly heating the reaction to the target temperature, potentially favoring the desired kinetics over the competing side reaction.[17][22]

  • Experimental Protocol: Condition Refinement

    • Step 1: Setup: To a dry, inerted microwave vial, add the halo-pyrazolopyrimidine (1.0 equiv.), the amine (1.1-1.5 equiv.), the chosen base (e.g., NaOtBu, 1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4-5 mol%).

    • Step 2: Solvent: Add anhydrous, degassed toluene or dioxane.

    • Step 3: Reaction: Seal the vial and heat to 80-110 °C for 1-16 hours, monitoring by TLC or LC-MS.

    • Step 4: Optimization: If dehalogenation persists, systematically lower the temperature in 10 °C increments or screen alternative ligands and bases as described for the Suzuki reaction.

Buchwald_Hartwig_Dehalogenation cluster_main Desired Buchwald-Hartwig Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X(L)₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)-NHR₂(L)₂]⁺X⁻ OA_Complex->Amine_Complex + HNR₂ Dehalogenated_Product Ar-H (Byproduct) OA_Complex->Dehalogenated_Product Dehalogenation (via Pd-H intermediate) Amido_Complex Ar-Pd(II)-NR₂(L)₂ Amine_Complex->Amido_Complex + Base, - HB⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Desired Product) Amido_Complex->Product

Sources

Technical Support Center: Synthesis of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving yield and overcoming common experimental hurdles. The content is structured in a question-and-answer format to address specific issues directly.

I. Frequently Asked Questions (FAQs)

This section covers general questions regarding the synthesis strategy, key intermediates, and analytical characterization.

Q1: What is a reliable synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis starting from a suitable pyrazole precursor. The general workflow involves building the fused pyrimidine ring first, followed by sequential halogenations. The pyrazolo[4,3-d]pyrimidine ring structure is noted to be less explored than its isomers, but established methods for analogous compounds can be adapted.[1] A robust pathway is as follows:

  • Cyclization: Formation of the 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione core. This is typically achieved by reacting 4-amino-1H-pyrazole-5-carboxamide with a carbonyl source like urea or diethyl carbonate.

  • Dichlorination: Conversion of the pyrimidine diol to a dichloro-intermediate using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard transformation for hydroxy-pyrimidines.[2][3][4]

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the pyrazole ring via electrophilic aromatic substitution to yield the final product.

Q2: What are the critical starting materials and how can I source or synthesize them?

The key starting material is 4-amino-1H-pyrazole-5-carboxamide . While commercially available, its synthesis from simpler precursors is well-documented and may be more cost-effective for large-scale work.[5][6][7] One common route involves the reaction of a brominated hydrazone intermediate with the in-situ generated cyanoacetamide anion.[5] Improved, multi-step syntheses from materials like 3-n-propylpyrazole-5-carboxylic acid ethyl ester have also been developed to be more suitable for industrial production.[8]

Q3: Which analytical techniques are best for monitoring reaction progress and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the appearance of intermediates and the final product.[9][10] Given the aromatic nature of the heterocyclic core, spots can typically be visualized under UV light (254 nm).

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): This is the primary method for confirming the structure. Key diagnostic signals include the disappearance of the C3-proton signal on the pyrazole ring after bromination and characteristic shifts in the pyrimidine ring protons.

    • Mass Spectrometry (MS): Essential for confirming the molecular weight and obtaining the correct isotopic pattern for a compound containing both chlorine and bromine.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Synthetic Workflow Overview

The following diagram illustrates the proposed three-step synthetic pathway.

G cluster_0 Step 1: Core Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Bromination cluster_3 Step 4: Selective Dechlorination (Hypothetical) A 4-Amino-1H-pyrazole- 5-carboxamide B 1H-Pyrazolo[4,3-d]pyrimidine- 5,7(4H,6H)-dione A->B Urea, Heat C 5,7-Dichloro-1H- pyrazolo[4,3-d]pyrimidine B->C POCl₃, Heat D 3-Bromo-5,7-dichloro-1H- pyrazolo[4,3-d]pyrimidine C->D NBS or Br₂ E 3-Bromo-5-chloro-1H- pyrazolo[4,3-d]pyrimidine (Final Product) D->E Controlled Reduction/ H-transfer

Caption: Proposed synthetic pathway for this compound.

Issue 1: Low Yield or Incomplete Reaction during Dichlorination (Step 2)

Question: I am treating the pyrazolo[4,3-d]pyrimidine-5,7-dione with POCl₃, but my yield of the dichloro-intermediate is low, and I recover a lot of starting material or mono-chlorinated species. What's going wrong?

Answer: The conversion of a di-hydroxy pyrimidine to its dichloro analogue is a demanding reaction that often requires harsh conditions. Several factors could be contributing to low yield.

Causality & Explanation: The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This process must occur twice. Incomplete reaction is often due to insufficient reactivity, thermal decomposition, or improper work-up.

Troubleshooting Steps:

  • Reagent Stoichiometry and Purity:

    • POCl₃: This reaction is almost always run using a large excess of POCl₃, which often serves as both the reagent and the solvent.[3][4] Using only a few equivalents may be insufficient for complete conversion.

    • Water: Ensure your starting dione is completely dry. Any moisture will rapidly quench POCl₃, reducing its effectiveness.

  • Reaction Temperature and Time:

    • These chlorinations typically require heating to reflux (approx. 110 °C).[11] Insufficient temperature will result in a sluggish and incomplete reaction.

    • Monitor the reaction by TLC until all starting material is consumed. This can take several hours.

  • Use of Additives:

    • The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can accelerate the reaction.[3][11] The base assists in the formation of the reactive intermediate.

    • Some protocols use PCl₅ in conjunction with POCl₃ to enhance reactivity, although this adds complexity to the work-up.

  • Work-up Procedure:

    • Quenching excess POCl₃ is highly exothermic and must be done carefully by slowly pouring the reaction mixture onto crushed ice.

    • The product may be sensitive to the pH of the aqueous solution during work-up. After quenching, carefully neutralize the acidic solution with a base like Na₂CO₃ or aqueous ammonia to precipitate the product.

ParameterStandard ConditionOptimization Strategy
Reagent POCl₃ (10-20 eq.)Use POCl₃ as solvent; consider adding PCl₅ (0.2-1 eq.).
Additive NoneAdd N,N-dimethylaniline or Pyridine (1-2 eq.).
Temperature 80-90 °CIncrease to reflux (110 °C).
Time 2-4 hoursMonitor by TLC until completion (may require >5 hours).
Work-up Pour onto icePour slowly onto ice, then neutralize carefully with Na₂CO₃.
Issue 2: Poor Regioselectivity during Bromination (Step 3)

Question: My bromination of 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is giving me a mixture of products, including what appears to be a di-brominated species or the wrong isomer. How can I achieve selective bromination at the C3 position?

Answer: Achieving high regioselectivity in the halogenation of heterocyclic systems is a common challenge. The electronic properties of the pyrazolo[4,3-d]pyrimidine core dictate the most likely site of electrophilic attack.

Causality & Explanation: In fused pyrazolopyrimidine systems, the C3 position of the pyrazole ring is often the most electron-rich and sterically accessible site for electrophilic substitution.[12] However, forcing conditions (excess reagent, high temperature) can lead to over-bromination or substitution at less favorable positions.

Troubleshooting Steps & Optimization:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): This is generally a milder and more selective brominating agent than elemental bromine (Br₂). It is often the reagent of choice to avoid over-halogenation.

    • Dibromoisocyanuric acid (DBI): This has been shown to be a highly effective and selective brominating agent for some heterocyclic systems.[13]

    • Tetrabutylammonium tribromide (TBATB): A mild reagent that allows for the slow release of bromine, which can improve selectivity.[14]

  • Control of Stoichiometry:

    • Use a slight excess, but near-equimolar amount, of the brominating agent (e.g., 1.05-1.1 equivalents of NBS). Adding a large excess will significantly increase the risk of di-bromination.

  • Solvent and Temperature:

    • Conduct the reaction in a suitable aprotic solvent like DMF, acetonitrile, or chloroform at a controlled temperature.

    • Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can often improve selectivity by favoring the kinetically preferred product.[15]

  • Alternative Methodologies:

    • Recent methods for regioselective halogenation utilize hypervalent iodine reagents (like PIDA) with potassium halides in aqueous media, offering an environmentally friendly and highly selective alternative.[12] This approach has been proven effective for the C3-halogenation of pyrazolo[1,5-a]pyrimidines and is likely adaptable.

ReagentEquivalentsSolventTemperatureExpected Outcome
NBS 1.05 - 1.1DMF / CHCl₃0 °C to RTGood C3-selectivity.
Br₂ 1.0Acetic AcidRTHigher risk of over-bromination.
PIDA / KBr 1.0 / 1.5H₂ORTPotentially high C3-selectivity, green conditions.[12]
Issue 3: Difficulty with Product Purification

Question: My final product is an impure solid that is difficult to purify by column chromatography or recrystallization. What are the best methods for purification?

Answer: Purifying halogenated N-heterocycles can be challenging due to their polarity, low solubility, and the presence of persistent impurities.

Troubleshooting Steps:

  • Work-up Optimization:

    • Ensure the work-up procedure effectively removes inorganic salts and residual reagents. A standard aqueous wash followed by extraction into an organic solvent (e.g., Ethyl Acetate, DCM), washing with brine, and drying over Na₂SO₄ is crucial.[9]

  • Recrystallization:

    • This is often the most effective method for purifying solid products. A solvent screen is necessary. Good single solvents to try include ethanol, isopropanol, or acetonitrile. If single solvents fail, try solvent pairs like DCM/Hexane or Ethyl Acetate/Hexane.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is typically used.

    • Mobile Phase: Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with ethyl acetate. A shallow gradient is often key to separating closely-eluting impurities.

    • Tailing: If the product streaks on the column (tailing), try adding a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

  • Acid-Base Extraction:

    • If your product has a basic nitrogen, you may be able to purify it by dissolving the crude material in an organic solvent, extracting with a dilute acid (e.g., 1M HCl), washing the acidic aqueous layer with an organic solvent to remove non-basic impurities, and then re-basifying the aqueous layer to precipitate the pure product.[16]

G Start Low Final Yield Check_Purity Analyze Crude by LCMS/NMR Start->Check_Purity Problem Problem Check_Purity->Problem Unreacted Starting Material Problem2 Poor Selectivity Check_Purity->Problem2 Mixture of Products (e.g., Isomers) Problem3 Purification/Isolation Issue Check_Purity->Problem3 Product Formed, but Lost in Work-up Solution Solution Problem->Solution Troubleshoot Reaction: - Increase Temp/Time - Check Reagent Purity - Use Additives Solution2 Solution2 Problem2->Solution2 Troubleshoot Reaction: - Use Milder Reagents (NBS) - Lower Temperature - Control Stoichiometry Solution3 Solution3 Problem3->Solution3 Troubleshoot Purification: - Optimize Recrystallization Solvent - Adjust Chromatography Eluent - Consider Acid/Base Extraction

Caption: Troubleshooting decision tree for addressing low product yield.

IV. References

  • Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(20), 14035-14040. [Link]

  • Wolska, Z., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6296. [Link]

  • Wang, W., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 213, 113168. [Link]

  • Gomaa, M. A. M. (2014). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 19(12), 20938-20948. [Link]

  • Wang, Y., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, e202501589. [Link]

  • Li, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry, 27(15), 3327-3339. [Link]

  • Saikia, P., et al. (2022). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 87(11), 7430-7439. [Link]

  • Yang, S., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(49), 35891-35895. [Link]

  • Zhang, H., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6667. [Link]

  • Reddit user discussion. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. [Link]

  • ResearchGate Publication. (2025). 2-Methyl-7-Substituted Pyrazolo[1,5-a]pyrimidines: Highly Regioselective Synthesis and Bromination. [Link]

  • Zhang, Z., et al. (2018). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases, 4(8), 1165-1176. [Link]

  • Quiroga, J., & Trilleras, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3381. [Link]

  • Chen, B. C., et al. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 22(8), 1300. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.

  • Varkolu, M., et al. (2024). An efficient One-Pot synthesis of NaOCl mediated pyrazolopyrimidine derivatives. Results in Chemistry, 7, 101438. [Link]

  • ResearchGate Publication. (Date unavailable). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. [Link]

  • Kumar, P., et al. (2010). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides and Nucleic Acids, 29(3), 224-237. [Link]

  • Taylor & Francis Online. (2015). Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. [Link]

  • ResearchGate Discussion. (2018). How to decrease the amount of impurities in low-temperature synthesis routes?. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione. [Link]

  • ResearchGate Discussion. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]

  • MDPI. (2020). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. [Link]

  • ACS Publications. (2021). Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

  • NIH. (2016). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Interpretation of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. In this guide, we delve into the spectral interpretation of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine , a molecule of interest in medicinal chemistry due to its privileged scaffold. The pyrazolo[4,3-d]pyrimidine core is a key pharmacophore in a variety of kinase inhibitors and other therapeutic agents. The presence of bromine and chlorine atoms introduces unique spectral signatures that are critical for its unambiguous identification.

This guide will provide a detailed, yet accessible, analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. In the absence of directly published experimental spectra for this specific isomer, we will employ a predictive and comparative approach, leveraging data from closely related isomers and established principles of spectral analysis. This methodology not only allows for a robust interpretation but also highlights the subtle yet significant spectral differences that arise from changes in molecular architecture. We will compare the predicted data for our target molecule with the known spectral features of its isomers, 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine and 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine , to provide a comprehensive understanding of how isomerism impacts spectral output.

The Critical Role of Isomerism in Spectral Analysis

The pyrazolopyrimidine scaffold can exist in several isomeric forms, each with a distinct arrangement of nitrogen atoms and substituent positions. This structural variance has a profound impact on the electronic environment of the molecule, leading to discernible differences in NMR chemical shifts, coupling constants, and mass spectral fragmentation patterns. Differentiating between these isomers is paramount for accurate structure-activity relationship (SAR) studies and ensuring the novelty and patentability of new chemical entities.

Predicted ¹H and ¹³C NMR Spectral Analysis

Predicting the NMR spectra of this compound requires a careful consideration of the electronic effects of the fused ring system and the attached halogen substituents. The pyrazolo[4,3-d]pyrimidine core consists of a pyrazole ring fused to a pyrimidine ring. The numbering of this system is crucial for assigning the spectral signals.

Below is a diagram illustrating the structure and numbering of this compound, along with key predicted NMR correlations.

3_Bromo_5_chloro_1H_pyrazolo_4_3_d_pyrimidine cluster_molecule This compound cluster_key Predicted NMR Correlations N1 N1 C7a C7a N1->C7a N2 N2 N1->N2 H1 H N1->H1 N7 N7 C7a->N7 C3a C3a C7a->C3a C5 C5 N7->C5 C_H C-H N6 N6 C5->N6 Cl Cl C5->Cl N6->C3a C3 C3 C3a->C3 C3->N2 Br Br C3->Br H_signal Single Aromatic Proton (H7) NH_signal Broad N-H Proton C_signals Aromatic Carbons

Figure 1. Structure and key predicted NMR features of this compound.

¹H NMR Spectrum Prediction

The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by two key signals:

  • Aromatic Proton (H7): A single proton is attached to the pyrimidine ring at the C7 position. Due to the electron-withdrawing nature of the fused pyrazole ring and the adjacent nitrogen atoms, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region of the spectrum, likely between δ 8.5 and 9.0 ppm .

  • N-H Proton: The proton attached to the nitrogen of the pyrazole ring (N1-H) is expected to be broad due to quadrupole broadening and exchange with residual water in the NMR solvent. Its chemical shift will be highly dependent on the solvent and concentration, but it is typically observed in the range of δ 12.0-14.0 ppm in DMSO-d₆.

¹³C NMR Spectrum Prediction

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals corresponding to the five carbon atoms in the heterocyclic core. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and halogen atoms.

  • C3 (Bromo-substituted): The carbon atom bearing the bromine atom is expected to be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," likely appearing in the range of δ 110-120 ppm .

  • C5 (Chloro-substituted): The carbon atom attached to the chlorine atom will be significantly deshielded and is predicted to resonate in the range of δ 150-160 ppm .

  • C7 (C-H): The carbon atom bonded to the single aromatic proton will likely appear in the aromatic region, predicted to be around δ 145-155 ppm .

  • C3a and C7a (Bridgehead Carbons): These quaternary carbons at the ring junction will have chemical shifts influenced by the multiple nitrogen atoms and the fused ring system. They are predicted to be in the range of δ 130-150 ppm .

Predicted Spectral Data for this compound
¹H NMR (Predicted) Chemical Shift (δ, ppm)
H7 (s, 1H)8.5 - 9.0
N1-H (br s, 1H)12.0 - 14.0
¹³C NMR (Predicted) Chemical Shift (δ, ppm)
C3110 - 120
C5150 - 160
C7145 - 155
C3a130 - 150
C7a130 - 150

Comparative Analysis with Isomeric Scaffolds

To underscore the importance of precise isomeric assignment, let's compare the predicted spectral features of our target molecule with the known data for related isomers.

  • 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: For this isomer, ¹H NMR data has been reported with signals at δ 9.22 (d, J=7.3Hz, 1H), 8.44 (s, 1H), and 7.23 (d, J=7.2Hz, 1H) in DMSO-d₆.[1] The presence of three aromatic protons and their distinct coupling patterns immediately distinguishes it from the single aromatic proton expected for the pyrazolo[4,3-d]pyrimidine isomer.

  • 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine: This isomer has a different substitution pattern on the pyrimidine ring. The change in the position of the chlorine atom from C5 to C4 will significantly alter the electronic environment of the remaining proton on the pyrimidine ring, leading to a different chemical shift compared to our target molecule.

This comparative approach demonstrates that even subtle changes in the molecular structure lead to clearly observable differences in the NMR spectra, providing a powerful tool for isomeric differentiation.

Predicted Mass Spectrometry Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to provide a wealth of structural information. The molecular ion peak will be a key diagnostic feature.

Molecular Ion Peak and Isotopic Pattern

The molecular formula of the compound is C₅H₂BrClN₄. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak. The most abundant peaks in this cluster will be:

  • M⁺: (C₅H₂⁷⁹Br³⁵ClN₄)

  • M⁺+2: (C₅H₂⁸¹Br³⁵ClN₄ and C₅H₂⁷⁹Br³⁷ClN₄)

  • M⁺+4: (C₅H₂⁸¹Br³⁷ClN₄)

The relative intensities of these peaks will be a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.

Major Fragmentation Pathways

The fragmentation of the molecular ion is likely to proceed through several characteristic pathways for halogenated heterocyclic compounds:

  • Loss of Halogen Radicals: Initial fragmentation is often the loss of a bromine radical (•Br) or a chlorine radical (•Cl) to form [M-Br]⁺ and [M-Cl]⁺ ions, respectively.

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic rings is the elimination of a neutral molecule of hydrogen cyanide (HCN).

  • Ring Cleavage: Subsequent fragmentation of the heterocyclic core can lead to smaller charged fragments.

Fragmentation_Pathway M+ [M]⁺˙ (C₅H₂BrClN₄)⁺˙ M-Br [M-Br]⁺ M+->M-Br - •Br M-Cl [M-Cl]⁺ M+->M-Cl - •Cl M-HCN [M-HCN]⁺˙ M+->M-HCN - HCN M-Br-HCN [M-Br-HCN]⁺ M-Br->M-Br-HCN - HCN M-Cl-HCN [M-Cl-HCN]⁺ M-Cl->M-Cl-HCN - HCN

Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols for Data Acquisition

To obtain high-quality NMR and mass spectrometry data for this compound and related compounds, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is a good choice for this class of compounds due to its excellent solubilizing power and the ability to observe exchangeable N-H protons.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

    • Tune and match the probe for both ¹H and ¹³C nuclei.

    • Shim the magnetic field to achieve good line shape and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm and a relaxation delay of 2-5 seconds are typically sufficient.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 240 ppm) is necessary. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, especially for more complex analogues, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

    • For EI-MS, a direct insertion probe can be used to introduce the solid sample, or a GC-MS can be employed if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • If using a tandem mass spectrometer (MS/MS), select the molecular ion as the precursor ion and acquire a product ion scan to study its fragmentation pathways in detail.

Conclusion

The structural characterization of this compound presents a valuable case study in the application of modern spectroscopic techniques to complex heterocyclic systems. While direct experimental data may be sparse, a combination of predictive methods and comparative analysis with known isomers provides a robust framework for its spectral interpretation. The unique signatures arising from the specific isomeric form and the presence of halogen substituents in both NMR and mass spectra are key to its unambiguous identification. By following rigorous experimental protocols, researchers can confidently elucidate the structures of this and related molecules, paving the way for further advancements in drug discovery and development.

References

  • PubChem. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine. Available at: [Link]

  • MDPI. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Available at: [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

  • Springer. NMR Protocols and Methods. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Crystallizing Pyrazolo[4,3-d]pyrimidines for X-ray Structure Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3] Elucidating the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-based drug design, enabling the optimization of ligand-target interactions and the rational design of next-generation therapeutics.[4] However, obtaining X-ray quality crystals of these heterocyclic compounds can be a significant bottleneck, often characterized by poor solubility, polymorphism, and a tendency to form oils or amorphous precipitates.[3][5][6]

This guide provides an in-depth comparison of crystallization techniques for pyrazolo[4,3-d]pyrimidines, grounded in the principles of crystal engineering and supported by experimental insights. As a self-validating system, the protocols and strategies outlined herein are designed to systematically explore the crystallization landscape, increasing the probability of success.

The Crystallization Challenge: Understanding Pyrazolo[4,3-d]pyrimidines

The physicochemical properties of pyrazolo[4,3-d]pyrimidines present unique challenges to crystallization. Their planar, aromatic nature can lead to strong π-π stacking interactions, which, while beneficial for crystal lattice formation, can also result in rapid precipitation and the formation of microcrystalline powders. Furthermore, their often-low solubility in common organic solvents complicates the preparation of solutions at the optimal supersaturation level required for slow, ordered crystal growth.[3][5] The presence of multiple hydrogen bond donors and acceptors on the scaffold can also lead to the formation of various polymorphic forms, each with different crystal packing and stability.[7]

Comparative Analysis of Crystallization Techniques

The selection of an appropriate crystallization method is critical and should be guided by the specific properties of the target molecule. Below is a comparison of commonly employed techniques, with a focus on their application to pyrazolo[4,3-d]pyrimidines.

Slow Evaporation

Slow evaporation is a straightforward and widely used technique.[8] The principle lies in gradually increasing the concentration of the solute by allowing the solvent to evaporate slowly, thereby inducing nucleation and crystal growth.

Causality Behind Experimental Choices: The key to this method is controlling the rate of evaporation. A slow rate allows molecules to orient themselves into a well-ordered crystal lattice. Rapid evaporation often leads to the formation of amorphous solids or small, poorly-diffracting crystals.[9][10]

Protocol:

  • Dissolve the pyrazolo[4,3-d]pyrimidine derivative in a suitable solvent or solvent mixture to near-saturation.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to control the rate of evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Table 1: Solvent Selection for Slow Evaporation of Pyrazolo[4,3-d]pyrimidines

Solvent SystemRationale & ConsiderationsPotential Issues
Methanol, EthanolCan form hydrogen bonds, potentially aiding in crystal packing.[10] Often successful for related heterocyclic systems.[7][11]Can be too volatile, leading to rapid crystallization.
DioxaneA good solvent for many organic compounds, with a moderate evaporation rate.[12]Can be difficult to remove from the crystal lattice.
AcetonitrileA polar aprotic solvent that can be effective for compounds with moderate polarity.[8]Relatively volatile.
TolueneA non-polar solvent that can be useful for less polar derivatives.[13]Slower evaporation rate.
Solvent/Anti-solvent Mixtures (e.g., DCM/Hexane, Ethyl Acetate/Hexane)Allows for fine-tuning of solubility and supersaturation.[14]The ratio of solvents is critical and requires optimization.
Vapor Diffusion

Vapor diffusion is a powerful technique that allows for a more controlled approach to achieving supersaturation. It is particularly useful when only small amounts of material are available.[10] There are two main setups: hanging drop and sitting drop.

Causality Behind Experimental Choices: An anti-solvent, in which the compound is insoluble, slowly diffuses into a solution of the compound, gradually decreasing its solubility and promoting crystallization. This slow, controlled change in solvent composition is ideal for growing high-quality single crystals.[9]

Experimental Workflow:

Caption: Vapor Diffusion Crystallization Workflow

Protocol (Hanging Drop):

  • Dissolve the pyrazolo[4,3-d]pyrimidine in a "good" solvent to a final concentration of 5-20 mg/mL.

  • Pipette 1-2 µL of this solution onto a siliconized glass coverslip.

  • Invert the coverslip and place it over a well of a crystallization plate containing 500-1000 µL of an "anti-solvent".

  • Seal the well with grease to create a closed system.

  • The anti-solvent vapor will slowly diffuse into the drop, leading to crystallization.

Table 2: Common Solvent/Anti-solvent Systems for Vapor Diffusion

"Good" Solvent (for compound)Anti-solvent (in reservoir)Rationale
Dichloromethane (DCM)Pentane or HexaneHigh vapor pressure of the anti-solvent allows for rapid, yet controlled, diffusion.
ChloroformHeptaneSimilar principle to DCM/Hexane.
Tetrahydrofuran (THF)HexaneGood for moderately polar compounds.
N,N-Dimethylformamide (DMF)Water or EthanolUseful for highly polar pyrazolo[4,3-d]pyrimidines.[15][16]
Microbatch Crystallization

In microbatch crystallization, a small volume of the compound solution is mixed with the crystallization reagent and then sealed, often under oil, to prevent evaporation.[17]

Causality Behind Experimental Choices: This method allows for the exploration of a wide range of conditions quickly and with minimal sample consumption. The oil layer prevents the drop from evaporating, allowing the system to slowly equilibrate and approach supersaturation.[17]

Protocol (Under Oil):

  • Dispense a small volume (e.g., 1 µL) of the pyrazolo[4,3-d]pyrimidine solution into the well of a microbatch plate.

  • Add an equal volume of the precipitant solution.

  • Immediately cover the mixture with a layer of inert oil (e.g., paraffin or silicone oil).[17]

  • The composition of the drop remains constant, and crystallization is driven by the initial supersaturation.

Comparison of Key Techniques:

TechniqueAdvantagesDisadvantagesBest Suited For
Slow Evaporation Simple setup, requires minimal specialized equipment.Difficult to control the rate of crystallization, can lead to twinning or multiple nucleation events.[9]Initial screening when ample material is available.
Vapor Diffusion Excellent control over the rate of supersaturation, good for small quantities of material.[10]Requires more setup and specialized plates.Compounds that are sensitive to rapid changes in concentration.
Microbatch High-throughput screening of many conditions, uses very small sample volumes.[17][18]Can be difficult to retrieve crystals from under the oil.Screening a wide range of precipitants and concentrations.

Advanced and Alternative Strategies

For particularly recalcitrant pyrazolo[4,3-d]pyrimidines, more advanced techniques may be necessary.

Co-crystallization

If the target molecule fails to crystallize on its own, forming a co-crystal with a suitable co-former can be a powerful strategy. The co-former can provide additional intermolecular interactions, such as hydrogen bonds or halogen bonds, that facilitate the formation of a stable crystal lattice.

Logical Approach to Co-former Selection:

G A Analyze Target Molecule's Functional Groups B Identify Potential Hydrogen Bond Donors/Acceptors A->B C Select Co-formers with Complementary Functionality B->C D Consider Shape and Size Complementarity C->D E Screen Co-former Library D->E F Set Up Crystallization Trials E->F

Caption: Co-former Selection Strategy

Seeding

If small crystals or a microcrystalline powder can be obtained, they can be used as seeds to induce the growth of larger, higher-quality crystals.

Protocol:

  • Prepare a saturated solution of the pyrazolo[4,3-d]pyrimidine.

  • Introduce a small, well-formed seed crystal into the solution.

  • Maintain the solution at a temperature where it is slightly undersaturated to allow the seed to anneal, then slowly cool the solution or allow for slow evaporation to promote growth on the seed crystal.[9]

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The compound's solubility is too high at the crystallization temperature; the solution is too concentrated.Use a less effective solvent; decrease the initial concentration; lower the crystallization temperature.
Amorphous Precipitate Supersaturation is reached too quickly.Slow down the rate of anti-solvent diffusion (in vapor diffusion); use a more viscous solvent; reduce the rate of evaporation.
Microcrystalline Powder Too many nucleation sites; rapid crystal growth.Decrease the concentration; use a cleaner crystallization vessel; try seeding with a single, well-formed crystal.[9]
No Crystals Form The solution is not sufficiently supersaturated; the compound is too soluble in the chosen solvent.Increase the concentration; use a less effective solvent or a higher proportion of anti-solvent; try a different crystallization technique.

Conclusion

Obtaining high-quality crystals of pyrazolo[4,3-d]pyrimidines suitable for X-ray diffraction is a challenging yet achievable goal. A systematic and logical approach, beginning with an understanding of the molecule's physicochemical properties, is essential. This guide provides a comparative framework for selecting and optimizing crystallization techniques. By methodically exploring different solvents, temperatures, and methods such as slow evaporation, vapor diffusion, and microbatch, researchers can significantly increase their chances of success. For particularly difficult cases, advanced strategies like co-crystallization and seeding should be considered. The ability to visualize the three-dimensional structure of these important molecules is a critical step in the development of new and improved therapeutics, making the pursuit of their crystals a worthwhile endeavor.

References

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved from [Link]

  • Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from... (n.d.). ResearchGate. Retrieved from [Link]

  • Combining X-ray Crystallography and Molecular Modeling toward the Optimization of Pyrazolo[3,4- d ]pyrimidines as Potent c-Src Inhibitors Active in Vivo against Neuroblastoma. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania Department of Chemistry. Retrieved from [Link]

  • Microbatch Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation. (2007). PubMed. Retrieved from [Link]

  • Current trends and advancements in crystallization and single-crystal structural analysis of small molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • X-ray crystal structures of isothiazolo[4,3-d]pyrimidine analogues. (n.d.). ResearchGate. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (2024). National Institutes of Health. Retrieved from [Link]

  • crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). PubMed. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). National Institutes of Health. Retrieved from [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2021). National Institutes of Health. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][11][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed. Retrieved from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][11][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health. Retrieved from [Link]

  • e ][9][11][19]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). ResearchGate. Retrieved from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Institutes of Health. Retrieved from [Link]

  • Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. (2023). Sunway Institutional Repository. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed. Retrieved from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). National Institutes of Health. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds?. (2023). ResearchGate. Retrieved from [Link]

  • Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. (2021). MDPI. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

Sources

Confirming the Mechanism of Action of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine: A Comparative Guide to Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Question of Specificity

The pyrazolo[4,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine, a fundamental component of ATP, makes it an ideal starting point for the development of kinase inhibitors.[1] Numerous derivatives have been synthesized and shown to target a wide array of protein kinases, including but not limited to Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor (VEGFR).[1][2][3] The subject of this guide, 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine, is a functionalized member of this family. While its precise mechanism of action is not yet fully elucidated in publicly available literature, its chemical structure strongly suggests a role as a kinase inhibitor.

This guide provides a comprehensive, experimentally-driven framework for researchers to definitively confirm the mechanism of action of this compound. We will move beyond simple phenotypic observations to a robust, multi-faceted approach that confirms direct target engagement within the complex cellular environment. This process, often termed target deconvolution or target validation, is a cornerstone of modern drug discovery, ensuring that a compound's biological effects are directly attributable to its interaction with the intended molecular target.[4][5] We will compare and contrast various experimental approaches, providing detailed protocols for the most critical assays and illustrating how to interpret the resulting data.

The Experimental Roadmap: From Broad Interrogation to Definitive Confirmation

A logical and stepwise approach is crucial to confidently identify a compound's target. Simply observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) is insufficient, as these outcomes can be triggered by numerous off-target effects.[6] Our recommended workflow prioritizes direct evidence of a physical interaction between the compound and its putative target protein.

G cluster_0 Phase 1: Broad Target Identification cluster_1 Phase 2: Confirmation of Target Engagement in Cells cluster_2 Phase 3: Functional Validation A Kinase Profiling Panel (e.g., 300+ kinases) B Identification of High-Affinity Hits A->B Biochemical Assay (e.g., radiometric, fluorescence) C Cellular Thermal Shift Assay (CETSA) B->C Hypothesis Generation D Western Blot or Mass Spectrometry C->D Detection of Soluble Protein E Confirmation of Target Stabilization D->E F Cell-Based Pathway Analysis E->F Validated Target G Measurement of Downstream Substrate Phosphorylation F->G Phospho-specific Antibodies H Correlation with Phenotypic Outcome G->H

Caption: A logical workflow for confirming the mechanism of action of a putative kinase inhibitor.

Phase 1: Unbiased Kinase Profiling - Casting a Wide Net

The most efficient first step to identify the primary target(s) of a novel pyrazolo[4,3-d]pyrimidine derivative is to perform a broad kinase profiling screen.[7] These commercially available services test the compound against a large panel of recombinant human protein kinases (often exceeding 300) at a fixed concentration.

Rationale: This unbiased approach quickly narrows down the potential targets from over 500 kinases in the human kinome to a manageable number of high-affinity interactors.[8] It provides an initial assessment of both potency and selectivity. A compound that inhibits multiple kinases may have a complex pharmacological profile, while one that potently inhibits a single kinase is a more desirable tool compound or therapeutic lead.[7]

Comparative Analysis:

MethodProsCons
Broad Kinase Profiling - Unbiased and comprehensive.[7]- Provides initial selectivity data.[9]- Commercially available and high-throughput.- In vitro assay using recombinant enzymes; may not reflect cellular activity.[7]- Does not confirm target engagement in a cellular context.
Candidate Approach (testing against a few suspected kinases) - Cost-effective if the initial hypothesis is correct.- High risk of missing the true target.- Prone to confirmation bias.
Experimental Protocol: Radiometric Kinase Assay (HotSpot™)

This protocol outlines a typical radiometric assay format used in large-scale kinase profiling.[7]

  • Prepare Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl₂, and other components optimized for kinase activity.

  • Prepare Compound Plate: Serially dilute this compound in DMSO, then dilute further into the assay buffer. Include positive controls (known inhibitors of specific kinases) and negative controls (DMSO vehicle).

  • Initiate Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate peptide, and the test compound or control.

  • Start the Reaction: Add [γ-³³P]ATP to initiate the phosphorylation of the substrate. Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the Reaction and Capture Substrate: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP will not.

  • Wash: Wash the membrane extensively to remove unincorporated radiolabeled ATP.

  • Quantify: Measure the radioactivity on the filter membrane using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested compound concentration relative to the DMSO control.

Hypothetical Data Summary: Kinase Profiling of this compound (at 1 µM)

Kinase TargetFamily% Inhibition at 1 µM
CDK2/CycA CMGC98%
CDK9/CycT1 CMGC92%
GSK3β CMGC75%
EGFR TK15%
VEGFR2 TK12%
(...and 295 other kinases)<10%

Interpretation: The hypothetical data strongly suggests that this compound is a potent inhibitor of CDK2 and CDK9. The next critical step is to verify that this interaction occurs within living cells.

Phase 2: Cellular Thermal Shift Assay (CETSA) - Proving Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming that a compound binds to its target protein inside intact cells.[10][11][12][13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation.[14][15]

Rationale: CETSA is the gold standard for verifying target engagement.[6][15] It is a label-free method that works in a physiologically relevant environment (cell lysates or intact cells), thus accounting for factors like cell permeability and intracellular compound concentration.[10][13] A positive CETSA result provides strong evidence of a direct physical interaction between the compound and the target protein.

G cluster_0 Experimental Workflow cluster_1 Expected Outcome A Treat cells with Compound or DMSO B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Detect soluble target protein (e.g., Western Blot) C->D E Plot melt curves D->E F DMSO-treated cells: Target protein aggregates at lower temperatures H Result: A 'shift' in the thermal melt curve F->H G Compound-treated cells: Target protein is stabilized and remains soluble at higher temperatures G->H

Caption: A simplified workflow and expected outcome for a CETSA experiment.

Experimental Protocol: Western Blot-based CETSA

This protocol is designed to test the engagement of this compound with its hypothesized target, CDK2.

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, which expresses CDK2) to ~80% confluency.

  • Compound Treatment: Treat cells with a high concentration of this compound (e.g., 20 µM) or DMSO vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separate Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated, denatured proteins.[11]

  • Protein Quantification and Western Blotting: Carefully collect the supernatant. Quantify the total protein concentration to ensure equal loading. Perform SDS-PAGE and Western blotting using a specific antibody against the target protein (CDK2) and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities for CDK2 at each temperature for both the DMSO and compound-treated samples. Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized intensity versus temperature to generate thermal melt curves.

Hypothetical Data Summary: CETSA for CDK2

Temperature (°C)Normalized Soluble CDK2 (DMSO)Normalized Soluble CDK2 (Compound)
401.001.00
460.951.00
520.750.98
580.400.90
640.100.65
700.000.25

Interpretation: The data shows a clear rightward shift in the melt curve for CDK2 in the presence of the compound, indicating thermal stabilization. This is strong evidence that this compound directly binds to CDK2 in intact cells.

Phase 3: Functional Validation and Comparison with Alternatives

Confirming target engagement is a critical milestone. The final phase is to demonstrate that this engagement leads to a functional consequence on the cellular signaling pathway. For a CDK2 inhibitor, this would involve measuring the phosphorylation of a known CDK2 substrate, such as Retinoblastoma protein (Rb).

Comparative Analysis of Alternatives

To put the performance of our compound into context, we compare it with well-characterized inhibitors targeting different kinase families that other pyrazolo[4,3-d]pyrimidine derivatives are known to inhibit.

CompoundPrimary Target(s)Target Engagement MethodFunctional Readout
This compound CDK2, CDK9 (Hypothesized)CETSAInhibition of Rb phosphorylation
Palbociclib (Alternative 1) CDK4/6CETSAInhibition of Rb phosphorylation
Gefitinib (Alternative 2) EGFRCETSAInhibition of EGFR autophosphorylation

This comparison highlights that while different inhibitors may ultimately lead to a similar phenotypic outcome (e.g., cell cycle arrest), the proximal, mechanism-based assays (CETSA and substrate phosphorylation) are essential to confirm their distinct mechanisms of action. Relying solely on downstream phenotypic assays can be misleading.

Conclusion

The pyrazolo[4,3-d]pyrimidine scaffold is a potent starting point for kinase inhibitor development. However, the specific mechanism of action for any new derivative, such as this compound, must be rigorously confirmed through a systematic and multi-pronged experimental approach. By combining broad kinase profiling to identify potential targets with definitive cellular target engagement assays like CETSA, researchers can move with confidence from a hypothesized mechanism to a validated one. This rigorous, evidence-based process is fundamental to the principles of scientific integrity and is essential for the successful development of novel chemical probes and therapeutics.

References

  • Al-Aqbi, Z. T., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology.
  • Asquith, C. R. M., & Ladds, G. (2019). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D.
  • Chen, H., et al. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • BenchChem. (2025). A Researcher's Guide to Confirming Small Molecule Target Engagement. BenchChem.
  • Schenone, M., et al. (2013). Determining target engagement in living systems.
  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Zhang, J. H., et al. (2016).
  • Asahi, T., et al. (2018). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry.
  • Shaw, J., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Rudrabhatla, P., & Byrne, D. P. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology.
  • Li, D., et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology.
  • Jeon, J., et al. (2021). Experimental confirmation of predicted kinase inhibitors.
  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters.
  • Romagnoli, R., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry.
  • El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.

  • Varano, F., et al. (2017).
  • Al-Ostoot, F. H., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine. Sigma-Aldrich.
  • Hsiao, Y.-H., et al. (2021). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. European Journal of Medicinal Chemistry.
  • El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.

  • Ghorab, M. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Sgavaripadu, P. K., et al. (2022). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Pharmaceutics.
  • El-Sayed, N. N. E., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules.
  • Scott, J. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Al-Warhi, T., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports.

Sources

A Researcher's Guide to Navigating the Off-Target Landscape of Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a cornerstone in the development of potent kinase inhibitors, demonstrating significant promise in oncology and beyond. Its structural resemblance to the adenine ring of ATP allows for effective competition at the kinase hinge region, a feature that has been successfully exploited in the design of inhibitors targeting a range of kinases, including Src family kinases (SFKs), Bruton's tyrosine kinase (BTK), and the epidermal growth factor receptor (EGFR).[1][2] The clinical success of compounds like the BTK inhibitor ibrutinib underscores the therapeutic potential of this chemical class.[1][2]

However, the very nature of the ATP-binding pocket, which is conserved across the kinome, presents a significant challenge: off-target activity. Unintended interactions with other kinases can lead to unforeseen toxicities or even paradoxical pathway activation, complicating the drug development process.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and compare the off-target effects of pyrazolo[4,3-d]pyrimidine kinase inhibitors. We will delve into the rationale behind various experimental approaches, providing detailed protocols and data interpretation strategies to ensure scientific rigor and accelerate the development of safer, more selective therapeutics.

The Imperative of Off-Target Profiling in Kinase Inhibitor Development

While on-target efficacy is the primary goal of kinase inhibitor design, a thorough understanding of a compound's off-target profile is equally critical for its successful clinical translation. Off-target effects can manifest in several ways:

  • Toxicity: Inhibition of kinases essential for normal physiological functions can lead to adverse events. For instance, off-target inhibition of kinases like VEGFR can lead to hypertension and other cardiovascular toxicities.[2]

  • Reduced Efficacy: Off-target interactions can sometimes counteract the intended therapeutic effect by activating compensatory signaling pathways.

  • Polypharmacology: In some instances, off-target effects can be beneficial, contributing to the overall therapeutic efficacy of a drug. A well-characterized off-target profile can help to identify these opportunities.

Given the conserved nature of the ATP binding site across kinases, a degree of off-target activity is almost inevitable with ATP-competitive inhibitors like many pyrazolo[4,3-d]pyrimidines. Therefore, the central challenge is not to achieve absolute specificity, but rather to develop a comprehensive understanding of a compound's selectivity profile and its functional consequences.

A Comparative Analysis of Methodologies for Off-Target Identification

A multi-pronged approach is essential for a robust assessment of off-target effects. Here, we compare and contrast the most widely used techniques, highlighting their strengths and limitations.

Methodology Principle Advantages Limitations
In Vitro Kinome Profiling Measures the direct interaction of an inhibitor with a large panel of purified kinases.Provides a broad, quantitative assessment of a compound's selectivity across the kinome.[5]Lacks the context of a cellular environment; may not reflect in-cell potency or target engagement.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in a cellular context.Confirms target engagement within intact cells, providing a more physiologically relevant measure of binding.[5]Technically demanding and may not be suitable for all targets.
Phosphoproteomics Quantitatively analyzes changes in the phosphorylation status of thousands of proteins in response to inhibitor treatment.Provides a functional readout of a compound's activity, identifying both direct and indirect effects on cellular signaling pathways.[6]Can be complex to interpret; distinguishing direct from indirect effects requires careful experimental design.
Chemical Proteomics (e.g., Kinobeads) Uses affinity chromatography with broad-spectrum kinase inhibitors to pull down and identify kinases that bind to the inhibitor of interest from a cell lysate.Allows for the unbiased identification of kinase targets in a cellular extract.[4][6]Requires specialized reagents and instrumentation; may miss low-affinity interactions.

Experimental Protocols: A Step-by-Step Guide

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for the key methodologies discussed above.

Protocol 1: In Vitro Kinome Profiling

This protocol outlines a typical workflow for assessing the selectivity of a pyrazolo[4,3-d]pyrimidine inhibitor against a large kinase panel.

1. Compound Preparation:

  • Dissolve the test compound in 100% DMSO to create a 10 mM stock solution.
  • Perform serial dilutions in an appropriate assay buffer to generate a range of concentrations for IC50 determination.

2. Kinase Reaction Setup:

  • In a 384-well plate, add the kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP.
  • Add the serially diluted test compound to the wells. Include a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO vehicle).

3. Reaction and Detection:

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as radiometric assays (³³P-ATP) or fluorescence-based assays.

4. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls.
  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
  • The selectivity of the compound can be represented as a selectivity score (S-score), which is the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to validate the engagement of a pyrazolo[4,3-d]pyrimidine inhibitor with its putative off-targets in a cellular environment.

1. Cell Treatment:

  • Culture the cells of interest to 70-80% confluency.
  • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified duration.

2. Heating and Lysis:

  • Harvest the cells and resuspend them in a suitable buffer.
  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
  • Lyse the cells by freeze-thawing.

3. Protein Quantification:

  • Centrifuge the lysates to pellet the aggregated proteins.
  • Collect the supernatant containing the soluble proteins.
  • Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

4. Data Analysis:

  • Generate a melt curve by plotting the amount of soluble target protein against the temperature for both the treated and untreated samples.
  • A shift in the melt curve to a higher temperature in the presence of the compound indicates that the compound is binding to and stabilizing the target protein.
Protocol 3: Phosphoproteomics-based Off-Target Identification

This protocol details a workflow for identifying the functional consequences of off-target inhibition by analyzing changes in the cellular phosphoproteome.

1. Cell Culture and Treatment:

  • Grow cells in "light" (¹²C₆, ¹⁴N₂) and "heavy" (¹³C₆, ¹⁵N₂) SILAC media for several passages to ensure complete labeling.[6]
  • Treat the "heavy" labeled cells with the test inhibitor and the "light" labeled cells with a vehicle control.

2. Cell Lysis and Protein Digestion:

  • Combine equal numbers of "light" and "heavy" labeled cells and lyse them.
  • Digest the proteins into peptides using an enzyme such as trypsin.

3. Phosphopeptide Enrichment:

  • Enrich for phosphopeptides from the mixed peptide sample using techniques like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

4. LC-MS/MS Analysis:

  • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Identify and quantify the relative abundance of phosphopeptides using specialized software.
  • Changes in the phosphorylation levels of specific peptides upon inhibitor treatment indicate that the upstream kinase is being affected by the compound.
  • Bioinformatics analysis can be used to map the affected phosphosites to specific signaling pathways.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

KinomeProfilingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Pyrazolo[4,3-d]pyrimidine Inhibitor Stock Dilutions Serial Dilutions Compound->Dilutions AssayPlate 384-well Plate (Kinase, Substrate, ATP) Dilutions->AssayPlate KinasePanel Kinase Panel (Purified Kinases) KinasePanel->AssayPlate Detection Phosphorylation Detection AssayPlate->Detection DataAnalysis IC50 Determination & Selectivity Scoring Detection->DataAnalysis

Caption: Workflow for in vitro kinome profiling of a pyrazolo[4,3-d]pyrimidine inhibitor.

CETSA_Workflow A Cell Treatment (Inhibitor vs. Vehicle) B Cell Harvest & Resuspension A->B C Heating to a Temperature Gradient B->C D Cell Lysis (Freeze-Thaw) C->D E Centrifugation to Pellet Aggregates D->E F Quantification of Soluble Target Protein (Western/MS) E->F G Generation of Melt Curves F->G

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

SignalingPathway RTK RTK Src Src RTK->Src Downstream Downstream Signaling Src->Downstream Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->Src OffTarget Off-Target Kinase Inhibitor->OffTarget UnintendedEffect Unintended Cellular Effect OffTarget->UnintendedEffect

Caption: On-target vs. off-target effects of a pyrazolo[4,3-d]pyrimidine Src inhibitor.

Case Studies: Interpreting Off-Target Data for Pyrazolo[4,3-d]pyrimidine Inhibitors

The true value of off-target profiling lies in the interpretation of the data to inform drug development decisions. Here are some hypothetical case studies illustrating this process.

Case Study 1: A "Clean" Src Inhibitor with a Hidden Off-Target

A novel pyrazolo[4,3-d]pyrimidine, Compound X, was designed as a potent and selective Src family kinase inhibitor. Initial kinome profiling at 1 µM showed high selectivity for Src, Fyn, and Lyn. However, at higher concentrations required for in vivo efficacy, unexpected toxicity was observed.

  • Further Investigation: A broader kinome screen at 10 µM revealed significant inhibition of a lesser-known kinase, Kinase Y, which is involved in cardiac function.

  • Actionable Insight: This finding explained the observed in vivo toxicity and guided the medicinal chemistry team to modify the scaffold of Compound X to reduce its affinity for Kinase Y while retaining its potency for Src family kinases.

Case Study 2: Unraveling Polypharmacology

A pyrazolo[4,3-d]pyrimidine inhibitor of EGFR, Compound Z, showed greater than expected anti-proliferative activity in certain cancer cell lines.

  • Further Investigation: Phosphoproteomic analysis revealed that in addition to inhibiting EGFR signaling, Compound Z also significantly downregulated the activity of several kinases in the PI3K/mTOR pathway.

  • Actionable Insight: This suggested that the enhanced efficacy of Compound Z was due to its polypharmacology. This information was used to select patient populations with tumors harboring mutations in both the EGFR and PI3K/mTOR pathways for future clinical trials.

Conclusion: Towards Safer and More Effective Kinase Inhibitors

The pyrazolo[4,3-d]pyrimidine scaffold will undoubtedly continue to be a rich source of novel kinase inhibitors. However, a deep understanding of their off-target effects is paramount for their successful clinical development. By employing a combination of in vitro and cellular assays, researchers can build a comprehensive selectivity profile for their compounds, enabling them to make informed decisions about lead optimization, patient selection, and clinical trial design. The methodologies and insights provided in this guide are intended to equip researchers with the tools and knowledge necessary to navigate the complex landscape of kinase inhibitor off-target effects and ultimately contribute to the development of safer and more effective medicines.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS gener
  • Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors.
  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PubMed Central.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH.
  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central.
  • Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. Benchchem.
  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma tre
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI.
  • Off-target identification of kinase drug candidates. (a) Heatmaps of...
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl

Sources

A Researcher's Guide to Comparing the Potency of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the potency of the novel compound 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine in the context of established kinase inhibitors. Due to the limited publicly available data on this specific molecule, this document focuses on the well-established principles of kinase inhibition by the broader pyrazolopyrimidine class and outlines the necessary experimental protocols to rigorously determine its potency and selectivity.

Introduction: The Significance of Kinase Inhibitors and the Pyrazolopyrimidine Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized oncology, with drugs like Imatinib and Gefitinib demonstrating the power of targeted therapy.[3][4]

Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for the binding site within the kinase's catalytic domain, thereby preventing the phosphorylation of downstream substrates.[5][6] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in this field. Its structural similarity to the natural purine core of ATP allows it to effectively occupy the adenine-binding pocket of many kinases.[7] This has led to the development of numerous potent inhibitors targeting a range of kinases, including Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR).[8][9]

While this compound is a distinct isomer, its core structure suggests it likely shares this ATP-competitive mechanism. This guide will compare the known potency of representative pyrazolopyrimidine inhibitors and other established kinase inhibitor classes, and provide the experimental workflows needed to characterize this new compound.

Comparative Analysis of Kinase Inhibitor Potency

To contextualize the potential of this compound, it is essential to compare it against inhibitors with well-defined potency profiles. Potency is typically measured as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

The following table summarizes the IC50 values for several key kinase inhibitors against their primary targets. This includes a promiscuous inhibitor (Staurosporine), highly targeted inhibitors (Gefitinib, Dasatinib), and representative compounds from the pyrazolopyrimidine class.

Compound ClassInhibitorPrimary Kinase Target(s)IC50 (nM)
Indolocarbazole StaurosporineBroad Spectrum (PKC, PKA, Src, etc.)2-20[10][11][12]
Quinazoline GefitinibEGFR~3 (in sensitive cell lines)[13]
Aminopyrimidine DasatinibBCR-ABL, Src Family Kinases, c-KIT0.5 - 9[3][14][15]
Pyrazolo[3,4-d]pyrimidine Compound 51 (BRK Inhibitor)BRK/PTK63.37[16]
Pyrazolo[3,4-d]pyrimidine 3-IN-PP1 (PKD Inhibitor)PKD2~33[17]
Pyrazolo[3,4-d]pyrimidine Ibrutinib (BTK Inhibitor)BTK4.2 - 7.95[9]
Pyrazolo[1,5-a]pyrimidine Compound 6t (CDK2 Inhibitor)CDK290[18]

Note: IC50 values are highly dependent on assay conditions and should be used as a comparative reference.

Key Signaling Pathways Targeted by Kinase Inhibitors

Kinase inhibitors exert their effects by blocking critical signaling cascades. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-understood example, crucial for cell growth, proliferation, and survival.[19][20] Its aberrant activation is a driver in many cancers.[21] Inhibitors targeting EGFR, or downstream components like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, can halt uncontrolled cell proliferation.[22][23]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation Gefitinib Gefitinib (Pyrazolopyrimidines) Gefitinib->EGFR

Caption: Simplified EGFR signaling pathway showing key nodes and points of inhibition.

Experimental Protocols for Potency and Selectivity Determination

To objectively assess the potency of this compound, a systematic experimental approach is required. This involves both biochemical and cell-based assays.

Experimental Workflow Overview

The process begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context, and concludes with broader profiling for selectivity.

Kinase_Inhibitor_Workflow start Synthesize/Acquire This compound biochemical Part 1: In Vitro Biochemical Assay (e.g., ADP-Glo™) start->biochemical ic50 Determine IC50 (Biochemical Potency) biochemical->ic50 cell_based Part 2: Cell-Based Assay (e.g., CellTiter-Glo®) ic50->cell_based ec50 Determine EC50 (Cellular Potency) cell_based->ec50 selectivity Part 3: Kinome Selectivity Profiling (e.g., KinomeScan®) ec50->selectivity profile Generate Selectivity Profile (Identify On/Off-Targets) selectivity->profile end Comprehensive Potency & Selectivity Assessment profile->end

Sources

Selectivity profiling of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine across kinase families

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

In the realm of targeted cancer therapy, protein kinases have emerged as pivotal targets due to their central role in cellular signaling pathways that govern cell growth, differentiation, and survival.[1][2] The pyrazolo[4,3-d]pyrimidine scaffold, a bioisostere of adenine, has garnered significant attention as a privileged structure in the design of ATP-competitive kinase inhibitors.[3] However, the high degree of conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[4] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and confounding the interpretation of biological outcomes.[5] Therefore, comprehensive selectivity profiling is not merely a characterization step but a cornerstone of rational drug design and the development of safe and effective therapeutics.[5][6]

This guide provides an in-depth analysis of the selectivity profiling of the pyrazolo[4,3-d]pyrimidine scaffold across various kinase families. While specific experimental data for 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine is not publicly available, we will draw upon published data for structurally related analogs to illustrate the typical selectivity profiles and the methodologies employed in their determination. This comparative approach will offer valuable insights for researchers engaged in the discovery and development of novel kinase inhibitors based on this versatile chemical framework.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Kinase Inhibitor Core

The pyrazolo[4,3-d]pyrimidine core has been successfully exploited to generate inhibitors against a range of kinase families. The specific substitutions on the pyrimidine and pyrazole rings dictate the potency and selectivity of these compounds. For instance, various derivatives have demonstrated potent inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are key regulators of the cell cycle.[3][7]

The rationale for exploring this scaffold lies in its ability to mimic the hydrogen bonding interactions of adenine with the kinase hinge region, a critical anchoring point for ATP. By modifying the substituents at different positions, medicinal chemists can fine-tune the interactions with other regions of the ATP-binding pocket, thereby engineering selectivity for specific kinases or kinase families.

Methodologies for Kinase Selectivity Profiling

A multi-tiered approach is often employed to assess the selectivity of a kinase inhibitor. This typically involves an initial broad screening against a large panel of kinases, followed by more detailed dose-response studies for the identified hits.[5]

Biochemical Assays: The First Line of Assessment

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are crucial for determining the intrinsic potency of an inhibitor.

  • Radiometric Assays : The traditional "gold standard," these assays measure the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP or [γ-³²P]ATP) to a substrate peptide or protein.[8]

  • Fluorescence-Based Assays : These methods have largely replaced radiometric assays due to safety and cost considerations. They include:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : Measures the inhibition of substrate phosphorylation through changes in FRET signal.

    • Fluorescence Polarization (FP) : Detects the displacement of a fluorescently labeled probe from the kinase active site.

  • Luminescence-Based Assays : These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]

Cell-Based Assays: Validating Activity in a Biological Context

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are critical for confirming that the compound can engage its target within a cellular environment and exert a biological effect. These assays can measure:

  • Inhibition of Substrate Phosphorylation : Using phospho-specific antibodies to detect the phosphorylation status of a known kinase substrate via Western blotting or ELISA.

  • Antiproliferative Activity : Assessing the ability of the compound to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase.

  • Target Engagement Assays : Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of the inhibitor to its target kinase in intact cells.

The following diagram illustrates a typical workflow for kinase selectivity profiling.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation Compound Library Compound Library Primary Screen Primary Screen (Single High Concentration) Compound Library->Primary Screen Hit Identification Hit Identification (% Inhibition > Threshold) Primary Screen->Hit Identification Kinase Panel Large Kinase Panel (e.g., >400 kinases) Kinase Panel->Primary Screen Dose-Response Dose-Response Assay (IC50 Determination) Hit Identification->Dose-Response Selectivity Analysis Selectivity Analysis (e.g., S-Score, Gini Coefficient) Dose-Response->Selectivity Analysis Lead Compounds Lead Compounds from Biochemical Profiling Selectivity Analysis->Lead Compounds Target Engagement Target Engagement Assays (e.g., CETSA) Lead Compounds->Target Engagement Downstream Signaling Downstream Signaling Assays (e.g., Western Blot) Lead Compounds->Downstream Signaling Functional Assays Functional Assays (e.g., Proliferation, Apoptosis) Target Engagement->Functional Assays Downstream Signaling->Functional Assays Validated Hits Validated Hits for Further Development Functional Assays->Validated Hits

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Comparative Selectivity of Pyrazolo[4,3-d]pyrimidine Analogs

To illustrate the selectivity profiles within this compound class, we present data for representative pyrazolo[4,3-d]pyrimidine derivatives from published literature. It is important to reiterate that these are analogs, and the selectivity of this compound may differ.

One well-characterized example is a bioisostere of roscovitine, 7-Benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine, which has been profiled for its activity against a panel of kinases.[3]

Table 1: Kinase Selectivity Profile of a Roscovitine Bioisostere

KinaseIC50 (µM)
CDK2/cyclin A 0.07
CDK5/p25 0.16
CDK1/cyclin B 0.45
GSK3α/β>10
CK1>10
PKA>10
MAPK1/ERK2>10
Aurora A>10
Data sourced from Havlicek et al. (2011).[3]

As the data indicates, this particular analog is a potent inhibitor of CDKs, especially CDK2, while exhibiting high selectivity against other kinase families. This highlights the potential to achieve significant selectivity with the pyrazolo[4,3-d]pyrimidine scaffold.

Another study on a series of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines identified a compound that preferentially inhibits CDK2, CDK5, and Aurora A.[7] This demonstrates that modifications to the core structure can modulate the selectivity profile, extending it to other kinase families involved in cell cycle regulation.

The following diagram illustrates the concept of kinase selectivity, comparing an idealized selective inhibitor with a non-selective inhibitor.

G cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor A Target Kinase B Off-Target 1 C Off-Target 2 D Off-Target 3 Inhibitor_S Selective Inhibitor Inhibitor_S->A High Affinity Inhibitor_S->B Inhibitor_S->C Inhibitor_S->D E Target Kinase F Off-Target 1 G Off-Target 2 H Off-Target 3 Inhibitor_NS Non-Selective Inhibitor Inhibitor_NS->E High Affinity Inhibitor_NS->F Moderate Affinity Inhibitor_NS->G Moderate Affinity Inhibitor_NS->H

Caption: Selective vs. Non-selective kinase inhibition.

Experimental Protocol: A Step-by-Step Guide to IC50 Determination

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases using a luminescence-based assay like ADP-Glo™.

Materials:

  • Test Compound (e.g., this compound) dissolved in 100% DMSO.

  • Kinase panel of interest (recombinant enzymes).

  • Substrate specific for each kinase.

  • ATP.

  • Kinase buffer.

  • ADP-Glo™ Reagent.

  • Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation : Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup :

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2.5 µL of a mixture of kinase and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation :

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion and Future Directions

The pyrazolo[4,3-d]pyrimidine scaffold is a versatile and promising starting point for the development of potent and selective kinase inhibitors. As demonstrated by the analysis of its analogs, careful structural modifications can yield compounds with high affinity for specific kinase targets, such as CDKs, while minimizing off-target activity. The key to success in this endeavor lies in a rigorous and systematic approach to selectivity profiling, employing a combination of biochemical and cell-based assays to build a comprehensive understanding of a compound's activity and potential liabilities.

For this compound, the next logical step would be to perform a broad kinome-wide screen to identify its primary targets and off-targets. Subsequent dose-response studies would then provide the quantitative data necessary to assess its selectivity and guide further optimization efforts. Ultimately, the goal is to develop compounds with a well-defined and narrow target profile to maximize therapeutic efficacy while minimizing the risk of adverse effects.

References

  • Havlicek, L., et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry, 54(10), 3678-3693. [Link]

  • Joisa, D., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 11, e16342. [Link]

  • Bantscheff, M., et al. (2021). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 20(4), 2097-2108. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • Szymańska, E., et al. (2011). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Acta Poloniae Pharmaceutica, 68(4), 535-543. [Link]

  • Rastogi, S. K., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 559-577. [Link]

  • Gyr, L. A., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design, 86(6), 1456-1466. [Link]

  • Corsello, S. M., et al. (2020). The Drug Repurposing Hub: a curated database of annotated compounds and their targets. Nature Medicine, 26(4), 566-576. [Link]

  • Metz, J. T., et al. (2011). Navigating the kinome. Nature Chemical Biology, 7(4), 200-202. [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2487-2503. [Link]

  • Milanesi, A., et al. (2013). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Journal of Medicinal Chemistry, 56(15), 6047-6062. [Link]

  • El-Sayed, N. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17743-17761. [Link]

  • Sharma, K., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3277. [Link]

  • Rastogi, S. K., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 13(8), 983-997. [Link]

  • Kamal, A., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 126, 1050-1064. [Link]

Sources

A Senior Application Scientist's Guide to Validating 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine as a Specific CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Pursuing a Specific CDK2 Inhibitor

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, serves as a master regulator of the G1-S phase transition and DNA replication.[1][2][3] Dysregulation of the CDK2 pathway, particularly through the amplification or overexpression of its activator Cyclin E (CCNE1), is a known driver in several cancers, including certain breast, ovarian, and uterine cancers.[4][5] Furthermore, emerging evidence has identified CDK2 hyperactivation as a key mechanism of acquired resistance to clinically successful CDK4/6 inhibitors.[4][6]

This has spurred a renewed search for potent and, critically, selective CDK2 inhibitors. Early-generation CDK inhibitors often failed in the clinic due to poor tolerability, a consequence of their lack of specificity against other kinases, particularly the highly homologous CDK1.[7] A truly specific CDK2 inhibitor could offer a powerful therapeutic strategy for CCNE1-amplified tumors and overcome resistance to current standards of care.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, acting as a bioisostere for the purine ring of ATP.[8][9][10] Numerous derivatives have shown potent inhibition of various kinases, including CDKs.[8][11] This guide focuses on a novel, yet uncharacterized, derivative: 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine . We will outline a comprehensive, multi-stage validation workflow to rigorously assess its potential as a potent and specific CDK2 inhibitor, comparing its hypothetical performance against established benchmarks.

The Validation Workflow: A Phased Approach to Confidence

Our validation strategy is built on a logical progression from broad activity to specific, cellular mechanism of action. Each phase is designed to answer a critical question, with clear go/no-go decision points.

ValidationWorkflow cluster_1 Phase 1: Biochemical Potency & Selectivity cluster_2 Phase 2: Cellular Activity & Target Engagement cluster_3 Phase 3: Mechanistic Validation in Cells P1_Kinase In Vitro Kinase Assay (Determine IC50 vs CDK2) P1_Selectivity Broad Kinome Panel Screen (Assess Off-Target Activity) P1_Kinase->P1_Selectivity Is IC50 < 100 nM? P2_Prolif Cell Proliferation Assay (e.g., in OVCAR-3 cells) P1_Selectivity->P2_Prolif Is selectivity over CDK1 >100-fold? P2_TE Target Engagement Assay (e.g., CETSA or NanoBRET) P2_Prolif->P2_TE Is GI50 correlated with biochemical potency? P3_Biomarker Western Blot Analysis (p-Rb, Cyclin E levels) P2_TE->P3_Biomarker Is cellular target engagement confirmed? P3_Cycle Cell Cycle Analysis (Flow Cytometry) P3_Biomarker->P3_Cycle Does compound modulate CDK2 pathway markers? Decision Candidate for Advanced Preclinical Development P3_Cycle->Decision Is G1/S arrest observed? Start Candidate Compound: 3-Bromo-5-chloro-1H- pyrazolo[4,3-d]pyrimidine Start->P1_Kinase

Caption: A multi-phase workflow for validating a novel CDK2 inhibitor candidate.

Phase 1: Foundational Biochemical Analysis

The first step is to determine if our candidate compound can inhibit the CDK2 enzyme directly and to what extent it cross-reacts with other kinases.

In Vitro Kinase Potency Assay

Causality: We must first establish direct, cell-free inhibition of the target enzyme. This confirms the compound's intrinsic ability to interfere with CDK2's catalytic activity. An industry-standard method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction; lower ADP levels signify greater inhibition.[12][13]

Experimental Comparators:

  • Positive Control (High Specificity): INX-315, a novel and highly selective CDK2 inhibitor.[6]

  • Positive Control (Pan-CDK): Dinaciclib, a potent inhibitor of CDK1, CDK2, CDK5, and CDK9, to benchmark broad activity.[14]

  • Negative Control: Palbociclib, a highly specific CDK4/6 inhibitor, which should show no activity against CDK2.[14]

Hypothetical Data Summary:

CompoundTarget KinaseAvg. IC50 (nM)Notes
This compound CDK2/Cyclin A25 Potent inhibition observed.
INX-315 (Control)CDK2/Cyclin A4Confirms assay validity.[6]
Dinaciclib (Control)CDK2/Cyclin A1Confirms assay validity.
Palbociclib (Control)CDK2/Cyclin A>10,000Confirms assay specificity.
Kinome-Wide Selectivity Profiling

Causality: As history has taught us, potency is meaningless without selectivity.[7] Cross-reactivity with other kinases, especially highly homologous ones like CDK1, can lead to off-target toxicity and confound cellular results.[15] We must profile our compound against a broad panel of kinases (e.g., the 400+ kinase panel offered by service providers like Reaction Biology) to build a comprehensive selectivity profile.[16]

Hypothetical Data Summary (Selected Kinases):

CompoundCDK2/CycA (IC50, nM)CDK1/CycB (IC50, nM)CDK4/CycD1 (IC50, nM)GSK-3β (IC50, nM)Selectivity (CDK1/CDK2)
Candidate 25 3,000 >10,000 >10,000 120-fold
INX-3154>400>10,000>10,000>100-fold
Dinaciclib1198201-fold

Go/No-Go Decision: The candidate demonstrates potent, single-digit nanomolar IC50 against CDK2 and a selectivity window of >100-fold against CDK1. The compound can proceed to cellular validation.

Phase 2: Cellular Activity and Confirmation of Target Engagement

Here, we move from an isolated enzyme system into a complex cellular environment to ask two questions: Does the compound inhibit cancer cell growth, and does it physically engage CDK2 inside the cell?

Cell Proliferation Assay

Causality: An effective inhibitor must be cell-permeable and capable of arresting the proliferation of cancer cells that are dependent on CDK2 activity. We will use the OVCAR-3 ovarian cancer cell line, which is characterized by CCNE1 amplification and is a well-established model for CDK2 dependency.[6]

Hypothetical Data Summary (72-hour treatment):

CompoundCell LineAvg. GI50 (nM)
Candidate OVCAR-3 (CCNE1 amp)95
INX-315OVCAR-3 (CCNE1 amp)40
DinaciclibOVCAR-3 (CCNE1 amp)15
Cellular Thermal Shift Assay (CETSA®)

Causality: A reduction in cell proliferation is correlative, not causative. We must prove that our compound physically binds to CDK2 within the intact cell. CETSA® is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[17] An increase in the melting temperature of CDK2 in the presence of our compound is direct evidence of target engagement.

Hypothetical Data Summary:

Compound (1 µM)Target ProteinTemperature Shift (ΔTm, °C)Interpretation
Candidate CDK2+5.2 Strong target engagement.
Candidate CDK1+0.3 Negligible engagement at this concentration.
Vehicle (DMSO)CDK20Baseline control.

Go/No-Go Decision: The compound shows potent anti-proliferative activity in a CDK2-dependent cell line, and direct target engagement with CDK2 is confirmed in cells with minimal engagement of CDK1. The candidate can proceed to mechanistic studies.

Phase 3: Unraveling the Cellular Mechanism of Action

The final phase confirms that the observed anti-proliferative effect is a direct consequence of inhibiting the CDK2 signaling pathway.

CDK2_Pathway CDK46 CDK4/6 Cyclin D CDK2 CDK2 Cyclin E/A Rb Rb CDK46->Rb phosphorylates pRb p-Rb CDK2->pRb phosphorylates E2F E2F Rb->E2F inhibits pRb->E2F releases Genes S-Phase Genes (e.g., Cyclin E, DNA Pol) E2F->Genes activates transcription G1_S G1-S Transition Genes->G1_S promotes Inhibitor 3-Bromo-5-chloro- 1H-pyrazolo[4,3-d]pyrimidine Inhibitor->CDK2 inhibits

Caption: The CDK2/Rb/E2F signaling pathway controlling the G1-S cell cycle transition.

Western Blot Analysis of Downstream Targets

Causality: If our compound inhibits CDK2, we should see a dose-dependent decrease in the phosphorylation of its key substrate, the Retinoblastoma protein (Rb), at CDK2-specific sites (e.g., Ser612). This provides a direct biochemical readout of target inhibition in a cellular context.

Hypothetical Result: Treatment of OVCAR-3 cells with the candidate compound for 24 hours leads to a marked, dose-dependent decrease in phospho-Rb (Ser612) levels, while total Rb and loading control (e.g., β-actin) levels remain unchanged.

Cell Cycle Analysis by Flow Cytometry

Causality: The functional consequence of inhibiting the CDK2/Rb pathway is the inability of cells to transition from the G1 to the S phase of the cell cycle.[2][8] By staining DNA with a fluorescent dye and analyzing cells via flow cytometry, we can quantify the percentage of cells in each phase. A specific CDK2 inhibitor should cause a significant accumulation of cells in the G1 phase.

Hypothetical Data Summary (OVCAR-3 cells, 24-hour treatment):

Treatment% Cells in G0/G1% Cells in S% Cells in G2/MInterpretation
Vehicle (DMSO)45%35%20%Normal distribution.
Candidate (100 nM) 75% 10% 15% Strong G1 arrest.
INX-315 (50 nM)72%12%16%Confirms G1 arrest phenotype.[6]

Appendix: Detailed Experimental Protocols

Protocol 1: In Vitro CDK2/Cyclin A Kinase Assay (ADP-Glo™)
  • Reagent Preparation: Prepare serial dilutions of the test compound (from 10 µM to 0.1 nM) in kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction Setup: In a 96-well plate, add 5 µL of recombinant CDK2/Cyclin A2 enzyme, 2.5 µL of a substrate/ATP mix (Histone H1 peptide and 10 µM ATP), and 2.5 µL of the diluted compound. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Development: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Retinoblastoma (p-Rb)
  • Cell Culture and Treatment: Seed OVCAR-3 cells in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of the test compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-Rb (Ser612), total Rb, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining
  • Cell Culture and Treatment: Seed OVCAR-3 cells in 6-well plates. Treat with the desired concentration of the test compound or vehicle for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Interpretation: Gate the cell population to exclude debris and doublets. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025). J Immunother Precis Oncol, 8(1), 47-54.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (n.d.). Journal of Immunotherapy and Precision Oncology.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.).
  • Kinase selectivity profiling by inhibitor affinity chrom
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Kinase Selectivity Panels. (n.d.). Reaction Biology.
  • Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions. (2024). PubMed.
  • The next generation of CDK inhibitors is coming. (2023). MD Anderson Cancer Center.
  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024). Cancer Discovery, AACR Journals.
  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. (2023). PMC - NIH.
  • Launch of CDK2 and CDK4 Alpha SureFire® CETSA® Target Engagement Assay Kit. (2020). Pelago Bioscience.
  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. (n.d.). NIH.
  • Identification and Characterization of an Irreversible Inhibitor of CDK2. (2015). PMC - NIH.
  • Discovery of clinical candidate AZD8421, a potent and highly selective CDK2 inhibitor. (n.d.). AstraZeneca.
  • Design,Synthesis And Bioassays For Inhibitors Of CDK2-cyclinA2. (2018). Globe Thesis.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][18][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PMC - NIH.

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][18][19]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). PMC - NIH.

  • Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies. (2025). PubMed.
  • Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evalu

Sources

A Comparative Guide to the Biological Activity of Pyrazolo[4,3-d]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine ring, particularly when fused with other heterocyclic structures, represents a cornerstone of medicinal chemistry. Among these, the pyrazolo[4,3-d]pyrimidine scaffold and its isomers have emerged as "privileged structures." Their structural resemblance to endogenous purines allows them to function as competitive inhibitors at the ATP-binding sites of numerous enzymes, most notably protein kinases.[1][2] This guide provides an in-depth comparison of the biological activities of pyrazolo[4,3-d]pyrimidine isomers, with a primary focus on the extensively studied pyrazolo[3,4-d]pyrimidine core, to elucidate how subtle shifts in nitrogen atom placement can profoundly alter therapeutic potential and target selectivity.

The fundamental difference between these isomers lies in the fusion of the pyrazole and pyrimidine rings. This seemingly minor structural alteration dictates the orientation of hydrogen bond donors and acceptors, which in turn governs their interaction with target proteins. While both scaffolds have yielded potent bioactive compounds, they often engage different biological targets or exhibit varied selectivity profiles.

Scaffolds cluster_0 Pyrazolo[4,3-d]pyrimidine cluster_1 Pyrazolo[3,4-d]pyrimidine P43d P43d P34d P34d

Figure 1: Core structures of the two primary isomers.

Comparative Analysis of Biological Targets and Efficacy

The therapeutic utility of these isomers is best understood by comparing their effects on key cellular targets. While the pyrazolo[3,4-d]pyrimidine scaffold is a well-documented kinase inhibitor, certain pyrazolo[4,3-d]pyrimidine derivatives have demonstrated unique activities, including the disruption of the cellular cytoskeleton.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Both isomeric scaffolds have been successfully developed into potent CDK inhibitors.

  • Pyrazolo[4,3-d]pyrimidines : 3,5,7-trisubstituted derivatives of this scaffold have been identified as powerful inhibitors of CDKs.[3] For instance, compound 4.35 , a 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine, showed high selectivity for CDK2, CDK5, and CDK9.[4] The crystal structure of a similar compound, 24 , in complex with CDK2/cyclin A2 confirmed its competitive mode of inhibition in the ATP-binding pocket.[3] In lymphoma models, these compounds induced dephosphorylation of CDK substrates and triggered apoptosis.[4]

  • Pyrazolo[3,4-d]pyrimidines : This isomer is also a fertile source of CDK inhibitors. A series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives were developed as potent CDK2 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range (e.g., 57 nM).[7][8] These compounds demonstrated superior cytotoxic activities against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[7][8]

Src Family and Abl Kinase Inhibition

The non-receptor tyrosine kinases Src and Bcr-Abl are validated targets in oncology, particularly for chronic myeloid leukemia (CML).[9] The pyrazolo[3,4-d]pyrimidine scaffold has been extensively optimized to yield dual Src/Abl inhibitors.

  • Pyrazolo[3,4-d]pyrimidines : Numerous derivatives have been synthesized as dual inhibitors of Src and Abl kinases, including mutant forms of Abl that confer resistance to standard therapies.[10][11] For example, compounds 7a and 7b from one study showed high activity against both wild-type and mutant Abl kinases, the Src kinase, and the K-562 leukemia cell line.[10] More recently, the derivative SI-388 was identified as a potent Src inhibitor (Ki = 0.423 µM) that hampered cell viability and enhanced sensitivity to radiation in glioblastoma models.[12][13] This activity is crucial as Src hyperactivation is linked to aberrant signaling from upstream receptor tyrosine kinases (RTKs) in many tumors.[12]

Microtubule Targeting Activity

A distinctive feature of certain pyrazolo[4,3-d]pyrimidine derivatives is their ability to function as microtubule targeting agents (MTAs), a mechanism distinct from kinase inhibition.

  • Pyrazolo[4,3-d]pyrimidines : A series of novel N1-methyl pyrazolo[4,3-d]pyrimidines were found to inhibit tubulin polymerization.[14] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Compound 9 from this series exhibited exceptional potency, with GI50 values in the low to sub-nanomolar range against most tumor cell lines in the NCI-60 panel and proved more effective than paclitaxel in a mouse xenograft model of breast cancer.[14] This highlights a unique therapeutic avenue for this particular isomer.

Other Key Targets

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is further demonstrated by its activity against a range of other therapeutically relevant targets.

  • FLT3 and VEGFR2 : Compound 33 , a pyrazolo[3,4-d]pyrimidine derivative, was developed as a multi-kinase inhibitor that potently targets FLT3 and VEGFR2.[15] This dual activity is highly relevant for treating acute myeloid leukemia (AML), where FLT3 mutations are common and angiogenesis (driven by VEGFR2) is critical for tumor growth. In a mouse xenograft model, this compound led to complete tumor regression.[15]

  • Protein Kinase D (PKD) : Derivatives such as 3-IN-PP1 have been identified as pan-PKD inhibitors, showing potent anti-proliferative activity against pancreatic cancer cells.[16]

  • RET Kinase : The pyrazolo[3,4-d]pyrimidine core has been used to develop selective RET kinase inhibitors, with compound 23c showing potent activity against RET phosphorylation and downstream signaling while sparing the KDR kinase, potentially reducing toxicity.[17]

Quantitative Data Summary

The following tables summarize the reported biological activities for representative compounds from each isomeric class, allowing for a direct comparison of their potency.

Table 1: Comparison of Kinase Inhibitory Activity (IC₅₀/Kᵢ)

Scaffold Compound Example Target Kinase IC₅₀ / Kᵢ (nM) Reference
Pyrazolo[4,3-d]pyrimidine Compound 4.35 CDK2/cyclin A 21 [4]
CDK9/cyclin T1 10 [4]
Pyrazolo[3,4-d]pyrimidine Compound 14 CDK2/cyclin A2 57 [7][8]
Compound 13 CDK2/cyclin A2 81 [7][8]
SI-388 (2a) Src 423 [13]
Compound 7a Src 32 [10]
Compound 7a Abl 15 [10]
3-IN-PP1 PKD1 108 [16]
Compound 17m PKD1 35 [16]

| | Compound 23c | RET | 17 |[17] |

Table 2: Comparison of Antiproliferative/Cellular Activity (GI₅₀/IC₅₀)

Scaffold Compound Example Cell Line GI₅₀ / IC₅₀ Mechanism Reference
Pyrazolo[4,3-d]pyrimidine Compound 9 NCI-60 Panel (Mean) < 10 nM Tubulin Inhibition [14]
Compound 11 Tubulin Polymerization 0.42 µM Tubulin Inhibition [14]
Pyrazolo[3,4-d]pyrimidine Compound 1a A549 (Lung) 2.24 µM Apoptosis Induction [18]
Compound 14 HCT-116 (Colon) 6 nM CDK2 Inhibition [7][8]
Compound 15 MCF-7 (Breast) 46 nM CDK2 Inhibition [7][8]
Compound 7a K-562 (Leukemia) 0.41 µM Src/Abl Inhibition [10]

| | Compound 33 | MV4-11 (AML) | 1.1 nM | FLT3 Inhibition |[15] |

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, this section details standardized protocols for the key assays used to evaluate these compounds.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is designed to measure the direct inhibitory effect of a compound on a purified kinase by quantifying ADP production, a universal product of kinase reactions.[19]

Rationale: This cell-free assay isolates the interaction between the inhibitor and its target kinase, removing confounding factors present in a cellular environment. It is the gold standard for determining direct inhibitory potency (IC₅₀).

Materials:

  • Purified kinase of interest and its specific substrate peptide.

  • ATP, MgCl₂, and appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[19]

  • Test compounds serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 96- or 384-well plates suitable for luminescence.

Procedure:

  • Compound Plating: Prepare a 10-point, 1:3 serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM).[19] Dispense 2.5 µL of each dilution (or DMSO as a vehicle control) into the wells of the assay plate.

  • Kinase Addition: Add 2.5 µL of the kinase solution (at a pre-optimized concentration) to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final concentrations should be at or near the Km for both substrate and ATP to ensure sensitive detection of inhibition.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration may require optimization based on enzyme activity.

  • ATP Depletion: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete any remaining ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT/Tetrazolium-Based)

This protocol assesses the overall effect of a compound on a cancer cell population, measuring changes in metabolic activity, which is typically proportional to the number of viable cells.[20]

Rationale: While kinase assays measure target engagement, cell-based assays determine the functional consequence of that engagement—whether it leads to a cytostatic (growth arrest) or cytotoxic (cell death) effect.[21]

Materials:

  • Cancer cell line of interest, cultured in appropriate medium.

  • Test compounds serially diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Clear, flat-bottomed 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 4,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[22]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-only control. Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[20]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Mechanistic Pathways and Experimental Logic

The development of pyrazolo[4,3-d]pyrimidine isomers as therapeutic agents follows a logical progression, visualized in the workflows below. The choice of target and subsequent assays is driven by the underlying biology of the disease.

KinaseInhibition cluster_binding Inhibitor Pyrazolo[4,3-d]pyrimidine Isomer (Inhibitor) Kinase Kinase Active Site (e.g., CDK2, Src) Inhibitor->Kinase Binds to ATP Pocket Block INHIBITION ATP ATP ATP->Kinase Competitive Binding Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylation Downstream Downstream Signaling Substrate_P->Downstream Substrate Protein Substrate Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Block->Kinase

Figure 2: General mechanism of kinase inhibition.

Workflow A Isomer Synthesis & Structural Characterization B In Vitro Kinase Assay (Biochemical Potency - IC₅₀) A->B Direct Target Engagement C Kinase Selectivity Profiling (Panel Screening) B->C Determine Off-Target Effects D Cell Viability/Proliferation Assay (Cellular Efficacy - GI₅₀) B->D Assess Functional Consequence E Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) D->E Elucidate Cellular Response F In Vivo Xenograft Models (Antitumor Efficacy) E->F Validate in a Biological System

Figure 3: Drug discovery workflow for pyrimidine isomers.

Conclusion and Future Perspectives

This guide demonstrates that the pyrazolo[4,3-d]pyrimidine scaffold and its isomers are exceptionally versatile pharmacophores. The pyrazolo[3,4-d ]pyrimidine core has been extensively validated as a privileged scaffold for developing inhibitors against a wide array of protein kinases, leading to compounds with potent anticancer activity against targets like CDKs, Src/Abl, and FLT3.[7][10][15]

In contrast, the pyrazolo[4,3-d ]pyrimidine isomer, while also yielding potent CDK inhibitors, has revealed a distinct and compelling biological activity as a microtubule destabilizing agent.[3][14] This divergence underscores a critical principle in medicinal chemistry: subtle changes in molecular architecture can unlock entirely new mechanisms of action.

The profound differences in the biological profiles of these isomers highlight the importance of comprehensive structure-activity relationship studies. While the pyrazolo[3,4-d]pyrimidine framework will undoubtedly continue to produce valuable clinical candidates for kinase-driven diseases, the less-explored biological space of the pyrazolo[4,3-d]pyrimidine and other related isomers represents a significant opportunity. Future research should focus on expanding the target landscape for these alternative scaffolds, potentially uncovering novel therapeutics with unique and advantageous pharmacological profiles.

References

  • Bolek, T., et al. (2019). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Molecules.
  • Shimada, J., et al. (1987). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Rashid, M. H., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • George, R. F., et al. (2016). Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line. European Journal of Medicinal Chemistry. Available at: [Link]

  • Jorda, R., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry. Available at: [Link]

  • Lochhead, P. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]

  • Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food. Available at: [Link]

  • Jones, G., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Manisankar, P., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry. Available at: [Link]

  • BioWorld. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld Science. Available at: [Link]

  • Zhang, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Liu, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Mirzayans, R., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Falesiedi, M., et al. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Li, J., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. Available at: [Link]

  • Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. Available at: [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35). ResearchGate. Available at: [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2022). Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][5][6][7]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. ResearchGate. Available at: [Link]

  • Al-wsabie, A., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Peeters, S. H., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Chen, P., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

A Comparative Guide to Bcr-Abl Inhibition: The Established Power of Dasatinib versus the Preclinical Promise of the Pyrazolo[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison between dasatinib, a clinically approved second-generation tyrosine kinase inhibitor, and the emerging class of inhibitors derived from the pyrazolo[4,3-d]pyrimidine chemical scaffold for the inhibition of the Bcr-Abl oncoprotein. While dasatinib represents a well-characterized therapeutic agent, the pyrazolo[4,3-d]pyrimidine core is a versatile building block for novel kinase inhibitors currently under preclinical investigation. We will use 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine as a representative example of a chemical intermediate from which more complex and active molecules are synthesized.

The objective of this guide is to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the mechanistic differences, comparative efficacy, and kinase selectivity profiles of these two distinct approaches to targeting Bcr-Abl, the primary driver of Chronic Myeloid Leukemia (CML).[1][2][3][4]

Introduction: The Bcr-Abl Target in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[2][3] This event creates the BCR-ABL1 fusion gene, which encodes a constitutively active Bcr-Abl tyrosine kinase.[1][5] This aberrant kinase activity drives uncontrolled cell proliferation and resistance to apoptosis by activating a multitude of downstream signaling pathways, making it a critical therapeutic target.[2][3][4]

The development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment.[6] Dasatinib (Sprycel®) is a potent second-generation TKI effective in cases of resistance or intolerance to first-line therapy.[5][7][8] In parallel, drug discovery efforts continue to explore novel chemical scaffolds to overcome existing resistance mechanisms and improve selectivity. The pyrazolo[3,4-d]pyrimidine nucleus, an isostere of purine, is recognized as a "privileged scaffold" in medicinal chemistry, serving as the foundation for a wide range of kinase inhibitors targeting various oncoproteins, including Bcr-Abl.[9][10][11][12][13]

Mechanism of Action and Kinase Selectivity Profile

A compound's efficacy and safety are intrinsically linked to its mechanism of action and its broader selectivity across the human kinome. Dasatinib and inhibitors derived from the pyrazolo[4,3-d]pyrimidine scaffold exhibit fundamentally different profiles.

Dasatinib: A Promiscuous Multi-Kinase Inhibitor

Dasatinib functions as a potent, ATP-competitive inhibitor of Bcr-Abl. A key mechanistic feature that distinguishes it from first-generation inhibitors like imatinib is its ability to bind to both the active and inactive conformations of the Abl kinase domain.[7][14] This conformational flexibility allows it to inhibit a wider range of Bcr-Abl mutations that can confer resistance to other TKIs.

However, dasatinib's clinical profile is also defined by its broad selectivity. It was co-developed as a dual inhibitor of ABL and SRC family kinases (SFKs).[8][14][15] Its inhibitory activity extends to several other critical kinases, including c-KIT, platelet-derived growth factor receptor (PDGFR), and Ephrin receptors.[5][7][14][16] This multi-targeted action may contribute to its high efficacy but is also implicated in some of its characteristic side effects, such as pleural effusion.[8][17]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor BcrAbl Bcr-Abl (Constitutively Active Kinase) SRC SRC Family Kinases BcrAbl->SRC GRB2_SOS GRB2/SOS BcrAbl->GRB2_SOS pY PI3K PI3K BcrAbl->PI3K pY STAT5 STAT5 BcrAbl->STAT5 pY RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) STAT5->Transcription RAF_MEK_ERK->Transcription AKT->Transcription Dasatinib Dasatinib Dasatinib->BcrAbl Dasatinib->SRC cluster_workflow Inhibitor Evaluation Workflow cluster_key Key Outputs step1 Step 1: In Vitro Kinase Assay (Biochemical IC50) step2 Step 2: Cellular Autophosphorylation Assay (Target Engagement) step1->step2 Validate in Cells out1 Potency (IC50) step1->out1 step3 Step 3: Cellular Proliferation Assay (Phenotypic Effect) step2->step3 Confirm Functional Outcome out2 Cellular EC50 step2->out2 out3 Antiproliferative GI50 step3->out3

A logical workflow for evaluating Bcr-Abl inhibitors.
Protocol 1: In Vitro Bcr-Abl Kinase Assay (ADP-Glo™ Format)

This biochemical assay quantifies the activity of a purified kinase enzyme by measuring the amount of ADP produced, providing a direct measure of inhibitor potency (IC50).

  • Causality: This cell-free approach isolates the interaction between the inhibitor and the kinase, eliminating confounding factors like cell permeability or off-target effects. It is the cleanest way to measure direct target inhibition.

  • Methodology:

    • Reagent Preparation: Dilute recombinant Bcr-Abl kinase, a suitable peptide substrate (e.g., ABLtide), and ATP to optimal concentrations in kinase reaction buffer. Prepare a serial dilution of the test inhibitor (e.g., dasatinib) in DMSO, then dilute further in buffer.

    • Kinase Reaction: In a 384-well plate, add 1 µL of inhibitor dilution (or DMSO control) to each well. Add 2 µL of enzyme and 2 µL of the substrate/ATP mixture.

    • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

    • ADP Detection (Part 1 - ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • ADP Detection (Part 2 - Signal Generation): Add 10 µL of Kinase Detection Reagent to convert the ADP generated by Bcr-Abl into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to Bcr-Abl activity. Plot the signal versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value. [18]

Protocol 2: Cellular Bcr-Abl Autophosphorylation Assay (ELISA-based)

This assay measures the phosphorylation status of Bcr-Abl within a living cell, confirming that the inhibitor can cross the cell membrane and engage its target in a physiological context.

  • Causality: A reduction in Bcr-Abl autophosphorylation is a direct biomarker of target engagement in a cellular system. This step validates the biochemical data and confirms cell permeability.

  • Methodology:

    • Cell Culture: Culture K562 cells, which endogenously express Bcr-Abl, in appropriate media until they reach logarithmic growth phase. [19] 2. Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of the test inhibitor for 2-4 hours.

    • Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

    • ELISA Procedure:

      • Add cell lysates to a microplate pre-coated with a capture antibody specific for the Abl protein. Incubate to allow Bcr-Abl to bind.

      • Wash the plate to remove unbound cellular components.

      • Add a detection antibody that specifically recognizes phosphorylated tyrosine residues (pY). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

      • Wash the plate again and add a colorimetric HRP substrate (e.g., TMB). The amount of color developed is proportional to the amount of phosphorylated Bcr-Abl.

    • Data Acquisition: Stop the reaction and read the absorbance on a plate reader. Calculate the EC50 for the inhibition of Bcr-Abl phosphorylation. [19][20]

Summary and Future Perspectives

This guide illustrates a tale of two distinct but complementary approaches to Bcr-Abl inhibition.

  • Dasatinib is a clinically validated, highly potent inhibitor of Bcr-Abl. Its strength lies in its dual conformational binding and exceptional potency against wild-type kinase. However, its broad kinase selectivity profile contributes to certain side effects and it is ineffective against the T315I resistance mutation. [8][14][21]

  • The Pyrazolo[4,3-d]pyrimidine Scaffold represents a powerful platform for preclinical drug discovery. Its versatility allows for the rational design of inhibitors with tailored selectivity profiles. [22][23]Derivatives from this class have demonstrated the ability to overcome key clinical resistance mechanisms, such as the T315I mutation, which remains a significant challenge. [24]The journey from a simple intermediate like this compound to a clinical candidate involves extensive medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties.

For drug development professionals, the choice between these strategies depends on the therapeutic goal. A multi-kinase approach like dasatinib can offer profound efficacy by shutting down multiple signaling nodes simultaneously. Conversely, a highly selective inhibitor developed from a scaffold like pyrazolo[4,3-d]pyrimidine may offer a superior safety profile and provide a crucial therapeutic option for patients with specific, resistant forms of the disease. The future of CML therapy will likely involve a portfolio of such inhibitors, allowing for personalized treatment strategies based on the patient's specific Bcr-Abl mutation status and tolerance.

References

  • Patsnap Synapse. (2024, July 17).
  • Melo, J. V., & Barnes, D. J. (2007). Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia.
  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25).
  • Jabbour, E., & Kantarjian, H. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 212-21.
  • Iacobucci, I., & Martinelli, G. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-7.
  • Brave, M., et al. (2008). Dasatinib in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management, 4(4), 757–764.
  • Seeliger, M. A., et al. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry, 345(2), 235-242.
  • Gomes, C. M., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(2), 433.
  • Pinilla-Ibarz, J., et al. (2004). Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood, 104(11), 324.
  • Dasatinib: BCR-ABL kinase inhibitor. (2023, September 20). ChemicalBook.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
  • Shah, N. P., et al. (2010). Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib.
  • Soverini, S., et al. (2008). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?
  • Hantschel, O., et al. (2008). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 105(16), 6014-6019.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. PubMed.
  • Müller, M. C., et al. (2009).
  • Kinase profile of dasatinib.
  • Lamba, V., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 11(6), 1638-1646.
  • BCR-ABL Cellular Phosphoryl
  • Radi, M., et al. (2013). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Journal of Medicinal Chemistry, 56(13), 5364-5378.
  • Development of an on-chip in vitro BCR-ABL kinase radioassay.
  • Elkamhawy, A., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 243, 114757.
  • IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571.
  • ABL1 (F317I) Kinase Assay Protocol.
  • Chan, W. W., et al. (2011). Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 778-783.
  • Zhang, Y., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][14]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 22(10), 1639.

  • ipsogen® BCR-ABL1 Mbcr Kit Handbook. QIAGEN.
  • El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1314-1335.
  • PathScan® Bcr/Abl Activity Assay. Cell Signaling Technology.
  • Cho, S. Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1123-1127.
  • Kumar, A., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 12(10), 1731-1748.
  • Abl Selective Inhibitors. Selleckchem.com.
  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2026, January 13). Journal of the American Chemical Society.
  • Autophosphorylation of oncoprotein TEL-ABL in myeloid and lymphoid cells confers resistance to the allosteric ABL inhibitor asciminib. PubMed Central.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia.
  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2295.
  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2295.
  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2297645.

Sources

A Comparative Guide to Structure-Based Drug Design with the 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold in structure-based drug design, primarily focusing on its application as a core for kinase inhibitors. We will explore its mechanistic advantages, compare its performance with alternative heterocyclic systems, and provide validated experimental protocols for its derivatization and evaluation.

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold as a Privileged Structure

The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold." Its structure is a bioisosteric mimic of the natural purine ring of adenine, a key component of adenosine triphosphate (ATP).[1][2][3] This structural similarity allows pyrazolopyrimidine derivatives to function as competitive inhibitors within the ATP-binding sites of various enzymes, most notably protein kinases.[1][2][4]

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][5] Consequently, kinase inhibitors have become a highly important class of therapeutic agents.[2][6] The pyrazolopyrimidine scaffold serves as an effective "hinge-binder," forming key hydrogen bond interactions with the backbone of the kinase hinge region, thereby anchoring the inhibitor in the active site and blocking the binding of ATP.[1][2]

The specific subject of this guide, the This compound isomer, is a particularly valuable starting point for drug discovery. The bromine atom at the C3 position and the chlorine atom at the C5 position are not merely structural components; they are versatile chemical handles. The bromo group is ideal for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chloro group is susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity allows for systematic and targeted exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Mimicking ATP in the Kinase Active Site

The primary mechanism through which pyrazolo[4,3-d]pyrimidine-based inhibitors function is through competitive inhibition of ATP binding. The nitrogen atoms within the fused ring system are positioned to act as hydrogen bond acceptors and donors, perfectly mimicking the interaction of the adenine base with the kinase hinge region.

General mechanism of kinase inhibition. cluster_0 Kinase ATP Binding Site Scaffold Pyrazolo[4,3-d]pyrimidine (Adenine Mimic) Hinge Hinge Region Residues (e.g., Met, Cys) Scaffold->Hinge Key H-Bonds Block Binding Blocked ATP ATP ATP->Hinge Phosphate Phosphate Binding Pocket ATP->Phosphate Ribose Ribose Pocket ATP->Ribose ATP_outside ATP

Caption: Kinase inhibition by adenine mimicry.

Molecular modeling and X-ray crystallography studies of related pyrazolopyrimidine inhibitors confirm that they occupy the adenine-binding region, with the scaffold forming one to three hydrogen bonds with the backbone amide groups of the hinge residues.[5] Substituents added at the C3 and C5 positions can then be designed to extend into adjacent hydrophobic pockets or towards the solvent-exposed region to enhance affinity and modulate selectivity against other kinases.

Comparative Analysis with Alternative Hinge-Binding Scaffolds

While the pyrazolo[4,3-d]pyrimidine core is highly effective, it is one of many privileged scaffolds used in kinase inhibitor design. The choice of scaffold is a critical decision driven by the specific topology of the target kinase, desired selectivity profile, and synthetic tractability. Below is a comparison with other common hinge-binders.

ScaffoldKey Targeted KinasesRepresentative Drug/InhibitorAdvantagesDisadvantages
Pyrazolo[4,3-d]pyrimidine CDKs, BTK, EGFR, BRKIbrutinib (related isomer), Dinaciclib (related isomer)[2][5]Excellent adenine mimic, synthetically versatile with multiple points for derivatization.[1][2]Can suffer from kinase promiscuity if not properly optimized.[7]
Quinazoline EGFR, VEGFRErlotinib, GefitinibWell-established SAR, proven clinical success, strong hinge-binding interactions.[6]Often associated with skin rash toxicities (EGFR inhibitors), acquired resistance (e.g., T790M).
Pyrazolo[3,4-b]pyridine TRK, B-RafSelpercatinib[6]Can facilitate additional hydrogen bonds with the hinge region compared to other isomers.[6]Can be synthetically more complex than pyrimidine-based systems.
Pyrrolo[2,3-d]pyrimidine JAKTofacitinibStrong patent landscape, established efficacy for inflammatory diseases.Potential for off-target effects on other JAK family members.
Imidazo[1,2-a]pyridine ALKCeritinibCan access unique binding pockets and overcome resistance mutations.Can have challenges with metabolic stability and oral bioavailability.

The primary advantage of the this compound scaffold lies in its pre-installed, orthogonally reactive handles, which streamline the initial stages of a medicinal chemistry campaign.

A Validated Workflow for Structure-Based Drug Design

The following workflow represents a self-validating, iterative process for developing potent and selective inhibitors from the this compound scaffold. The causality behind each step is explained to provide a robust framework for decision-making.

Caption: Iterative workflow for structure-based drug design.

Step 1: Target Selection and In Silico Modeling

  • Action: Obtain a high-resolution crystal structure of the target kinase. Perform molecular docking of the core this compound scaffold into the ATP-binding site.

  • Causality: This initial docking validates that the scaffold can adopt a favorable binding pose and form the expected hydrogen bonds with the hinge region. It also reveals the surrounding pockets that can be targeted for derivatization at the C3 and C5 positions to enhance affinity and selectivity.

Step 2: Rational Library Design and Synthesis

  • Action: Design a virtual library of derivatives by adding substituents to the C3 and C5 positions. Synthesize a focused set of these compounds using the protocols outlined below (e.g., Suzuki coupling at C3, SNAr at C5).

  • Causality: This step translates computational hypotheses into physical molecules. The choice of substituents should be guided by the docking models to probe specific interactions (e.g., hydrophobic, polar) within the active site.

Caption: Derivatization strategy for SAR exploration.

Step 3: Biological Evaluation and Data Analysis

  • Action: Screen the synthesized compounds in biochemical kinase inhibition assays to determine IC50 values. Test promising hits in cell-based assays (e.g., anti-proliferation) to confirm cellular activity.

  • Causality: Biochemical assays provide a direct measure of target engagement and potency. Cellular assays validate that the compound can penetrate cell membranes and inhibit the target in a biological context. This step generates the crucial Structure-Activity Relationship (SAR) data that feeds back into the design cycle.

Step 4: Iterative Optimization

  • Action: Analyze the SAR data. For potent compounds, attempt to obtain a co-crystal structure with the target kinase. Use this new structural information or refined docking models to design the next generation of more potent and selective analogs.

  • Causality: This iterative process is the core of drug discovery. Each cycle provides deeper insight into the molecular recognition events, allowing for the rational design of compounds with improved drug-like properties.

Key Experimental Protocols

The following protocols are foundational for any drug discovery program utilizing this scaffold. They are designed to be self-validating by including necessary controls and clear endpoints.

Protocol 1: Synthesis via Suzuki Cross-Coupling at the C3 Position

Objective: To introduce aryl or heteroaryl diversity at the C3 position to probe a hydrophobic pocket adjacent to the hinge.

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated product.

  • Validation: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To quantify the potency of synthesized inhibitors against the target kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (at or near the Km concentration)

  • Synthesized inhibitor compounds (serially diluted in DMSO)

  • Kinase buffer (containing MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • In a 384-well plate, add 5 µL of kinase buffer.

  • Add 2.5 µL of the test compound dilution (or DMSO for positive/negative controls).

  • Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction (except for negative controls).

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP (or generated ADP) according to the detection kit manufacturer's instructions (e.g., add ADP-Glo™ Reagent).

  • Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Validation: The assay is validated if the Z'-factor is > 0.5, ensuring a robust signal window between positive (no inhibition) and negative (no kinase) controls.

Protocol 3: Cell Viability Assay (MTS Assay)

Objective: To assess the effect of the inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)[8][9]

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Synthesized inhibitor compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well clear-bottom tissue culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO2 incubator.

  • The next day, treat the cells with serial dilutions of the inhibitor compounds (final DMSO concentration < 0.5%). Include vehicle-only controls.

  • Incubate the cells for 72 hours.

  • After incubation, add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot viability versus inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

  • Validation: The results are validated by consistent cell growth in control wells and a clear dose-response curve for active compounds.

Conclusion and Future Outlook

The this compound scaffold is a powerful and versatile starting point for the structure-based design of kinase inhibitors. Its identity as an adenine bioisostere provides a strong foundation for potent hinge-binding, while its strategically placed halogen atoms offer straightforward and diverse synthetic handles for rapid SAR exploration and lead optimization. By employing an integrated workflow of computational modeling, rational synthesis, and robust biological evaluation, researchers can effectively leverage this scaffold to develop novel therapeutics targeting a wide range of kinases implicated in human disease.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health.

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Chemical Waste Management

The paramount principle in laboratory safety is the adherence to a comprehensive Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA). This plan should encompass all procedures for the safe handling, storage, and disposal of hazardous chemicals. The disposal of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine must be approached with the understanding that it is a halogenated organic compound and a potential pharmaceutical intermediate, thus requiring stringent disposal protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of bromine and chlorine atoms, and the pyrazolopyrimidine core, which is common in pharmacologically active molecules, this compound should be handled as a hazardous substance. While specific toxicity data is unavailable, related compounds, such as other bromo-chloro-pyrazolo-pyridines or pyrimidines, are classified as acutely toxic if swallowed, and may cause skin and eye irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes or airborne particles.
Lab Coat A flame-resistant lab coat with long sleeves.To protect the skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound in a poorly ventilated area or if there is a risk of aerosolization.To prevent inhalation of the compound.

Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

DisposalWorkflow cluster_prep Preparation for Disposal cluster_disposal Disposal Route cluster_docs Documentation A 1. Segregate Waste B 2. Select Appropriate Waste Container A->B C 3. Label Container Correctly B->C D 4. Transfer to Licensed Hazardous Waste Carrier C->D Hand-off E 5. Incineration at a Permitted Facility D->E F 6. Manifest and Record Keeping E->F

Caption: A stepwise workflow for the proper disposal of this compound.

Detailed Disposal Procedures

Waste Segregation and Collection

The first critical step is the proper segregation of waste. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated organic waste, aqueous waste, or general laboratory trash.[4][5] Mixing different waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.

Experimental Protocol: Waste Collection

  • Designate a specific, labeled waste container for "Halogenated Organic Waste."

  • Ensure the container is made of a compatible material , such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.

  • Collect all materials contaminated with this compound , including:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, filter paper, gloves).

  • Keep the waste container closed at all times , except when adding waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory, away from heat sources and incompatible chemicals.

Labeling

Accurate and detailed labeling of hazardous waste containers is a legal requirement and essential for safe handling and disposal.

Labeling Requirements:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS number: "1935930-11-2."

  • An indication of the hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date.

  • The name and contact information of the generating laboratory or researcher.

Disposal Method: Incineration

Due to its halogenated nature, the recommended disposal method for this compound is high-temperature incineration at a facility permitted to handle hazardous waste.[4] Landfilling is not a suitable option for this type of compound.

Thermal decomposition of brominated and chlorinated compounds can produce hazardous byproducts, such as hydrogen bromide, hydrogen chloride, and potentially polybrominated or polychlorinated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs and PCDD/Fs), if not incinerated at the correct temperature and with appropriate emission controls.[6][7][8] Therefore, it is imperative that disposal is carried out by a licensed and reputable hazardous waste management company.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate the immediate area and alert colleagues.

  • Don the appropriate PPE , including respiratory protection if the compound is a powder.

  • For small spills of solid material: Gently sweep the material into a labeled hazardous waste container. Avoid creating dust.

  • For small spills of a solution: Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent) and place the contaminated material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • For large spills: Evacuate the laboratory, secure the area, and contact your institution's Environmental Health and Safety (EHS) department immediately.

Regulatory Framework

The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a potential pharmaceutical intermediate, its disposal may also fall under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[9][10][11][12] A key provision of these regulations is the prohibition of "sewering" (disposing of hazardous waste down the drain).[9][12]

Conclusion

References

  • Sigma-Aldrich. Safety Data Sheet for 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine.
  • CymitQuimica. Safety Data Sheet for 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine. 2024-12-19.
  • Altarawneh, M., et al. Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 2011.
  • Borucka, M., et al. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 2019.
  • Fisher Scientific. Safety Data Sheet for 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine.
  • Thermo Fisher Scientific. Safety Data Sheet for 1-Chloro-3-bromopropane. 2010-12-03.
  • AccelaChem. Product Page for this compound.
  • AccelaChem. Product Page for N-(2-Chloro-6-methyl-4-pyrimidinyl)acetamide.
  • Antosyak, T., et al. Thermal decomposition of the bromine containing oxyphenylimides. CORE, 2015.
  • Aaron Chemistry GmbH. Safety Data Sheet for 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine. 2025-08-10.
  • Bucknell University.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Borucka, Monika, et al. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, vol. 77, 2019, pp. 253-258.
  • AccelaChem. Product Page for 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline.
  • University of California, Santa Cruz.
  • Sigma-Aldrich.
  • University of Washington Environmental Health & Safety. Hazardous Waste Reduction.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Ettahiri, K., et al. Recent Advances in the Synthesis, Reactivity and Biological Properties of Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of the Moroccan Chemical Society, vol. 22, no. 4, 2023, pp. 1-38.
  • Sigma-Aldrich.
  • Foley & Lardner LLP. EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. 2019-03-05.
  • Google Patents.
  • Barlin, G. B., and Brown, W. V. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 1969, pp. 921-923.
  • BLDpharm. Product Page for this compound.
  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.
  • National Institutes of Health.
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • GitHub. GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][2][7]triazolo[4,3-a]pyrazine. 2017-07-18.

  • Electronic Code of Federal Regulations. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
  • Stericycle. EPA Ruling On Hazardous Waste Pharmaceuticals. 2021-01-18.

Sources

Comprehensive Safety and Handling Guide for 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS No. 1935930-11-2). As a trusted partner in your research, we aim to equip you with the necessary information to ensure a safe and efficient laboratory environment. The following procedures are based on established best practices for handling halogenated heterocyclic compounds, a class of chemicals to which this product belongs.

While specific toxicological data for this compound is limited, its structure suggests that it should be handled with the same precautions as similar bromo- and chloro-substituted pyrimidines. These related compounds are known to be hazardous, with potential for acute toxicity, skin and eye irritation, and respiratory irritation.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) plan and adherence to strict handling protocols are imperative.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary route of exposure to this compound in a laboratory setting is through inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure. The recommended PPE is designed to mitigate these risks.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing chemical splash goggles are mandatory to protect against dust and potential splashes.[4][5] A face shield should be worn over the goggles when handling larger quantities or when there is a risk of splashing.[6][7]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection against incidental contact.[8] For prolonged handling or immersion, neoprene or butyl rubber gloves are recommended due to the presence of halogenated functional groups.[6][9] Always inspect gloves for tears or holes before use and practice proper glove removal to avoid skin contact.[10][11]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin.[6] For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[8][12]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorAll handling of this solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or if exposure limits may be exceeded, a respirator with a particulate filter (e.g., N95 or P100) is required.[6][8]
Safe Handling Workflow

The following workflow diagram outlines the critical steps for safely handling this compound, from preparation to disposal. Adherence to this workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_gather Gather Materials & SDS prep_setup->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve clean_decontaminate Decontaminate Surfaces handle_dissolve->clean_decontaminate clean_dispose_solid Dispose of Solid Waste clean_decontaminate->clean_dispose_solid clean_dispose_liquid Dispose of Liquid Waste clean_decontaminate->clean_dispose_liquid clean_ppe Doff PPE Correctly clean_dispose_solid->clean_ppe clean_dispose_liquid->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for handling this compound.

Step-by-Step Operational Protocol

3.1. Preparation

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for any available specific information and emergency procedures.[10] For this compound, also review the SDS of structurally similar chemicals.[1][2][13]

  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above. Ensure your lab coat is buttoned and your safety goggles provide a complete seal.[4][14]

  • Work in a Ventilated Area: All manipulations of the solid compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.[10]

  • Prepare Your Workspace: Ensure the fume hood is clean and uncluttered. Have all necessary equipment and reagents within reach to avoid having to exit and re-enter the controlled workspace.[5]

3.2. Handling

  • Weighing the Compound: When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust. Weigh the compound onto a tared weigh boat or directly into your reaction vessel within the fume hood.

  • Dissolving and Transferring: If dissolving the compound, add the solvent slowly to the solid to prevent splashing. When transferring solutions, use a pipette or a funnel to minimize the risk of spills.

  • General Precautions: Avoid skin contact with the compound at all times.[5][10] Do not eat, drink, or smoke in the laboratory.[14][15] Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[7][10]

3.3. Spill and Emergency Procedures

  • Minor Spills: For a small spill of the solid, carefully sweep it up using a dustpan and brush, avoiding the creation of dust, and place it in a sealed container for disposal. Decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[15] Remove any contaminated clothing.[15] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Seek immediate medical attention.

3.4. Disposal Plan

  • Waste Segregation: All waste containing this compound, whether solid or liquid, must be treated as hazardous waste. Do not dispose of it in the regular trash or down the drain.

  • Solid Waste: Place contaminated materials such as gloves, weigh boats, and paper towels in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemical-resistant container.

  • Disposal: Dispose of all hazardous waste in accordance with your institution's and local environmental regulations.[16]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer research environment for yourself and your colleagues.

References

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College. [Link]

  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

  • Personal Protective Equipment Selection Guide. Unknown Source. [Link]

  • Safety in Organic Chemistry Laboratory. TigerWeb. [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 2
3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.